Diclofenac Diethylamine

Catalog No.
S572436
CAS No.
78213-16-8
M.F
C18H22Cl2N2O2
M. Wt
369.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac Diethylamine

CAS Number

78213-16-8

Product Name

Diclofenac Diethylamine

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine

Molecular Formula

C18H22Cl2N2O2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3

InChI Key

ZQVZPANTCLRASL-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 2.37 mg/L at 25 °C
4.47e-03 g/L

Synonyms

2-[2-(2,6-Dichloroanilino)phenyl]acetic acid diethylamine salt

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl

The exact mass of the compound Diclofenac diethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diclofenac diethylamine salt vs diclofenac sodium difference

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical and Biopharmaceutical Properties

The table below summarizes the core differences between the two salt forms, which fundamentally influence their formulation into topical products.

Property Diclofenac Diethylamine (DDEA) Diclofenac Sodium (DS)
Equilibrium Solubility (in water) ~33 mM at 25°C [1] ~66 mM at 25°C [1]
Molecular Behavior Exhibits surfactant-like properties; can form micelles, leading to supersaturation and potential precipitation [2] [1] Does not form micelles; salting-out effect is dominant [2]
Solid-State Forms Characterized as a monohydrate; the anhydrate form is more soluble [1] [3] Multiple forms characterized [1]
Membrane Transport Lower maximum transport rate through a porous membrane compared to other salts [1] Linear relationship between concentration and transport rate; higher maximum rate than DDEA [1]
Location in Micelles In surfactant systems, tends to be located more in the hydrophobic core of micelles [2] In surfactant systems, tends to be located in the polyoxyethylene mantle of micelles [2]

Formulation and Skin Permeation Characteristics

The salt form is one factor; the final formulation (gel, solution, etc.) and its excipients are equally critical in determining clinical performance.

Aspect This compound (DDEA) Diclofenac Sodium (DS)
Solubility with Additives Shows a salting-in effect at low electrolyte concentrations, then salting-out at higher concentrations [2] Salting-out effect is dominant due to the common ion effect [2]
Performance in Topical Gels A 4.64% w/w quick-penetrating solution demonstrated superior pain relief vs. a 1.16% w/w DDEA gel in one clinical study [4] A 1% w/w gel has established efficacy and safety; systemic exposure is similar to a 1.16% w/w DDEA gel [5] [6]
Comparative Systemic Exposure Gel 1.16% showed marginally lower (but bioequivalent) systemic exposure versus DS 1% gel at steady-state [6] Gel 1% showed marginally higher systemic exposure versus DDEA 1.16% gel; difference not clinically meaningful [6]

The relationship between a drug's properties, its formulation, and its eventual clinical effect can be conceptualized as follows:

G SaltForm Salt Form PhysChem Physicochemical Properties (Solubility, Molecular Behavior) SaltForm->PhysChem Formulation Formulation Design (Excipients, Dosage Form) PhysChem->Formulation SkinDelivery Skin Penetration & Permeation Formulation->SkinDelivery ClinicalEffect Clinical Efficacy & Safety SkinDelivery->ClinicalEffect

Detailed Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Skin Permeation Studies Using Franz Diffusion Cells [7]

  • Objective: To compare the cumulative absorption and flux of diclofenac from various commercial topical formulations.
  • Skin Source: Human abdominal skin obtained from plastic surgery (ethical approval obtained), dermatomed to ~400 µm thickness.
  • Integrity Testing: Skin barrier integrity was confirmed by measuring electrical resistance (>10.9 kΩ and <35 kΩ).
  • Experimental Setup: Static Franz diffusion cells with a 0.64 cm² exposed skin area and ~5 mL receptor chamber volume.
  • Receptor Fluid: Phosphate-buffered saline (PBS) with 5% w/v Bovine Serum Albumin (BSA) to maintain sink conditions.
  • Application: A single finite dose of 10 mg formulation per cm² was applied to the stratum corneum surface.
  • Sampling: Receptor fluid was sampled at 0, 2, 4, 8, 16, and 24 hours.
  • Analysis: Diclofenac concentration in receptor fluid was quantified using validated LC-MS/MS methods.

Physicochemical Characterization of Salt Forms [1] [3]

  • Salt Preparation: Salts were prepared by dissolving diclofenac acid in a solvent and adding an equimolar amount of the base (diethylamine or sodium). The product was recovered by filtration and dried.
  • Equilibrium Solubility: Determined in purified water at 25°C after achieving equilibrium.
  • Intrinsic Dissolution Rate (IDR): Measured using a compressed disk of the pure salt form rotating in a dissolution medium to determine the solubility ratio of different hydrated and anhydrous forms.
  • pH-Solubility Profiling: Solubility was measured across a range of pH levels to identify the pH of maximum solubility (pHmax).
  • Membrane Transport: The transport of salt solutions through a porous cellulose membrane (Visking) was investigated to determine mass transfer coefficients.

Key Takeaways for Formulation Scientists

  • Salt Selection is Crucial: The choice between DDEA and DS directly impacts the drug's solubility, stability, and supersaturation potential, which are critical for skin penetration [2] [1].
  • Formulation Trumps Salt Form: A well-designed formulation (e.g., a quick-penetrating solution of DDEA) can outperform a less optimized gel of the same salt [4]. Excipients and dosage form are as important as the active ingredient itself [7].
  • Systemic Exposure is Formulation-Dependent: Modern gel formulations of both DDEA and DS result in low and bioequivalent systemic exposure, minimizing the risk of systemic side effects and making both salts excellent choices for topical therapy [8] [6].

References

Comprehensive Technical Review: Diclofenac Diethylamine Pharmacokinetics and CYP2C9 Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Enzymology of Diclofenac

Diclofenac metabolism occurs through multiple enzymatic pathways, primarily involving cytochrome P450 enzymes and UDP-glucuronosyltransferases. The drug undergoes biotransformation partitioning between acyl glucuronidation and phenyl hydroxylation, with these pathways mediated by different enzyme systems [1].

  • Primary oxidative metabolism: The 4'-hydroxylation of diclofenac represents a characteristic reaction for CYP2C9 catalysis. This regioselective oxidation is presumably dictated by interactions of the carboxylate moiety of the substrate with a putative cationic residue of the enzyme [1]. The formation of 4'-hydroxy-diclofenac is primarily mediated by CYP2C9 and represents the major metabolic pathway [2]. Additional oxidative pathways include 5-hydroxylation mediated predominantly by CYP3A4 and to a lesser extent by CYP2C8, and 3'-hydroxylation [1] [3].

  • Conjugative metabolism: Diclofenac and its hydroxylated metabolites undergo glucuronidation mediated primarily by UGT2B7, forming reactive acyl glucuronide metabolites [1] [4]. Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion [2].

The metabolic pathway of diclofenac can be visualized as follows:

G cluster_oxidative Oxidative Metabolism cluster_conjugative Conjugative Metabolism Diclofenac Diclofenac FourOH 4'-Hydroxy-Diclofenac (Primary Metabolite) Diclofenac->FourOH Primary Pathway FiveOH 5-Hydroxy-Diclofenac (Minor Metabolite) Diclofenac->FiveOH Minor Pathway ThreeOH 3'-Hydroxy-Diclofenac (Minor Metabolite) Diclofenac->ThreeOH Minor Pathway Glucuronide Acyl Glucuronide (Reactive Metabolite) Diclofenac->Glucuronide UGT2B7 CYP2C9 CYP2C9 CYP2C9->Diclofenac  Catalyzes CYP3A4 CYP3A4 CYP3A4->Diclofenac  Catalyzes UGT2B7 UGT2B7 UGT2B7->Diclofenac  Catalyzes CYP2C8 CYP2C8 CYP2C8->Diclofenac  Catalyzes FourOH->Glucuronide UGT2B7 Sulfate Sulfate Conjugates FourOH->Sulfate

Diclofenac undergoes complex metabolism involving multiple CYP enzymes and conjugation pathways. 4'-hydroxylation by CYP2C9 is the primary metabolic route.

Quantitative Pharmacokinetic Parameters of Diclofenac

Absorption and Distribution

Diclofenac displays favorable absorption characteristics with nearly complete bioavailability when considering total drug exposure, though systemic availability is reduced due to significant first-pass metabolism [2].

  • Absorption kinetics: Diclofenac is 100% absorbed after oral administration based on urine recovery data. However, due to first-pass metabolism, only approximately 50-55% of the absorbed dose is systemically available [4] [2]. The time to peak concentration (Tmax) occurs at approximately 2.3 hours after oral administration, though food may delay absorption onset by 1-4.5 hours [2].

  • Distribution profile: The apparent volume of distribution (V/F) of diclofenac sodium is approximately 1.4 L/kg, indicating extensive tissue distribution [2]. Diclofenac is more than 99% bound to human serum proteins, primarily to albumin, with constant serum protein binding over the therapeutic concentration range (0.15-105 mcg/mL) [2]. The drug demonstrates favorable tissue penetration, accumulating in synovial fluid after oral administration, which may explain why its duration of therapeutic effect is considerably longer than its plasma elimination half-life [4].

Elimination Pharmacokinetics

Diclofenac exhibits relatively rapid elimination characterized by a short half-life and extensive metabolism, necessitating multiple daily dosing or modified-release formulations for sustained therapeutic effects.

Table 1: Key Elimination Parameters of Diclofenac

Parameter Value Comments Source
Elimination Half-life 1-2 hours Short half-life requires frequent dosing [4]
Apparent Oral Clearance (CL/F) 582 mL/min Considerable interindividual variability [2]
Renal Clearance <1% as unchanged drug Minimal renal elimination of parent compound [2]
Elimination Pathways Urine (65%), Bile (35%) Primarily as conjugated metabolites [4] [2]
Metabolite Profile 4'-OH-diclofenac (major), 5-OH, 3'-OH (minor) Multiple oxidative metabolites [2]

CYP2C9 Genetic Polymorphisms and Metabolic Impact

Genetic Variants and Enzymatic Activity

The CYP2C9 enzyme exhibits significant genetic polymorphism that influences metabolic activity across populations. The most studied variants include:

  • CYP2C9*1: The wild-type allele encoding fully functional enzyme activity [3]
  • CYP2C9*2 (Arg144Cys): Results in moderately decreased enzymatic activity compared to wild-type [3]
  • CYP2C9*3 (Ile359Leu): Associated with substantially reduced activity (5- to 10-fold less depending on substrate) [3]
  • CYP2C9*13: A principal variant allele found in Asian populations with reduced metabolic capacity [5]

Population frequencies in Caucasians are approximately 82% for CYP2C9*1, 11% for CYP2C9*2, and 7% for CYP2C9*3 [3].

Controversial Evidence on Polymorphism Impact

The effect of CYP2C9 polymorphisms on diclofenac metabolism presents a complex picture with conflicting evidence from various studies:

Table 2: Conflicting Evidence on CYP2C9 Polymorphism Effects

Study Findings Population Key Results Source
No Significant Impact 20 males with various CYP2C9 genotypes No evidence of impaired metabolism in carriers of *2 and *3 alleles; formation clearance of 4'-OH-diclofenac not reduced [3]
No Single Allele Effect 12 healthy subjects (6 *1/*1, 6 *1/*3) No significant differences in diclofenac disposition kinetics between wild-type and *3 heterozygotes [6]
Metabolism Variability 25 healthy women with wild-type (*1/*1) genotype Significant metabolic variability despite identical genotype; subjects classified as poor, intermediate, and extensive metabolizers [7]
Reduced Metabolism In vitro study of *3 and *13 variants Predicted decrease in diclofenac oral clearance ratio in subjects carrying CYP2C9*3 or CYP2C9*13 alleles [5]

The relationship between CYP2C9 genotype and diclofenac metabolic phenotype reveals unexpected complexity:

G cluster_direct Established Relationships cluster_complex Research Findings Genotype Genotype EnzymeActivity EnzymeActivity Genotype->EnzymeActivity Strong Genetic Influence Gap Weak/Inconsistent Correlation for Diclofenac Genotype->Gap MetabolicPhenotype MetabolicPhenotype EnzymeActivity->MetabolicPhenotype Expected Correlation EnzymeActivity->Gap MetabolicPhenotype->Gap OtherFactors Other Factors: - Additional CYP Enzymes - UGT2B7 Activity - Transporter Function - Non-CYP2C9 Pathways OtherFactors->MetabolicPhenotype Significant Contribution

The relationship between CYP2C9 genotype and diclofenac metabolic phenotype is complex, with significant unexplained variability.

Experimental Methodologies for Studying Diclofenac Metabolism

Clinical Pharmacokinetic Study Design

Well-designed clinical studies are essential for characterizing diclofenac metabolism in human populations:

  • Subject selection and genotyping: Studies typically enroll healthy volunteers with predetermined CYP2C9 genotypes. For example, one comprehensive study genotyped 516 healthy volunteers to obtain 20 participants with all allelic combinations of CYP2C9 variants (*1, *2, and *3) [3]. Another study focused specifically on 25 healthy women with wild-type CYP2C9*1/*1 genotype to exclude polymorphism effects [7].

  • Dosing and sampling protocols: A single oral dose of 50 mg diclofenac is typically administered after a 12-hour fasting period [7] [3]. Blood sampling is conducted at multiple timepoints (e.g., 0, 0.33, 0.66, 1, 1.33, 1.66, 2, 2.5, 3, 4, 6, and 9 hours) to fully characterize the pharmacokinetic profile [7].

  • Analytical methods: Serum levels of diclofenac and its metabolites are typically quantified using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [7] [3]. These sensitive methods allow precise quantification of parent drug and metabolites at low concentrations.

In Vitro Enzyme Kinetics Studies

In vitro approaches provide mechanistic insights into diclofenac metabolism and enzyme-specific contributions:

  • Recombinant enzyme systems: CYP2C9 variants (CYP2C9.1, CYP2C9.3, CYP2C9.13) can be expressed in yeast or other expression systems, and their metabolic kinetics for diclofenac 4'-hydroxylation examined [5]. This allows isolation of specific enzyme contributions without confounding factors.

  • Enzyme kinetic parameters: Studies determine key kinetic parameters including Km (Michaelis constant), Vmax (maximum reaction velocity), and CLint (intrinsic clearance) for each variant enzyme [5]. These parameters enable prediction of in vivo metabolic differences.

  • Inhibition studies: The potentials of clinically used drugs to inhibit diclofenac 4'-hydroxylation catalyzed by variant alleles can be compared to assess how polymorphisms affect drug-drug interaction susceptibility [5].

Alternative Metabolic Pathways and Clinical Implications

Non-CYP2C9 Metabolic Routes

Evidence suggests that multiple enzymes contribute to diclofenac metabolism, potentially explaining the limited correlation between CYP2C9 genotype and metabolic phenotype:

  • CYP2C8 involvement: Further hydroxylation of diclofenac glucuronide was shown to occur in vitro with recombinant CYP2C8, which may be of clinical significance in defining major metabolic routes involved in diclofenac elimination [1].

  • CYP3A4 contribution: The 5-hydroxylation of diclofenac is subject to CYP3A4 cooperativity elicited by quinidine [1]. In recombinant systems, enhancement by quinidine of diclofenac metabolism in vitro was attributed to increases in Vmax with little contribution from changes in Km value [1].

  • UGT2B7 catalysis: UGT2B7 is the primary catalyst in the formation of the reactive metabolite, diclofenac acyl glucuronide [4]. Genetic variation that causes higher catalytic activity of UGT2B7 is associated with an increased risk of hepatotoxicity among patients taking diclofenac [4].

Clinical Implications and Personalized Dosing

The metabolic profile of diclofenac has important clinical implications for efficacy, safety, and personalized therapy:

  • Hepatotoxicity risk: Diclofenac is associated with rare but sometimes fatal hepatotoxicity characterized by delayed onset of symptoms and lack of clear dose-response relationship [1]. The acyl glucuronide of the drug is reactive and capable of covalent modification of cellular proteins, potentially triggering immune responses or direct cellular toxicity [1].

  • Drug interaction potential: When co-administered with voriconazole (an inhibitor of CYP2C9, 2C19 and 3A4), the Cmax and AUC of diclofenac increased by 114% and 78%, respectively [2]. This demonstrates the importance of metabolic pathways in clinically significant drug interactions.

  • Topical formulation advantages: Diclofenac diethylamine topical formulations provide localized therapy with minimal systemic exposure, making them less susceptible to metabolic variations and drug interactions [8]. The concentration of diclofenac sodium in skeletal muscle is higher following topical application than oral administration [4].

Conclusion

References

What is diclofenac diethylamine used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols in Research

To help you contextualize the findings, here are methodologies from key studies.

  • Clinical Trial Protocol for Bioavailability (Phase I Study)

    • Objective: To assess the systemic bioavailability of topical diclofenac diethylamine gel compared to oral diclofenac tablets.
    • Design: Randomized, open-label, multiple-dose, crossover study in healthy volunteers.
    • Intervention: Application of DDEA 2.32% gel twice daily or DDEA 1.16% gel four times daily to one ankle, compared with oral diclofenac sodium 50 mg three times daily.
    • PK Analysis: Blood samples were collected pre-dose and at multiple intervals. Plasma diclofenac concentrations were measured using validated LC-MS/MS, with pharmacokinetic parameters like AUC and Cmax calculated via non-compartmental analysis [1].
  • In Vivo Protocol for Training Adaptation (Animal Study)

    • Objective: To evaluate the impact of diclofenac on training-induced adaptations.
    • Design: Rats underwent a 6-week swimming training program.
    • Intervention: Trained animals received oral diclofenac (10 mg/kg/day) or saline for 9 days, which included three exhaustive swimming bouts.
    • Biochemical Analysis: After sacrifice, liver and plasma samples were analyzed. IL-6 levels were measured by ELISA. Antioxidant enzyme activities (catalase, glutathione peroxidase, glutathione reductase) and the ratio of reduced-to-oxidized glutathione were assessed in the liver to evaluate oxidative stress and adaptation [2].
  • Formulation Development Protocol (Nanosponge-loaded Gel)

    • Objective: To develop a novel topical gel for improved delivery of this compound.
    • Drug Loading: this compound was loaded into ethylcellulose nanosponges using an emulsion solvent diffusion method.
    • Gel Formulation: The drug-loaded nanosponges were incorporated into a gel using Carbopol 940 as the gelling polymer.
    • Evaluation: The formulation was assessed for particle size, surface morphology, drug entrapment efficiency, polydispersity index, pH, viscosity, and in vitro drug release profile [3].

Mechanism of Action & Research Workflow

This compound is a COX inhibitor that provides anti-inflammatory, analgesic, and antipyretic effects [4] [5]. The following diagram illustrates the compound's pathway from application to therapeutic effect and the key questions driving research.

G Application Topical Application CellularUptake Permeation into Skin & Tissues Application->CellularUptake MOA Inhibition of COX-1 & COX-2 Enzymes CellularUptake->MOA Effect Reduced Prostaglandin Synthesis MOA->Effect Outcome Anti-inflammatory & Analgesic Effect Effect->Outcome ResearchQ1 How to enhance skin penetration? ResearchQ1->CellularUptake ResearchQ2 Impact on systemic vs. local exposure? ResearchQ2->Effect ResearchQ3 Effects on tissue adaptation & repair? ResearchQ3->Outcome ResearchQ4 Efficacy in specific clinical populations? ResearchQ4->Outcome

The core research objectives focus on optimizing this pathway by improving delivery, understanding systemic versus local effects, and evaluating broader physiological impacts.

Key Data for Formulation Comparison

Researchers often compare this compound with other salt forms. A key study provides the following comparative bioavailability data, which is critical for formulation selection.

Treatment Regimen Mean AUC₀–₂₄ (ng·h/mL) Geometric Mean Ratio (GMR) for AUC (90% CI) Mean Cₘₐₓ (ng/mL) GMR for Cₘₐₓ (90% CI)
Diclofenac Sodium Gel (DSG) 1% 222 ± 140 Reference 22.2 ± 33.3 Reference
This compound (DDEA) Gel 1.16% 194 ± 95.9 90.7% (82.7 - 99.5%) 14.0 ± 8.9 85.3% (69.3 - 105%)
DSG 1% with Heat 179 ± 63.2 92.5% (77.3 - 111%) 13.3 ± 5.6 90.0% (61.9 - 131%)
DSG 1% with Exercise 234 ± 134 103% (87.8 - 120%) 16.8 ± 10.1 99.2% (74.6 - 132%)

Source: Adapted from a randomized, open-label, crossover study in healthy adults [6].

  • Interpretation: The systemic exposure (AUC) between DDEA 1.16% gel and DSG 1% is comparable, falling within standard bioequivalence boundaries. This suggests similar systemic safety profiles. Furthermore, common patient activities like applying heat or moderate exercise do not cause clinically relevant changes in systemic absorption [6].

Future Research Directions

Based on current trends, future research will likely focus on:

  • Advanced Delivery Systems: Continued innovation in nanocarriers, patches, and combination with physical enhancement technologies like sustained acoustic medicine to achieve deeper tissue penetration [7].
  • Mechanistic & Long-term Impact Studies: Further investigation into how NSAIDs influence tissue repair, adaptation to exercise, and long-term joint health beyond symptomatic relief [2].
  • Personalized Therapy: Exploring optimal formulation and dosage forms (gel, solution, patch) for specific patient subgroups and clinical scenarios [8].

References

Comprehensive Technical Guide: Transdermal Penetration Properties of Diclofenac Diethylamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diclofenac Diethylamine Transdermal Delivery

This compound (DDA) is a salt form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, specifically developed for topical application to achieve localized therapeutic effects while minimizing systemic exposure and associated adverse events. The transdermal delivery of DDA represents a strategically important approach in pain management, particularly for musculoskeletal conditions such as osteoarthritis, rheumatoid arthritis, and various soft tissue disorders. Unlike oral diclofenac formulations which are associated with gastrointestinal complications and significant first-pass metabolism, topical DDA formulations target the site of inflammation directly, thereby potentially enhancing the risk-benefit profile of diclofenac therapy.

The molecular structure of DDA contributes to its favorable penetration characteristics, with the diethylamine component enhancing solubility in various vehicle systems. DDA possesses physicochemical properties that make it reasonably suitable for skin penetration, including appropriate lipophilicity and molecular weight. However, the stratum corneum, the outermost layer of the skin, remains a significant barrier to permeation, necessitating optimization of formulation parameters to achieve sufficient drug delivery to deeper tissue layers where the pharmacological action is required. This comprehensive review examines the critical factors influencing DDA skin penetration, quantitative penetration data across different formulations, and standardized methodologies for assessing transdermal delivery performance.

Quantitative Penetration Properties Across Formulations

Comparative Performance of Formulation Technologies

Extensive research has demonstrated that the formulation composition and vehicle system significantly influence the transdermal penetration of this compound, often to a greater extent than the absolute drug concentration. Studies comparing different commercial products have revealed substantial variations in skin permeation profiles despite similar labeled active ingredient concentrations.

Table 1: Comparative Skin Permeation of Different Diclofenac Formulations

Formulation Type Diclofenac Concentration 24-Hour Cumulative Permeation Flux (μg/cm²/h) Reference
DDA 1.16% Emulgel 1.16% (equivalent to 1% diclofenac sodium) 554 ng/cm² 0.035 (at 24h) [1]
Diclofenac Sodium 5% Gel 5% 361 ng/cm² Not reported [1]
DDA 1.16% Gel (with rubbing) 1.16% Significant increase vs. no rubbing 0.018 (at 8h) [2]
DDA 1.16% Gel (without rubbing) 1.16% Baseline 0.003 (at 8h) [2]
Liposome 1% Gel 1% (diclofenac sodium) Not reported Permeability coefficient: 69.3 × 10⁻⁸ cm/s [3]
Emulsion Gel 1.16% 1.16% Not reported Permeability coefficient: 34.9 × 10⁻⁸ cm/s [3]

The data clearly demonstrate that formulation composition can dramatically influence diclofenac penetration, with some lower concentration formulations outperforming higher concentration products. For instance, DDA 1.16% emulsion gel showed 54% higher permeation at 24 hours compared to a diclofenac sodium 5% gel, despite the latter having more than four times the nominal drug concentration [1]. When expressed as the percentage of applied dose that permeated skin, there was a 7-fold difference between these formulations (0.54% for DDA 1.16% emulsion gel vs. 0.077% for diclofenac sodium 5% gel) [1].

Advanced Formulation Systems

Recent developments in formulation technology have focused on vesicular systems and novel emulsion types to enhance DDA penetration. Research has demonstrated that advanced carrier systems can significantly improve transdermal delivery compared to conventional formulations.

Table 2: Performance of Advanced Diclofenac Formulation Systems

Formulation System Key Characteristics Penetration Enhancement Study Model
Transfersomes Ultra-deformable lipid vesicles Significantly higher cumulative permeation and skin retention vs. conventional liposomes In vitro, rat skin [4]
Ethosomes Lipid vesicles with high ethanol content Similar enhancement to transfersomes, acts as skin reservoir In vitro, rat skin [4]
Liposomal Gel Phospholipid-based vesicles ~2-fold higher permeability coefficient vs. emulsion gel Ex vivo human skin [3]
Cream-Gel (CG) Oil-in-water system stabilized by gel polymer network Better skin penetration than emulgel benchmark without added solvents In vitro human skin [5]
Gel-in-Oil (GIO) Emulsion Aqueous gel phase within continuous lipophilic phase Reduced systemic diffusion while maintaining skin retention In vitro human skin [5]

These advanced systems provide mechanisms for enhanced skin targeting and reduced systemic exposure, aligning with the therapeutic goal of topical diclofenac products. The vesicular systems like transfersomes and ethosomes have demonstrated an ability to act as drug reservoirs within the skin, potentially extending the pharmacological effects of diclofenac [4]. Similarly, the cream-gel and gel-in-oil emulsion platforms offer formulation scientists additional tools for adjusting the penetration profile based on therapeutic requirements [5].

Factors Influencing DDA Skin Penetration

Application Technique and Physical Methods

The method of application significantly impacts this compound penetration, with mechanical manipulation of the application site playing a particularly important role. A systematic investigation examining the effect of rubbing on DDA permeation revealed that application with rubbing for 45 seconds resulted in a 5-fold higher flux at 8 hours compared to application without rubbing (0.018 vs. 0.003 μg/cm²/h) [2]. This enhancement was attributed to rubbing-induced alteration of the superficial skin layer, creating a transient faster initial diffusion through the stratum corneum into deeper skin layers [2].

The mechanism behind this rubbing effect appears to involve temporary disruption of the skin barrier function, as evidenced by a 2-fold decrease in skin electrical resistance following 45 seconds of rubbing compared to standard application [2]. This physical enhancement approach represents a simple yet effective method to improve DDA penetration without modifying formulation composition. The timing of this effect is particularly relevant for clinical efficacy, as the faster initial diffusion occurs within the first 8 hours after application, potentially leading to more rapid onset of analgesic and anti-inflammatory effects.

Chemical Penetration Enhancers

Chemical penetration enhancers function by reversibly modifying the skin's barrier properties to facilitate drug permeation. These compounds employ various mechanisms including alteration of intercellular lipid organization, interaction with intracellular proteins, and modification of partitioning behavior [6]. For this compound, several classes of penetration enhancers have demonstrated effectiveness:

  • Fatty acids and terpenes: Oleic acid (15-20% concentration) and d-limonene (5% concentration) have shown significant enhancement effects on DDA permeation across horse skin models [7]. In particular, 5% d-limonene demonstrated the highest enhancing effect at the lowest concentration among tested enhancers [7]. Binary mixtures of oleic acid with turpentine oil (1:1 ratio) in lotion formulations demonstrated a concentration-dependent enhancement effect, with 4% v/v showing optimal performance [8].

  • Solvents: Propylene glycol (PG) and diethylene glycol monoethyl ether (DEGEE) have been extensively studied in various formulation systems. Research on cream-gel formulations containing 10% PG alone or in combination with 20% DEGEE showed significantly higher receptor fluid penetration compared to benchmark formulations [5]. The combination of PG and DEGEE in cream-gels resulted in 21.07% of applied diclofenac dose penetrating into the receptor fluid at 24 hours, compared to 4.13% for the benchmark [5].

  • Sulfoxides: Dimethyl sulfoxide (DMSO) has been utilized as an effective penetration enhancer in transdermal patch formulations, typically at concentrations around 10% of total polymer weight [9]. DMSO facilitates the safe and effective transdermal delivery of both hydrophilic and lipophilic drugs for localized delivery [9].

The effectiveness of chemical penetration enhancers is highly dependent on their interaction with other formulation components. For instance, the combination of isopropyl myristate (IPM) with propylene glycol has demonstrated synergistic effects on diclofenac penetration [5] [6]. Furthermore, the placement of enhancers in different phases of emulsion systems (continuous vs. dispersed phase) can significantly impact their effectiveness, highlighting the importance of strategic formulation design [5].

Formulation Physicochemical Properties

The physical characteristics of DDA formulations significantly influence skin penetration profiles, with parameters such as viscosity, rheological behavior, and structural organization playing crucial roles. Comparative studies of commercial products have revealed that formulation viscosity inversely correlates with skin permeation, with lower viscosity formulations generally demonstrating higher permeation rates. For example, DDA 1.16% emulsion with a viscosity of 10.29 Pa.s demonstrated significantly higher skin permeation compared to a diclofenac sodium 5% gel with a viscosity of 24.82 Pa.s [1].

The internal structure of the formulation also critically influences penetration behavior. Microscopic examination of effective DDA emulsions typically reveals oily droplets in an aqueous phase with a narrow distribution of droplet size (mainly <10 μm) [1]. These structural characteristics influence drug release kinetics and interaction with the skin surface. Additionally, the partition coefficient of the drug between the formulation and skin lipids significantly impacts permeation rates, with optimal partitioning behavior necessary for efficient skin penetration [6].

Experimental Methodologies for Assessing DDA Penetration

In Vitro Permeation Testing (IVPT)

In vitro permeation testing using Franz diffusion cells represents the standard methodology for evaluating the transdermal penetration characteristics of this compound formulations. This system provides a controlled environment for measuring drug permeation across biological membranes while allowing for precise sampling and analytical quantification.

G cluster_skin_prep Skin Preparation cluster_integrity Integrity Testing cluster_conditions Experimental Conditions SkinPreparation Skin Preparation IntegrityVerification Skin Integrity Verification SkinPreparation->IntegrityVerification FranzCellAssembly Franz Diffusion Cell Assembly IntegrityVerification->FranzCellAssembly IntegrityVerification->FranzCellAssembly FormulationApplication Formulation Application FranzCellAssembly->FormulationApplication SampleCollection Receptor Fluid Sampling FormulationApplication->SampleCollection Analysis Analytical Quantification SampleCollection->Analysis DataProcessing Data Processing Analysis->DataProcessing HumanSkin Human Skin (surgical excess) Storage Storage at -20°C HumanSkin->Storage Thawing Thawing Storage->Thawing Dermatoming Dermatoming (400-600 μm) Thawing->Dermatoming Dermatoming->IntegrityVerification Electrical Electrical Resistance (>10.9 kΩ) TritiatedWater Tritiated Water Permeation (<1%) Temperature Temperature: 32±1°C Receptor Receptor Fluid: PBS pH 7.4 + 5% BSA SamplingTimes Sampling: 0, 2, 4, 8, 16, 24 h

Experimental Workflow for In Vitro Permeation Testing of DDA Formulations

The IVPT methodology involves several critical steps that must be standardized to ensure reproducible and clinically relevant results:

  • Skin Model: Excised human skin represents the gold standard membrane for IVPT studies, typically obtained from abdominal plastic surgery or post-mortem sources. Skin should be dermatomed to a thickness of 400-600 μm to include the complete epidermis with partial dermis [2] [5] [1]. Both cryopreserved and freshly obtained skin have been utilized successfully, with studies demonstrating comparable barrier functionality when proper handling protocols are followed.

  • Integrity Verification: Prior to experimentation, skin integrity must be verified using standardized methods. The electrical resistance method has been widely adopted, with samples demonstrating resistance >10.9 kΩ considered acceptable [1]. Alternatively, tritiated water permeation testing can be employed, with permeation <1% of applied dose indicating intact barrier function [2].

  • Experimental Conditions: The receptor phase typically consists of phosphate-buffered saline (PBS, pH 7.4), sometimes supplemented with bovine serum albumin (5% w/v) to enhance sink conditions for diclofenac [1]. The system temperature must be maintained at 32±1°C to mimic physiological skin surface conditions [2] [1]. Application doses typically range from 5-10 mg/cm² of formulation, reflecting in-use conditions [2] [1].

  • Sample Analysis: Quantification of diclofenac in receptor fluid and skin layers is typically performed using high-performance liquid chromatography (HPLC) with UV detection at 275 nm or liquid chromatography/tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity [2] [1]. The lower limit of quantification for these methods is typically 1 ng/mL or lower, enabling precise measurement of the low diclofenac concentrations encountered in permeation studies.

Skin Distribution Assessment

Beyond permeation through the entire skin, understanding the distribution within different skin layers is crucial for evaluating topical DDA formulations. The tape-stripping technique represents the standard method for quantifying drug concentration in the stratum corneum. This procedure involves sequential application and removal of adhesive tapes (typically 10-20 strips) to progressively remove the stratum corneum layers [2]. The diclofenac content on each tape or group of tapes is then quantified, providing a depth profile of drug distribution within this critical barrier layer.

For assessment of drug penetration into deeper skin layers, the dermatomed skin samples remaining after tape stripping are typically separated into epidermal and dermal portions by heat separation or surgical techniques, followed by extraction and quantification of diclofenac content [5]. More advanced techniques such as confocal Raman spectroscopy (CRS) have emerged as non-invasive alternatives for monitoring drug penetration in vivo, providing real-time measurement of API distribution within the skin without the need for physical separation of layers [10].

Data Analysis and Interpretation

The primary endpoints derived from IVPT studies include:

  • Cumulative Permeation (Q): The total amount of drug permeating through the skin per unit area over time, typically reported at 24 hours (ng/cm²)
  • Flux (Jss): The rate of drug permeation at steady state (μg/cm²/h)
  • Permeability Coefficient (Kp): The flux normalized by the applied drug concentration (cm/s)
  • Lag Time (Tl): The time required to establish steady-state permeation
  • Skin Retention: The amount of drug retained in different skin layers after a specific application period

Statistical analysis of permeation data must account for the typical log-normal distribution of these parameters, often requiring log-transformation before parametric testing [1]. Mixed-effects models with formulation as a fixed effect and skin donor as a random effect are often appropriate for accounting for inter-donor variability in skin permeability [1].

Conclusion and Future Perspectives

The transdermal penetration of this compound is influenced by a complex interplay of formulation factors, application parameters, and skin physiology. The evidence comprehensively demonstrates that formulation composition and vehicle system often exert greater influence on skin permeation than drug concentration alone. Advanced delivery systems including vesicles (transfersomes, ethosomes, liposomes) and novel emulsion types (cream-gels, gel-in-oil emulsions) show significant promise for enhancing skin targeting while minimizing systemic exposure.

The application technique, particularly rubbing during administration, emerges as a simple yet highly effective method for enhancing DDA penetration, potentially through temporary alteration of stratum corneum barrier properties. Chemical penetration enhancers continue to play an important role, with fatty acids, terpenes, and various solvents demonstrating significant enhancement effects, though their optimal use requires careful balancing of efficacy and potential irritancy.

Standardized in vitro permeation testing methodologies provide robust platforms for evaluating DDA formulation performance, with proper attention to skin integrity verification, physiological conditions, and appropriate analytical techniques. The continuing advancement of analytical methods, particularly non-invasive approaches like confocal Raman spectroscopy, offers enhanced capability for monitoring drug penetration in real-time under in vivo conditions.

References

Chemical Profile and Partitioning Mechanism of Diclofenac Diethylamine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key information about DDEA, which is crucial for understanding its behavior [1] [2].

Property Description
Chemical Name Diethyl ammonium 2-[(2,6-dichloroanilino)phenyl]acetate [3]
IUPAC Name 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid; diethylamine [1]
Molecular Formula C₁₈H₂₂Cl₂N₂O₂ [1]
Molecular Weight 369.29 g/mol [1]
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID) [1] [2]
Mechanism of Action Inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin production [2].

While a definitive log P (partition coefficient) value for DDEA is not listed, its partitioning behavior is driven by ion-pair formation [4]. In aqueous solution, the diclofenac anion and the diethylammonium cation can form a neutral ion pair. This pair has a higher affinity for lipid phases (like skin membranes) than the individual ions, facilitating penetration despite diclofenac being largely ionized at physiological pH [4].

The diagram below illustrates this ion-pair formation and its proposed interaction with the skin membrane.

G A Diclofenac Anion C Diclofenac-Diethylamine Ion Pair A->C Associates in Aqueous Solution B Diethylammonium Cation B->C Associates in Aqueous Solution D Porcine/Human Skin Membrane C->D Enhanced Permeation via Lipid Pathway

Comparative Properties and Permeation Data

The following table compares key properties and experimental permeation data for diclofenac acid and its salts, highlighting DDEA's performance in a saturated aqueous system. The data is primarily from an ex vivo study using porcine ear skin as a model membrane [4].

Property / Parameter Diclofenac Acid Diclofenac Sodium (DS) Diclofenac Diethylamine (DDEA)
Inherent Water Solubility Very low [4] Higher than acid [5] Studied from saturated aqueous solution [4]
Key Partitioning Species Un-ionized acid (very low conc.) [4] Ionized anion [5] Ion pair [4]
Experimental Flux (J) [µg/cm²/h] * Not provided in sources Not the focus of the study 0.352 ± 0.097 [4]
Experimental Permeation Coefficient (P) [cm/s x 10⁶] * Not provided in sources Not the focus of the study 1.53 ± 0.42 [4]

Note: Flux (J) and Permeation Coefficient (P) values are from permeation studies through porcine ear skin from saturated aqueous solutions. The permeation coefficient is calculated as P = J / C, where C is the solubility in the donor phase [4].

Analytical and Experimental Protocols

For researchers quantifying DDEA or studying its behavior, here are summaries of relevant experimental methodologies.

1. RP-HPLC Analysis for Quantification A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous quantification of DDEA, methyl salicylate, and capsaicin in pharmaceutical gels and skin permeation samples [3].

  • Column: Thermo Scientific ACCLAIM 120 C18 (4.6 mm × 150 mm, 5 µm)
  • Mobile Phase: Deionized water (acidified to pH 3 with phosphoric acid) and acetonitrile in a 35:65% (v/v) ratio.
  • Mode: Isocratic
  • Flow Rate: 0.7 mL/min
  • Detection: UV at 205 nm
  • Column Temperature: 25 °C
  • Retention Time: this compound ~ 6.66 minutes
  • Validation: The method was validated per ICH guidelines, showing good linearity (0.05–100.0 µg/mL), precision (RSD% < 3.0), and low LOD (0.0038 µg/mL) for DDEA [3].

2. Skin Permeation Study Protocol An in vitro permeation study protocol for diclofenac salts is described in the literature [4].

  • Apparatus: Vertical Franz-type diffusion cells with a diffusional surface area of 9.62 cm².
  • Membrane: Internal porcine ear skin.
  • Donor Compartment: 5 mL of a saturated aqueous solution of the diclofenac salt.
  • Receptor Compartment: 100 mL of phosphate buffer (pH 7.4), thermostated at 37 °C.
  • Sample Analysis: Aliquots are withdrawn from the receptor compartment at predetermined intervals over 8 hours and analyzed by HPLC.
  • Data Analysis: The flux (J) is determined from the slope of the cumulative amount permeated per unit area versus time plot.

Research Implications and Summary

  • Ion-Pair Strategy: The formation of DDEA is a successful strategy to enhance the transdermal delivery of diclofenac. It improves permeability without requiring additional chemical enhancers by leveraging ion-pair formation to increase the effective concentration of permeating species [4].
  • Comparative Performance: Among various diclofenac salts, those with counterions containing ring structures (e.g., pyrrolidine, piperidine) were reported to have even higher permeation coefficients than DDEA in a saturated aqueous system. This suggests that the structure of the counterion plays a critical role in disrupting membrane organization [4].

References

Diclofenac diethylamine SLC22A8 transporter inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Known OAT3 Inhibition by Diclofenac Metabolite

While data on the parent compound diclofenac diethylamine is lacking, a primary oxidative metabolite of diclofenac has been studied for its interaction with OAT3.

Inhibitor IC₅₀ (μM) Ki (μM) Cell System Substrate Used Reference
4-Hydroxy diclofenac - 2.03 HEK293-OAT3 6-Carboxyfluorescein [1]

This data suggests that this major metabolite can competitively inhibit OAT3, which is a critical mechanism to consider for potential drug-drug interactions [1].

Experimental Protocol for OAT3 Inhibition Studies

The following table outlines a standard methodology used to generate the inhibitory data mentioned above, which can serve as a reference for your own experimental design.

Protocol Aspect Detailed Description
Objective To determine the IC₅₀ or Kᵢ of a compound for human OAT3 (SLC22A8).
Cell System HEK293 (Human Embryonic Kidney 293) cells stably transfected with human OAT3.
Assay Type Uptake assay in a multi-well plate format.

| Procedure | 1. Grow cells to confluence. 2. Incubate cells with a known OAT3 substrate (e.g., 6-Carboxyfluorescein) in the presence or absence of the inhibitor (4-Hydroxy diclofenac) at various concentrations. 3. Stop the reaction after a specific time (e.g., 2-5 minutes) by ice-cold buffer and wash the cells. 4. Lyse the cells and quantify the accumulated substrate using a fluorescence plate reader (for 6-Carboxyfluorescein) or LC-MS/MS. | | Data Analysis | Calculate uptake velocity relative to control (without inhibitor). Fit the data to an appropriate inhibition model (e.g., competitive inhibition) to determine the Kᵢ value. |

This methodology is consistent with established practices for studying transporter inhibition, as reflected in the search results [1] [2] [3].

The Physiological Role of OAT3 and Inhibition Implications

To understand the impact of inhibiting OAT3, it's important to recognize its broad function in the body. OAT3 is a multispecific transporter with a wide range of endogenous and exogenous substrates [4] [5] [6].

The central role of OAT3 and the consequences of its inhibition.

According to the "Remote Sensing and Signaling Hypothesis," OAT3 is part of a broader system for inter-organ and inter-organismal communication, moving key metabolites and signaling molecules between different body compartments [4] [5] [6]. Therefore, inhibiting OAT3 can have systemic effects beyond altering drug levels.

Summary and Research Considerations

  • The direct inhibition of OAT3 by this compound has not been quantitatively characterized in the available public literature.
  • A key metabolite, 4-hydroxy diclofenac, is a known competitive inhibitor of OAT3 with a Kᵢ of 2.03 µM [1].
  • OAT3 has a critical role in systemic physiology, and its inhibition can potentially lead to complex drug-drug or herb-drug interactions [2] [6].

For your research, the next steps could involve:

  • Direct Experimental Validation: Setting up an OAT3 inhibition assay, as outlined in the experimental protocol, using this compound.
  • Literature Expansion: Searching for proprietary or patent databases that may contain unpublished data on this specific interaction.
  • Metabolite Consideration: Accounting for the activity of 4-hydroxy diclofenac in any safety or interaction profile for this compound.

References

Comprehensive Application Notes and Protocols for Diclofenac Diethylamine Hydrogel Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diclofenac Diethylamine and Hydrogel Systems

This compound (DDEA) is a powerful non-steroidal anti-inflammatory drug (NSAID) commonly used for the local, symptomatic treatment of mild to moderate pain in acute strains, sprains, or contusions following blunt trauma. Chemically identified as N-ethylethanamine 2-[(2,6-dichlorophenyl)amino]benzeneacetate, DDEA functions as a prostaglandin synthetase enzyme inhibitor, reducing inflammation and pain with advantages such as reduced adverse effects, smaller required doses, and minimal individual variability compared to systemic formulations [1] [2]. The therapeutic application of DDEA particularly benefits from topical delivery systems that enhance localized drug delivery while minimizing systemic exposure.

Hydrogel systems represent an advanced delivery platform for DDEA, offering several advantages over conventional formulations. These semi-solid systems combine enhanced skin permeation with prolonged drug release characteristics, making them ideal for transdermal applications. The three-dimensional network structure of hydrogels allows for efficient drug loading and controlled release while providing a cooling sensation and easy spreadability. Recent research has focused on optimizing these formulations to achieve higher drug concentration, improved stability, and enhanced permeation profiles compared to commercially available products, addressing the challenge of inadequate skin penetration faced by many topical pharmaceutical products [3].

Table: Key Characteristics of this compound (DDEA)

Parameter Specification
Chemical Name N-ethylethanamine 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Therapeutic Category Non-steroidal anti-inflammatory drug (NSAID)
Mechanism of Action Prostaglandin synthetase enzyme inhibition
Primary Indications Mild to moderate pain in acute strains, sprains, contusions
Molecular Weight 312.2 g/mol (diclofenac base)
Advantages Reduced adverse effects, lower dosage requirements, minimal individual differences

Formulation Composition and Excipient Selection

Quantitative Composition for DDEA Hydrogel Systems

The composition of DDEA hydrogel formulations requires precise excipient selection and optimization to achieve desirable physicochemical properties and enhanced transdermal delivery. Based on patent literature and research publications, effective DDEA hydrogel formulations typically contain gelling agents, penetration enhancers, humectants, and solvents in specific ratios to maintain stability and promote skin permeation. The quantitative composition varies depending on the specific type of hydrogel system being developed, with emulgels and gel plasters representing the most advanced formulations [4] [5].

For emulgel systems, the formulation combines emulsion and gel technologies to enhance drug loading capacity and permeation. The composition typically includes 1.16% DDEA (equivalent to 1% diclofenac sodium), which aligns with commercial products like Motusol Gel [1]. The gel matrix often utilizes Carbomer 980 (1.0-1.5%) as the primary gelling agent, combined with propylene glycol (5-10%) as humectant and isopropyl alcohol (10-30%) as penetration enhancer. Additionally, isopropyl myristate (1-3%) serves as an emulsifier, while liquid paraffin (2-5%) and glycerol monostearate (1-2%) contribute to the emulsion stability [4].

Table: Quantitative Composition of DDEA Emulgel Formulation

Component Function Concentration Range (% w/w)
This compound Active Pharmaceutical Ingredient 1.16%
Carbomer 980 Gelling Agent 1.0-1.5%
Propylene Glycol Humectant, Penetration Enhancer 5-10%
Isopropyl Alcohol Penetration Enhancer, Solvent 10-30%
Isopropyl Myristate Emulsifier 1-3%
Liquid Paraffin Oleaginous Component 2-5%
Glycerol Monostearate Emulsifying Agent 1-2%
Triethanolamine pH Adjuster, Neutralizing Agent q.s. to pH 6.5-7.5
Purified Water Solvent, Vehicle To 100%

For gel plaster systems, the formulation becomes more complex with additional excipients to maintain adhesion and controlled drug release. These systems typically contain acrylic polymer matrices (5-15%) that provide both structural integrity and adhesion properties. Polyvinylpyrrolidone (2-5%) serves as a secondary polymer to enhance film-forming characteristics, while glycerol (10-15%) and sorbitol (5-10%) act as humectants and plasticizers. The gel plaster also includes kaolin (5-10%) as an inorganic filler and sodium edetate (0.1-0.5%) as a stabilizer to chelate metal ions that might promote degradation [5]. The careful balance of these components ensures appropriate adhesion, drug release profile, and physical stability during storage and application.

Table: Composition of DDEA Gel Plaster Formulation

Component Function Concentration Range (% w/w)
This compound Active Pharmaceutical Ingredient 1.16-3.0%
Acrylic Polymer Matrix Former, Adhesive 5-15%
Polyvinylpyrrolidone Film Former, Viscosity Modifier 2-5%
Glycerol Humectant, Plasticizer 10-15%
Sorbitol Plasticizer 5-10%
Kaolin Filler 5-10%
Sodium Edetate Stabilizer, Chelating Agent 0.1-0.5%
Menthol Cooling Agent, Penetration Enhancer 0.5-2%
Polyoxyethylene Sorbitan Monooleate Surfactant 1-3%
Purified Water Solvent To 100%

Preparation Methods and Experimental Protocols

Emulgel Preparation Protocol

The preparation of DDEA emulgel involves a systematic process that ensures proper formation of both the emulsion and gel phases with subsequent incorporation of the active ingredient. The following detailed protocol has been adapted from patent literature and optimization studies [4]:

  • Step 1: Oil Phase Preparation - Begin by accurately weighing isopropyl myristate (1-3%), liquid paraffin (2-5%), and glycerol monostearate (1-2%) into a suitable container. Heat the mixture to 70-75°C with continuous mechanical stirring at 500-800 rpm until a homogeneous liquid phase forms. Maintain this temperature while proceeding to the next step.

  • Step 2: Aqueous Phase Preparation - In a separate vessel, combine propylene glycol (5-10%) with approximately 40% of the purified water (calculated for the final formulation). Heat this aqueous phase to 70-75°C to match the temperature of the oil phase. Add polysorbate 60 (1-3%) to the aqueous phase with stirring until completely dissolved.

  • Step 3: Emulsion Formation - Slowly add the oil phase to the aqueous phase while maintaining high-shear mixing at 2000-3000 rpm. Continue mixing for 15-20 minutes to form a stable primary emulsion. Reduce the mixing speed to 500-1000 rpm and allow the emulsion to cool to 40-45°C.

  • Step 4: Gel Matrix Preparation - While the emulsion is cooling, disperse Carbomer 980 (1.0-1.5%) in the remaining purified water using mechanical stirring at 800-1000 rpm. Allow the polymer dispersion to hydrate for 30-45 minutes until a clear, homogeneous gel forms. Adjust the pH to 6.5-7.5 using triethanolamine to neutralize the carbomer and promote gelling.

  • Step 5: Drug Incorporation - Accurately weigh DDEA (1.16%) and dissolve it in isopropyl alcohol (10-30%) with gentle stirring. Add this drug solution to the primary emulsion with continuous stirring at 500-800 rpm for 10 minutes.

  • Step 6: Final Formulation - Gradually add the drug-loaded emulsion to the carbomer gel base with slow mechanical stirring at 300-500 rpm to avoid air entrapment. Continue mixing for 15-20 minutes until a homogeneous emulgel forms. Transfer the final product to appropriate containers and store at room temperature protected from light.

The following workflow diagram illustrates the emulgel preparation process:

EmulgelPreparation Start Start Preparation OilPhase Prepare Oil Phase: Heat to 70-75°C with mixing Start->OilPhase AqueousPhase Prepare Aqueous Phase: Heat to 70-75°C OilPhase->AqueousPhase Emulsion Form Emulsion: Combine phases with high-shear mixing AqueousPhase->Emulsion CoolEmulsion Cool Emulsion to 40-45°C Emulsion->CoolEmulsion DrugSolution Prepare Drug Solution: Dissolve DDEA in isopropyl alcohol CoolEmulsion->DrugSolution GelMatrix Prepare Gel Matrix: Disperse Carbomer in water Neutralize Neutralize with Triethanolamine: Adjust pH to 6.5-7.5 GelMatrix->Neutralize FinalMix Mix Emulsion with Gel Base: Slow stirring to homogenize Neutralize->FinalMix Combine Combine Drug Solution with Emulsion DrugSolution->Combine Combine->GelMatrix Package Package Final Product FinalMix->Package

Gel Plaster Preparation Method

The preparation of DDEA gel plaster requires additional steps to create a structured adhesive system that provides sustained drug release. This protocol is adapted from recent patent literature [5]:

  • Step 1: Polymer Dispersion - Begin by dispersing acrylic polymer (5-15%) and polyvinylpyrrolidone (2-5%) in a mixture of purified water and ethanol (2:1 ratio) using mechanical stirring at 800-1000 rpm for 30-45 minutes. Allow the polymer blend to fully hydrate and form a viscous dispersion.

  • Step 2: Plasticizer Incorporation - Add glycerol (10-15%) and sorbitol (5-10%) to the polymer dispersion with continuous stirring. Maintain mixing at 500-700 rpm for 15 minutes to ensure homogeneous distribution of the plasticizers.

  • Step 3: Drug Loading - Dissolve DDEA (1.16-3.0%) in a minimal quantity of isopropyl alcohol (5-10%) with gentle heating if necessary. Add this drug solution to the polymer-plasticizer mixture with slow stirring at 300-500 rpm to avoid foam formation.

  • Step 4: Filler Addition - Gradually incorporate kaolin (5-10%) and other insoluble components while increasing stirring speed to 800-1000 rpm. Continue mixing for 20-30 minutes until a homogeneous, lump-free suspension is obtained.

  • Step 5: Cross-Linking - Add aluminum hydroxide (0.5-1.5%) as a cross-linking agent with gentle stirring to initiate the formation of a three-dimensional network structure. Mix for 10-15 minutes until the viscosity noticeably increases.

  • Step 6: Coating and Drying - Coat the gel mixture onto a non-woven fabric backing at a controlled thickness of 0.5-1.0 mm using a precision coating machine. Dry the coated plaster in an oven at 40-50°C for 20-30 minutes to remove excess solvents while maintaining appropriate moisture content.

  • Step 7: Protective Layer Application - Apply a release liner (typically siliconized polyester) to protect the adhesive surface during storage and packaging. Cut the final product to appropriate sizes and package in sealed pouches.

Quality Control and Analytical Methods

Spectrophotometric Analysis of DDEA

Quality control of DDEA hydrogel formulations requires accurate quantification of the active ingredient and assessment of product quality. Two validated spectrophotometric methods provide reliable determination of DDEA in both pure form and formulated products [2]:

Method A: Iron(III) Oxidation and Complex Formation

This method is based on the oxidation of DDEA by Fe(III) followed by complex formation between the reduced Fe(II) and 1,10-phenanthroline. The resulting red-colored chromogen exhibits maximum absorption at 510 nm [2].

  • Reagent Preparation:

    • Prepare 0.2% ferric ammonium sulfate (FAS) by dissolving 0.2 g in a minimal volume of concentrated sulfuric acid and diluting to 100 mL with distilled water.
    • Prepare 0.4% 1,10-phenanthroline solution by dissolving 0.4 g in 100 mL of distilled water.
    • Prepare standard DDEA solution (1000 µg/mL) by dissolving 0.1 g pure drug in 100 mL ethanol.
  • Experimental Procedure:

    • Transfer aliquots containing 2.00-8.00 µg/mL of DDEA into a series of 10 mL volumetric flasks.
    • Add 1 mL of FAS solution and 1 mL of 1,10-phenanthroline solution to each flask.
    • Mix the solutions and keep for 20 minutes on a water bath at 70±1°C.
    • Cool to room temperature and dilute to 10 mL with 0.1 M H₂SO₄.
    • Measure absorbance at 510 nm against a reagent blank.
    • Compute DDEA concentration from the calibration curve with regression equation Y = 0.0392 + 0.0167X (where Y is absorbance and X is concentration in µg/mL).

Method B: Charge Transfer Complex Formation

This method utilizes the formation of a charge transfer complex between DDEA (n-donor) and p-chloroanilic acid (π-acceptor) in 1,4-dioxane, producing a violet-colored complex measured at 526 nm [2].

  • Reagent Preparation:

    • Prepare 1% chloroanilic acid (CAA) by dissolving 0.1 g CAA in 100 mL 1,4-dioxane.
    • Prepare standard DDEA solution as described in Method A.
  • Experimental Procedure:

    • Transfer aliquots containing 20.00-120.00 µg/mL of DDEA into a series of 10 mL volumetric flasks.
    • Add 2 mL of CAA solution to each flask.
    • Allow the solution to stand for 5-10 minutes for complex formation.
    • Dilute to 10 mL with 1,4-dioxane.
    • Measure absorbance at 526 nm against a reagent blank.
    • Compute DDEA concentration using regression equation Y = -0.0140 + 0.0034X.

The following diagram illustrates the analytical workflows for both spectrophotometric methods:

AnalyticalMethods Start Start Analysis SamplePrep Sample Preparation: Dissolve in ethanol, filter, dilute Start->SamplePrep MethodA Method A: Iron Complex SamplePrep->MethodA MethodB Method B: Charge Transfer SamplePrep->MethodB A1 Add FAS and 1,10-phenanthroline MethodA->A1 B1 Add chloroanilic acid reagent MethodB->B1 A2 Heat at 70°C for 20 min A1->A2 A3 Cool, dilute with 0.1M H₂SO₄ A2->A3 A4 Measure at 510 nm A3->A4 Results Calculate Concentration From Calibration Curve A4->Results B2 Stand for 5-10 min B1->B2 B3 Dilute with 1,4-dioxane B2->B3 B4 Measure at 526 nm B3->B4 B4->Results

Table: Analytical Performance Parameters for Spectrophotometric Methods

Parameter Method A Method B
λmax (nm) 510 526
Beer's Law Range (µg/mL) 2.00-8.00 20.00-120.00
Molar Absorptivity (L mol⁻¹ cm⁻¹) 0.98 × 10⁴ 1.62 × 10⁴
Sandell's Sensitivity (µg cm⁻²) 3.77 × 10⁻² 2.27 × 10⁻²
Limit of Detection (µg/mL) 0.1976 1.2617
Limit of Quantification (µg/mL) 0.5988 2.9411
Correlation Coefficient (r) 0.9854 0.9933
Box-Behnken Optimization Statistical Design

For formulation optimization, a 3-factor, 3-level Box-Behnken statistical design provides a systematic approach to understanding the relationship between critical formulation parameters and product performance. This design is particularly valuable for optimizing transdermal gel formulations to enhance skin permeation while maintaining appropriate viscosity [6].

  • Independent Variables:

    • X₁: Polymer concentration (low, medium, high levels)
    • X₂: Ethanol concentration (low, medium, high levels)
    • X₃: Propylene glycol concentration (low, medium, high levels)
  • Dependent Variables:

    • Y₁: Skin permeation rate of DDEA
    • Y₂: Skin permeation rate of co-active ingredients (where applicable)
    • Y₃: Viscosity of the gels
  • Experimental Design:

    • The Box-Behnken design requires 15 experimental runs including three center points
    • Each factor is studied at three equally spaced levels (-1, 0, +1)
    • A second-order polynomial equation is derived to predict responses: Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + β₁₃X₁X₃ + β₂₃X₂X₃ + β₁₁X₁² + β₂₂X₂² + β₃₃X₃²
    • Response surface methodology is used to generate contour plots for predicting optimal formulation composition
  • Validation:

    • The statistical validity of the polynomials is established through ANOVA
    • Optimized formulation is evaluated using Franz-type diffusion cells for permeation studies
    • Predicted and observed values are compared for closeness of agreement

Stability Assessment and Packaging Considerations

Stability testing of DDEA hydrogel formulations must evaluate both physical and chemical stability under various storage conditions. Based on regulatory guidelines and product specifications, the following parameters should be monitored [1] [5]:

  • Physical Stability Tests:

    • Appearance and Homogeneity: The gel should maintain a white to almost white, homogeneous appearance without phase separation, discoloration, or crystal formation
    • pH Value: Monitor pH stability within the range of 6.5-7.5 throughout the shelf life
    • Viscosity: Measure viscosity changes using rotational viscometers at controlled temperature; significant changes may indicate polymer degradation or cross-linking
    • Spreadability and extrudability should remain consistent
  • Chemical Stability Tests:

    • Assay: DDEA content should remain within 90-110% of the labeled claim throughout the shelf life
    • Related Substances: Monitor degradation products, with special attention to diclofenac-related impurities
    • Content Uniformity: Ensure homogeneous distribution of the active ingredient throughout the formulation
  • Storage Conditions:

    • Long-term Stability: 25±2°C/60±5% RH for 12 months in final packaging
    • Accelerated Stability: 40±2°C/75±5% RH for 6 months
    • In-use Stability: Assessment of physical stability after opening container

Stability studies of DDEA gel plasters have demonstrated that optimized formulations maintain physical integrity, adhesive properties, and drug content for extended periods when properly packaged in sealed, light-resistant containers. The inclusion of antioxidants such as sodium edetate and appropriate humectants contributes significantly to stability maintenance [5].

Table: Stability Testing Schedule and Specifications for DDEA Hydrogel

Test Parameter Test Method Acceptance Criteria Testing Frequency
Description Visual examination White to almost white, homogeneous gel 0, 3, 6, 9, 12, 18, 24 months
Identification Spectrophotometry Complies with reference standard 0, 12, 24 months
Assay HPLC/UV Spectrophotometry 90.0-110.0% of label claim 0, 3, 6, 9, 12, 18, 24 months
Related Substances HPLC Individual impurity ≤ 0.5%, Total impurities ≤ 1.0% 0, 6, 12, 24 months
pH Potentiometric 6.5-7.5 0, 3, 6, 12, 24 months
Viscosity Rotational viscometer 80-120% of initial value 0, 3, 6, 12, 24 months
Microbial Limit USP <61> Total aerobic count ≤ 10² CFU/g, Absence of specified pathogens 0, 12, 24 months

Conclusion

These application notes provide comprehensive protocols for the development, preparation, and quality assessment of this compound hydrogel formulations. The systematic approach to formulation optimization, analytical validation, and stability testing ensures the development of effective and stable DDEA hydrogel products. Through the implementation of Quality by Design principles and statistical optimization techniques, researchers can achieve reproducible, high-quality formulations with enhanced transdermal delivery characteristics for improved therapeutic outcomes.

References

Comprehensive Application Notes and Protocols for In Vitro Skin Permeation Assessment of Diclofenac Diethylamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Experimental Considerations

Diclofenac diethylamine (DDA) is a salt form of the non-steroidal anti-inflammatory drug diclofenac, specifically developed for topical administration due to its enhanced skin permeation properties compared to other salt forms. The in vitro assessment of skin permeation for topical formulations is critical for predicting in vivo performance and therapeutic efficacy. These application notes provide detailed protocols for evaluating the permeation characteristics of this compound formulations using Franz diffusion cell methodology, which has demonstrated good correlation with in vivo experiments when properly implemented [1] [2]. The stratum corneum, approximately 10-20 μm thick, represents the primary barrier to skin absorption, and successful formulations must enable the drug to traverse this barrier in sufficient quantities to reach target tissues at concentrations capable of exerting therapeutic effects [1] [3].

Several critical factors influence the permeation of this compound through skin layers. Formulation characteristics including vehicle composition, viscosity, drug concentration, and physical state of the drug significantly impact permeation rates. Research demonstrates that a this compound 1.16% emulsion exhibited significantly higher permeation (554 ng/cm² at 24 hours) compared to a diclofenac sodium 5% gel (361 ng/cm²), despite the lower concentration, highlighting that formulation composition can outweigh drug concentration in importance [4]. Additionally, application techniques such as rubbing during administration can substantially enhance initial permeation rates by potentially altering the superficial skin layers and reducing the barrier function of the stratum corneum [1] [2]. The integrity and type of skin model used for testing也必须 be carefully considered, with dermatomed human skin representing the ideal substrate for predicting human permeation kinetics [1].

Detailed Experimental Protocols

Skin Preparation and Integrity Verification
  • Skin Source and Preparation: Human abdominal skin obtained from surgical procedures or autopsy should be used, maintained frozen at -80°C or -20°C until use [1] [4]. Prior to experimentation, thaw the skin and carefully remove subcutaneous tissue using surgical scissors and scalpel. Dermatome the skin to a consistent thickness of 500-600 μm to obtain split-thickness tissue containing stratum corneum, epidermis, and a portion of the dermis [1] [5]. Cut the dermatomed skin into appropriate-sized discs to fit the Franz diffusion cells using a hollow punch.

  • Integrity Testing: Assess skin barrier integrity before experimentation using the tritiated water method [1]. Apply tritiated water (2.7 μCi/mL) to the skin surface for 30 minutes, then remove and quantify the percentage permeated using liquid scintillation counting. Exclude any skin samples with permeation >1% from experiments [1]. Alternatively, use electrical resistance measurement with an EVOMX meter; samples with resistance >10.9 kΩ are considered intact and suitable for experimentation [4]. Maintain skin samples in phosphate-buffered saline (PBS) during preparation to prevent dehydration.

Franz Diffusion Cell Assembly
  • Cell Configuration: Use static Franz diffusion cells with a standard diffusion area of 1.75 cm², though areas from 0.64 cm² to 1.75 cm² have been successfully employed [1] [4]. Mount prepared skin samples between the donor and receptor compartments with the stratum corneum facing the donor side. Ensure the dermal side is completely immersed in receptor fluid without air bubbles. The receptor compartment volume typically ranges from 8-12 mL of PBS pH 7.4, maintained at 32±1°C using a circulating water bath to mimic skin surface temperature [1] [5].

  • Receptor Medium Considerations: Utilize PBS pH 7.4 for receptor fluid, though for highly lipophilic drugs, the addition of 5% w/v bovine serum albumin may enhance solubility and maintain sink conditions [4]. Confirm that sink conditions are maintained throughout the experiment by ensuring the receptor concentration never exceeds 10-30% of the drug's saturation solubility in the medium [5]. Continuously mix the receptor phase at 400 rpm using a magnetic stir bar to ensure adequate homogenization [5].

Formulation Application and Sampling
  • Application Technique: Apply a single dose of 5-10 mg/cm² of the this compound formulation uniformly to the skin surface in the donor compartment [1] [4]. For studies evaluating the effect of rubbing, apply the formulation either without rubbing (5-second application) or with rubbing for 45 seconds using the rounded end of a syringe piston [1] [2]. Leave the donor compartment non-occluded unless specifically testing occluded conditions.

Skin Distribution Analysis Using Tape Stripping
  • Tape Stripping Protocol: After the permeation study and surface cleaning, perform tape stripping to determine drug distribution across skin layers [1]. Use adhesive tape (e.g., 3M Scotch No. 550) to sequentially remove the stratum corneum layers. Apply uniform pressure and remove strips at a consistent angle. Typically, 12-15 strips are sufficient to remove the stratum corneum completely [1].

  • Sample Processing: Analyze the first two tape strips individually, then pool strips 3-7 into a single sample [1]. Extract drug from each tape strip by placing in vials containing 10-20 mL of water or suitable solvent and stirring overnight to ensure complete extraction [1]. For the remaining epidermis and dermis (stripped skin), mince the tissue and place in PBS pH 7.4 for drug extraction [1].

Analytical Method and Data Analysis
  • Diclofenac Quantification: Analyze samples using validated UPLC/HPLC methods with UV detection [1]. Employ a Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 35°C with a mobile phase consisting of purified water with 1% acetic acid and acetonitrile (4.2:5.8 v/v) at a flow rate of 0.5 mL/min [1]. Detect diclofenac at 275 nm retention time of approximately 3.2 minutes [1]. The method should demonstrate linearity over the concentration range of 0.03 to 1 μg/mL [1].

  • Permeation Calculations: Calculate cumulative absorption (Q) per unit area at each time point using standard formulas that account for dilution factors from replacement of receptor fluid. Determine steady-state flux (Jss) from the linear portion of the cumulative absorption versus time plot. Calculate permeability coefficient (Kp) as Jss/Cv, where Cv is the drug concentration in the donor vehicle. Express enhancement ratio as the ratio of flux from test formulation to control formulation [6].

Quantitative Data Summary and Interpretation

Comparative Permeation Data Across Formulations

Table 1: Comparative Skin Permeation Parameters of Various Diclofenac Formulations

Formulation Type Diclofenac Content Cumulative Absorption at 24h (ng/cm²) Flux (μg/cm²/h) Application Technique Reference
DDA Emulsion gel 1.16% 554 0.035 Without rubbing [4]
DDA Emulsion gel 1.16% - 0.018 (at 8h) With rubbing (45s) [1]
DDA Emulsion gel 1.16% - 0.003 (at 8h) Without rubbing [1]
Diclofenac Sodium Gel 5% 361 - Without rubbing [4]
DDA Hydrogel (nanoparticle) 1.1% - 9.72x enhancement Without rubbing [6]
DDA Lotion (with enhancers) - - 0.67 (rabbit skin) Without rubbing [7]

Table 2: Effect of Formulation Characteristics on Skin Permeation

Formulation Characteristic Impact on Permeation Experimental Evidence Reference
Rubbing during application 5-fold increase in flux at 8h Flux increased from 0.003 to 0.018 μg/cm²/h [1] [2]
Reduced viscosity Enhanced permeation Diclofenac DEA 1.16% (10.29 Pa.s) showed better permeation than Diclofenac Na 5% (24.82 Pa.s) [4]
Nanoparticle formation 9.72x enhancement in flux Compared to microsized drug particles in hydrogel [6]
Hydrogel vs. Emulsion gel 10x higher cumulative amount at 5h Hydrogel 1% vs. emulsion gel 1.16% [5]
Presence of permeation enhancers 4.8-31.6x flux enhancement Propylene glycol and turpentine oil in lotion [7]
Key Findings and Data Interpretation

The quantitative data reveals several critical trends in this compound permeation. First, application technique significantly influences initial permeation kinetics, with rubbing for 45 seconds resulting in a 5-fold higher flux at 8 hours compared to non-rubbed application (0.018 vs. 0.003 μg/cm²/h) [1] [2]. This enhancement is attributed to rubbing-induced alterations to the superficial skin layers, as evidenced by a 2-fold decrease in skin electrical resistance following rubbing [1]. Second, formulation characteristics profoundly impact permeation, with hydrogel formulations demonstrating superior performance compared to emulsion gels despite equivalent drug content [5]. The cumulative amount of diclofenac transiting skin after 5 hours was approximately 10 times higher from a hydrogel compared to an emulsion gel formulation [5].

Third, drug particle size and formulation vehicle dramatically influence permeation enhancement. Incorporation of nanosize this compound particles in hydrogel resulted in a 9.72-fold enhancement in flux compared to microsized drug particles [6]. Interestingly, drug concentration does not necessarily correlate with enhanced permeation, as demonstrated by the superior performance of this compound 1.16% emulsion compared to diclofenac sodium 5% gel (554 vs. 361 ng/cm² cumulative absorption at 24 hours) [4]. When expressed as percentage of applied dose permeated, the difference was even more pronounced (0.54% vs. 0.077%), highlighting the importance of formulation composition over mere drug concentration [4].

Experimental Workflows and Visualization

Skin Permeation Experimental Workflow

skincare_workflow Skin Permeation Experimental Workflow SkinProc Skin Preparation (Human abdominal skin, dermatomed to 500-600 μm) IntegrityTest Skin Integrity Verification (Tritiated water <1% permeation or electrical resistance >10.9 kΩ) SkinProc->IntegrityTest FranzCell Franz Cell Assembly (Receptor phase: PBS pH 7.4 at 32°C) IntegrityTest->FranzCell FormApp Formulation Application (5-10 mg/cm² with/without 45s rubbing) FranzCell->FormApp Sampling Receptor Fluid Sampling (0, 2, 4, 8, 16, 24, 48h) with volume replacement FormApp->Sampling TapeStrip Tape Stripping Protocol (12-15 strips, stratified analysis) Sampling->TapeStrip Analysis Sample Analysis (UPLC/HPLC with UV detection at 275nm) TapeStrip->Analysis DataCalc Data Calculation (Flux, cumulative absorption, permeability coefficient) Analysis->DataCalc

Formulation Optimization Decision Pathway

formulation_decision Formulation Optimization Decision Pathway Start Start F1 Targeting rapid onset? Start->F1 F2 Need enhanced flux? F1->F2 No Hydrogel Hydrogel F1->Hydrogel Yes F3 Stability requirements? F2->F3 No Nano Nano F2->Nano Yes F4 Consumer preference considerations? F3->F4 Moderate stability Emulsion Emulsion F3->Emulsion Higher stability F4->Hydrogel Better feel F4->Emulsion Traditional Enhancers Enhancers Nano->Enhancers Rubbing Rubbing Enhancers->Rubbing

Technical Considerations and Troubleshooting

  • Skin Variability and Standardization: Donor variability represents a significant challenge in skin permeation studies. To minimize this, use skin from a single donor when possible or pool samples from multiple donors [1] [4]. Account for anatomical site differences by obtaining all skin from the same region (typically abdominal skin) [4]. Proper storage at -80°C preserves skin integrity, though freeze-thaw cycles should be minimized [1]. Always verify barrier integrity immediately before experimentation using standardized methods [1].

  • Analytical Considerations: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Sample stability should be established under storage and processing conditions. For tape strip analysis, complete extraction of diclofenac from the tape adhesive and skin particles must be verified through recovery experiments [1]. When comparing formulations with different characteristics, consider sink conditions maintenance throughout the experiment, as receptor medium solubility may differ between formulations [5].

  • Common Technical Issues: Air bubble formation in the receptor chamber during assembly can significantly reduce effective diffusion area and must be carefully avoided. Skin damage during mounting can compromise barrier function; handle skin samples carefully with appropriate tools. Formulation evaporation from the donor chamber can be minimized by sealing with Parafilm M, though complete occlusion may alter permeation characteristics [5]. For highly variable data, increase replication (n=5-6 per formulation) and include appropriate controls in each experiment to normalize for inter-day variability [1].

Conclusion and Application Notes

The in vitro skin permeation assessment of this compound provides critical insights for formulation development and optimization. The protocols outlined herein allow for comprehensive evaluation of permeation characteristics under controlled conditions that correlate well with in vivo performance [1] [3]. Key findings indicate that rubbing during application significantly enhances initial permeation kinetics, likely through transient alteration of the stratum corneum barrier properties [1] [2]. This supports the common clinical practice of rubbing topical formulations during application and suggests that product instructions should specifically include rubbing as part of the recommended application method.

Formulation factors including vehicle composition, viscosity, and drug physical state profoundly influence permeation to an extent that may outweigh the importance of drug concentration [4] [5]. The superior performance of hydrogel formulations and nano-sized drug particles highlights promising avenues for product development [5] [6]. When designing permeation studies, careful attention to experimental details including skin integrity verification, maintenance of sink conditions, and appropriate sampling schedule is essential for generating reliable and reproducible data. These standardized protocols provide a framework for robust evaluation of this compound formulations to support product development and optimization.

References

Diclofenac diethylamine nanoparticle preparation technique

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diclofenac Diethylamine Nanoparticles

This compound (DDA) is a salt form of diclofenac specifically developed for improved skin permeation in topical applications [1]. However, its clinical utility is often limited by systemic toxicity and formulation challenges. Nanoparticle-based delivery systems address these limitations by enhancing therapeutic efficacy, enabling sustained drug release, and minimizing adverse effects [2]. Various advanced preparation techniques have been developed, including emulsification-solvent evaporation, spontaneous emulsification, in-situ nanoparticulation, and nanoemulsion formation, each offering distinct advantages for specific research or development goals [2] [1] [3].

Experimental Protocols & Methodologies

Green Solvent-Based PCL Nanoparticles (Emulsification & Spontaneous Emulsification)

This method is well-suited for creating sustained-release formulations for antitumoral applications [2].

Materials:

  • Polymer: Polycaprolactone (PCL)
  • Solvent System: Green solvent system (specific composition not detailed in search results)
  • Drug: this compound
  • Equipment: Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve PCL and this compound in the green solvent system.
  • Aqueous Phase Preparation: Prepare an aqueous surfactant solution (surfactant type not specified).
  • Emulsification:
    • Add the organic phase to the aqueous phase under moderate stirring.
    • For Emulsification Solvent Evaporation/Extraction: Homogenize or sonicate the mixture to form a primary emulsion. Stir for several hours to allow complete solvent evaporation.
    • For Spontaneous Emulsification Solvent Diffusion: Utilize the spontaneous diffusion of solvents between phases to form nanoparticles.
  • Purification: Centrifuge the nanoparticle suspension and wash pellets to remove free drug and excipients.
  • Collection: Collect the nanoparticle pellet and lyophilize for storage.
In-Situ Nanoparticulation in Hydrogel

This simple, cost-effective technique is ideal for commercially viable topical products, as it directly forms nanoclusters within the hydrogel matrix [1].

Materials:

  • Gelling Polymers: Polyvinyl alcohol (PVA, 5.8% w/w), Carbopol 71G (1.5% w/w)
  • Solvent: Ethanol (95%)
  • Permeation Enhancer: Triethanolamine (1.9% w/w) - optional
  • Neutralizing Agent: Sodium hydroxide (2% w/v)
  • Equipment: Homogenizer

Procedure:

  • Drug Solution: Dissolve DDA in a minimal amount (~2-3 mL) of 95% ethanol.
  • PVA Solution: Prepare a 12% w/v PVA solution in hot water (60°C), cool to room temperature, and add triethanolamine if used.
  • Mixing: Slowly add the drug solution to the PVA solution and homogenize at 3000 rpm for 1 minute. PVA acts as a surface stabilizer.
  • Gel Formation: Disperse Carbopol 71G in water. Add the drug-PVA mixture to the Carbopol dispersion at a 1:1 ratio and mix well.
  • Neutralization: Add a few drops of 2% w/v sodium hydroxide to gel the mixture, adjust pH to 7.0, and let stand overnight.
Nanoemulsion-Based Gel Formulation

This method enhances skin penetration for topical administration, helping to avoid gastrointestinal side effects [3].

Materials:

  • Oil Phase: Oleic acid
  • Surfactant/Cosurfactant: Tween 80-Span 80 and Ethanol (2:1 ratio)
  • Gelling Agent: Carbopol 971P

Procedure:

  • Nanoemulsion:
    • Create a pseudo-ternary phase diagram to identify the nanoemulsion region.
    • Mix oil (Oleic acid), surfactant/cosurfactant blend (Smix), and water to form a nanoemulsion using low-energy emulsification.
  • Gel Incorporation: Disperse Carbopol 971P in the nanoemulsion under gentle stirring to form the gel network.
  • Neutralization: Adjust pH to neutral using triethanolamine.

Performance Data & Characterization

The following table summarizes characterization data from various studies to help you compare formulation outcomes:

Formulation Type Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Release Profile
PCL Nanoparticles [2] < 200 nm Monodisperse Negative surface charge High Prolonged, diffusion-controlled
In-Situ Hydrogel [1] ~10 nm Not specified Not specified Not specified 9.72x flux enhancement vs. microsized
Cashew Gum-PPG NPs [4] ~275 nm 0.342 -5.98 Not specified Sustained up to 68 hours
PLGA NPs (PVA) [5] 92.4 ± 7.6 Not specified -11.14 ± 0.5 80.2 ± 1.2 Not specified
PLGA NPs (DMAB) [5] 108 ± 2.1 Not specified -27.71 ± 0.6 77.3 ± 3.5 Not specified
Nanoemulsion [6] 108.8 0.443 Not specified Not specified Not specified

Workflow Diagram of Key Methods

The diagram below illustrates the logical relationships and key decision points between the four primary preparation techniques covered in these protocols:

G Start Start: Select Preparation Method Method1 Emulsification-Solvent Evaporation/Extraction Start->Method1 Method2 Spontaneous Emulsification Solvent Diffusion Start->Method2 Method3 In-Situ Nanoparticulation in Hydrogel Start->Method3 Method4 Nanoemulsion-Based Gel Formulation Start->Method4 App1 Application: Sustained Release (Antitumoral) Method1->App1 App2 Application: Sustained Release (Improved Size Control) Method2->App2 App3 Application: Topical, Cost-Effective Commercial Product Method3->App3 App4 Application: Enhanced Topical Penetration Method4->App4

Key Technical Considerations

  • Stabilizer Selection: In PLGA NP formulation, the choice between PVA and DMAB significantly impacts nanoparticle properties. DMAB generally provides higher zeta potential, indicating better electrostatic stability [5].
  • Green Solvents: Utilizing green solvent systems addresses the significant challenge of toxic organic solvents in nanoparticle fabrication, enhancing product safety [2].
  • Process Optimization: Employ statistical design of experiments (e.g., Central Composite Rotatable Design) for systematic optimization of critical formulation parameters [4] [6].

I hope these detailed application notes and protocols provide a solid foundation for your work with this compound nanoparticles. The field is advancing rapidly, with green solvent methods and optimized nanoformulations representing particularly promising directions.

References

Experimental Parameters from Diclofenac Diethylamine Permeation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Formulation Tested Application Dose Skin Model Key Permeation Findings
Effect of Rubbing [1] [2] Diclofenac-DEA 1.16% Gel 5 mg/cm² Excised human skin (600 μm) 5-fold higher flux at 8 hrs with 45s rubbing
Formulation Comparison [3] Diclofenac-DEA 1.16% Emulsion 10 mg/cm² Ex vivo human skin 1.54x higher permeation vs. diclofenac sodium 5% gel
Hydrogel vs. Emulsion Gel [4] Hydrogel 1% Diclofenac Sodium ~200 mg (~114 mg/cm²) Human abdominal skin (500 ± 100 μm) ~10x higher cumulative amount at 5 hrs vs. emulsion gel 1.16%
Microsponge Gel [5] DDEA-loaded Microsponge Gel Not specified Ex vivo skin (Franz cell) Sustained release (76.49% at 8 hrs) vs. conventional (96.99% at 5 hrs)

Detailed Experimental Protocol

Based on the methodologies from the search results, here is a composite protocol for assessing diclofenac diethylamine (DDEA) permeation:

Skin Preparation and Integrity Check
  • Skin Source: Use human abdominal skin obtained from surgical procedures or autopsy [1] [3].
  • Storage: Cryopreserve skin at -20°C to -80°C and thaw before use [1] [4].
  • Preparation: Dermatome the skin to a thickness of 400-600 μm [1] [3].
  • Integrity Testing:
    • Tritiated Water Test: Apply tritiated water (2.7 μCi/mL); exclude skin samples with permeation >1% of the applied dose after 30 minutes [1].
    • Electrical Resistance: Use an EVOMX meter; accept samples with resistance >10.9 kΩ [1] [3].
Franz Diffusion Cell Setup
  • Apparatus: Use static Franz diffusion cells [1] [3].
  • Temperature: Maintain receptor phase at 32 ± 1°C via a circulating water bath to mimic skin surface temperature [1].
  • Receptor Fluid: Use PBS (pH 7.4) often with additives like 5% w/v Bovine Serum Albumin (BSA) to maintain sink conditions [3] [4].
  • Skin Mounting: Place skin between donor and receptor chambers, stratum corneum facing the donor compartment [4].
Test Formulation Application
  • Dose: Apply a finite dose of 5-10 mg gel/cm² to the skin surface in the donor chamber [1] [3].
  • Rubbing Protocol (Optional): For rubbing studies, use a rounded syringe piston to apply the gel with rubbing for 45 seconds; without rubbing, application should last only about 5 seconds [1].
Sampling and Analysis
  • Sampling Times: Collect receptor fluid samples at intervals (e.g., 2, 4, 8, 16, 24, 48 hours) [1] [4].
  • Drug Quantification:
    • UPLC/HPLC: Use a C18 column with UV detection at 275 nm. Mobile phase: mixture of purified water with 1% acetic acid and acetonitrile (4.2:5.8 v:v) [1].
    • LC-MS/MS: For higher sensitivity, with a lower limit of quantification (LLOQ) of 1 ng/mL for diclofenac [3].
  • Data Calculation:
    • Cumulative Absorption (CA): Calculate the total amount of drug permeated per unit area of skin (ng/cm²) [3].
    • Flux (J): Calculate the rate of permeation (μg/cm²/h) at steady state [1].
    • Percentage of Applied Dose: (CA₂₄h / (Q × P/A)) × 100, where Q is the quantity of product applied, P is the percentage of diclofenac in the product, and A is the surface area [3].

The experimental workflow for this protocol can be visualized as follows:

workflow Skin Preparation Skin Preparation Integrity Check Integrity Check Skin Preparation->Integrity Check Franz Cell Setup Franz Cell Setup Integrity Check->Franz Cell Setup Formulation Application Formulation Application Franz Cell Setup->Formulation Application Sample Collection Sample Collection Formulation Application->Sample Collection HPLC/LC-MS/MS Analysis HPLC/LC-MS/MS Analysis Sample Collection->HPLC/LC-MS/MS Analysis Data Calculation (Flux, CA) Data Calculation (Flux, CA) HPLC/LC-MS/MS Analysis->Data Calculation (Flux, CA) Electrical Resistance Electrical Resistance Electrical Resistance->Integrity Check Tritiated Water Tritiated Water Tritiated Water->Integrity Check Rubbing (45s) Rubbing (45s) Rubbing (45s)->Formulation Application No Rubbing (5s) No Rubbing (5s) No Rubbing (5s)->Formulation Application

Key Experimental Considerations

  • Sink Conditions: Ensure receptor phase concentration remains below 10-30% of the drug's saturation solubility by using additives like BSA and appropriate sampling volume replacement [4].
  • Skin Variability: Use skin from multiple donors (e.g., 3-6) and include replicates (e.g., 11-15 per formulation) to account for biological variability [1] [3].
  • Formulation Homogeneity: Characterize physical properties (e.g., viscosity, droplet size) using rheometry and microscopy, as they significantly impact permeation [3].
  • Enhanced Permeation: Investigate chemical penetration enhancers (e.g., oleic acid) or physical methods (e.g., heat) to improve drug delivery [6] [7].

References

Comprehensive Application Notes and Protocols: Solubility Enhancement Techniques for Diclofenac Diethylamine in Adhesive Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Diclofenac diethylamine (DDEA) is a well-established non-steroidal anti-inflammatory drug (NSAID) widely used for the symptomatic relief of pain and inflammation in conditions such as musculoskeletal disorders, arthritis, and contusions [1] [2]. As the diethylammonium salt of diclofenac, it offers distinct advantages for topical and transdermal applications compared to other salt forms, particularly enhanced skin permeation characteristics. The transdermal route of administration presents a valuable alternative to oral delivery for diclofenac, as the drug undergoes substantial hepatic first-pass metabolism (approximately 50-60%) following oral administration, significantly reducing its systemic bioavailability [1] [3]. Additionally, transdermal delivery helps mitigate the serious gastrointestinal, cardiovascular, and renal adverse effects associated with systemic NSAID exposure [4].

The development of effective transdermal delivery systems for DDEA faces significant technical challenges, primarily related to the crystallization tendency of the drug within adhesive matrices and the barrier properties of the stratum corneum [1]. The solubility limitations of DDEA in various pressure-sensitive adhesives necessitate the implementation of strategic solubility enhancement approaches to achieve therapeutic drug loading while maintaining optimal adhesive performance and physical stability. These application notes provide detailed methodologies for enhancing DDEA solubility in adhesive systems, with comprehensive protocols for formulation development, characterization, and optimization aimed at researchers and drug development professionals working in transdermal drug delivery systems.

Physicochemical Properties and Formulation Challenges

Key Properties of this compound

This compound possesses specific physicochemical characteristics that significantly influence its formulation behavior in transdermal adhesive systems. With a molecular weight of 325 Da, DDEA falls within the acceptable range for transdermal permeation, as compounds under 500 Da generally demonstrate favorable skin penetration characteristics [2]. The drug exists as a salt at physiological pH, which can enhance its solubility in aqueous environments but may present challenges in organic polymer matrices used in adhesive systems. The short biological half-life of diclofenac (approximately 2-3 hours for oral forms) makes it an excellent candidate for transdermal delivery, which can provide sustained release and maintain stable plasma concentrations [1]. Following topical application, diclofenac demonstrates significantly extended elimination half-life (approximately 12 hours), supporting its suitability for once-daily patch formulations [1].

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound

Property Characteristics Formulation Implications
Molecular Weight 325 Da Favorable for transdermal permeation
Biological Half-life 2-3 h (oral); ~12 h (transdermal) Suitable for sustained delivery systems
Bioavailability 40-60% (oral); ~1% (transdermal) Bypasses first-pass metabolism
Daily Dose 25-50 mg Influences patch size and drug loading
Crystallization Tendency High in adhesive matrices Requires solubility enhancement strategies
Formulation Challenges in Adhesive Systems

The development of drug-in-adhesive transdermal patches for DDEA presents two primary technical challenges: limited solubility in adhesive polymers and crystallization propensity during storage. Research has demonstrated that DDEA exhibits markedly different solubility characteristics in various adhesive systems, with silicone adhesives typically showing low solubility (approximately 1%) despite favorable permeation characteristics, while acrylic adhesives offer higher solubility (up to 20%) but reduced permeation enhancement [1] [3]. This divergence creates a formulation optimization challenge where the ideal adhesive system must balance adequate drug loading with sufficient skin permeation. Additionally, the physical instability of supersaturated DDEA in adhesive matrices can lead to crystallization during storage, compromising patch performance, altering release characteristics, and potentially causing skin irritation [1]. These technical hurdles necessitate the implementation of robust solubility enhancement strategies and comprehensive characterization protocols to ensure consistent product quality and performance throughout the intended shelf life.

Adhesive Selection and Comparative Performance

Silicone vs. Acrylic Adhesive Systems

The selection of appropriate adhesive polymers is fundamental to the development of successful DDEA transdermal patches, with silicone-based and acrylic-based adhesives representing the two primary categories, each offering distinct advantages and limitations. Silicone adhesives (such as Dow Corning BIO-PSA series) typically demonstrate excellent skin permeation enhancement, with research indicating high percent cumulative drug permeation (%CDP of 23.582) in optimized systems [1] [3]. This permeation advantage, however, is counterbalanced by relatively low drug solubility (approximately 1% without enhancers), which can limit achievable drug loading and potentially impact patch efficacy [1]. Conversely, acrylic adhesives (such as those from National Starch and Chemical Company) offer superior drug solubility (up to 20%), enabling higher drug loading, but typically result in reduced permeation characteristics (%CDP of 10.72) [1] [3]. The functional groups present in these adhesives (amine-compatible vs. COOH-containing) further influence their compatibility with DDEA and various permeation enhancers, necessitating careful selection based on the specific formulation strategy.

Hybrid Adhesive Approach

To leverage the advantageous properties of both adhesive types while mitigating their respective limitations, researchers have developed hybrid adhesive systems that combine silicone and acrylic polymers in optimized ratios [1] [3]. This innovative approach creates a more balanced performance profile, with demonstrated improvements in both drug solubility and permeation characteristics compared to either adhesive type used independently [1]. The combination strategy allows formulators to tailor adhesive composition to specific therapeutic requirements, enabling optimization of critical parameters such as initial burst effect, sustained release profile, adhesive properties, and physical stability. Research indicates that the optimal ratio of silicone to acrylic adhesive typically falls between 1:1 and 3:1, depending on the specific polymers selected, the incorporation of permeation enhancers, and the target drug release profile [1]. This blended system represents a significant advancement in transdermal formulation technology, addressing the fundamental challenge of balancing sufficient drug loading with effective skin permeation.

Table 2: Comparative Performance of Adhesive Systems for DDEA

Adhesive Type Drug Solubility Cumulative Drug Permeation (%CDP) Key Advantages Key Limitations
Silicone Low (~1%) High (23.58%) Excellent permeation enhancement, favorable skin adhesion Limited drug loading, higher cost
Acrylic High (~20%) Low (10.72%) High drug loading capacity, robust adhesive properties Reduced permeation, potential crystallization
Hybrid (Silicone:Acrylic) Intermediate (5-15%) Intermediate (15-20%) Balanced performance, tunable properties, enhanced physical stability Complex optimization, potential compatibility issues

Solubility Enhancement Techniques

Chemical Solubilizers and Their Mechanisms

The incorporation of chemical solubilizers represents a primary strategy for enhancing DDEA solubility in adhesive systems, with two main categories demonstrating efficacy: polyols and penetration enhancers. Polyethylene glycol 400 (PEG 400) and propylene glycol have shown significant solubility enhancement effects when incorporated at concentrations ranging from 5-15% w/w of the final patch formulation [1] [3]. These hydrophilic solubilizers function primarily by disrupting the crystalline structure of DDEA and forming solvation complexes through hydrogen bonding and dipole-dipole interactions, thereby increasing the amorphous fraction and enhancing thermodynamic activity in the adhesive matrix [1]. Additionally, various oils and lipophilic compounds serve dual functions as both solubilizers and permeation enhancers, with oleic acid, isostearic acid, pharmasolve, and isopropyl myristate demonstrating particular efficacy for DDEA systems [1] [3]. These compounds typically operate by fluidizing the adhesive polymer chains, increasing free volume for drug molecule incorporation, and simultaneously disrupting the lipid structure of the stratum corneum to enhance skin permeation.

Optimization of Enhancement Strategies

The effective implementation of solubility enhancement requires careful optimization of concentrations and ratios relative to the drug, as excessive amounts of solubilizers can compromise adhesive properties, physical stability, and skin tolerability. Research indicates that optimal performance typically occurs at drug-to-solubilizer ratios between 1:1 and 1:3, depending on the specific solubilizer and adhesive system employed [1]. For oleic acid, one of the most effective enhancers for DDEA, concentrations of 5-10% w/w of the final formulation have demonstrated significant improvements in both solubility and permeation without adversely affecting adhesive properties [1]. The selection of specific solubilizers should consider their compatibility with the adhesive system, with silicone adhesives generally showing better compatibility with siloxane-based solubilizers, while acrylic adhesives may demonstrate enhanced performance with ester-based compounds. A systematic screening approach incorporating solubility parameters, hydrogen bonding capacity, and molecular volume calculations can facilitate the identification of optimal solubilizers for specific adhesive systems, reducing development time and improving formulation outcomes.

Table 3: Solubility Enhancement Techniques for DDEA in Adhesive Systems

Enhancement Technique Representative Agents Optimal Concentration Key Mechanisms Performance Improvement
Polyol Solubilizers PEG 400, Propylene Glycol 5-15% w/w Hydrogen bonding, crystal disruption, increased amorphous content Solubility increase: 3-5x Permeation increase: 1.5-2x
Oil-Based Enhancers Oleic Acid, Isopropyl Myristate 5-10% w/w Polymer fluidization, free volume increase, stratum corneum disruption Solubility increase: 5-8x Permeation increase: 2-3x
Combined Systems Oleic Acid + PEG 400 3-7% each Synergistic effects on solubility and permeation Solubility increase: 8-12x Permeation increase: 3-4x
Adhesive Blending Silicone + Acrylic 1:1 to 3:1 ratio Complementary properties, balanced solubility/permeation Balanced performance across parameters

Experimental Protocols and Methodologies

Patch Preparation and Fabrication

The modified solvent evaporation method represents the standard protocol for preparing DDEA transdermal patches with enhanced solubility characteristics [1] [3]. Begin by preparing the adhesive solution by dissolving the selected silicone and/or acrylic adhesives in ethyl acetate to achieve a solid content of 30-40% w/w, maintaining continuous stirring using a magnetic stirrer at 500-700 rpm until complete dissolution (typically 2-4 hours). Incorporate the accurately weighed DDEA (1-5% w/w of final formulation) into the adhesive solution, followed by the addition of selected solubilizers (5-15% w/w) and permeation enhancers (5-10% w/w), maintaining continuous stirring for an additional 4-5 hours to ensure complete mixing and drug dissolution [1]. Monitor the solution visually for appearance of turbidity or precipitation, discarding any formulations that show instability signs.

For patch casting, utilize a manual coating apparatus to spread the homogeneous drug-adhesive solution uniformly onto fluoropolymer-coated polyester release liners (such as 3M Scotchpak), controlling the wet thickness to 500-1000 μm using a precision applicator [1]. Immediately transfer the coated liner to a forced-air oven preheated to 80°C for 10 minutes to facilitate solvent evaporation, then laminate the dried film with a polyester backing membrane (such as 3M Scotchpak 9732) using a laboratory laminator at 2-4 bar pressure. Finally, punch the laminated sheets into patches of appropriate sizes (typically 10-50 cm²) using precision cutting dies, package the individual patches in aluminum foil pouches, and store in desiccators at room temperature for further evaluation [1]. This method produces patches with consistent thickness, drug content, and performance characteristics suitable for preclinical evaluation.

Ex Vivo Skin Permeation Studies

The assessment of drug permeation across skin barriers represents a critical evaluation in transdermal formulation development. Porcine ear skin serves as an excellent model for human skin due to similar morphological and permeability characteristics [1]. Begin by preparing dermatomed porcine ear skin (100 μm thickness) using an electric dermatome, then rapidly rinse the isolated epidermis with hexane to remove surface lipids, followed by thorough rinsing with phosphate buffer pH 7.4 [1]. Mount the prepared skin specimens between the donor and receptor compartments of Franz diffusion cells with an effective diffusion area of 1-2 cm² and receptor volume of 5-7 mL, ensuring proper orientation with the stratum corneum facing the donor compartment.

Fill the receptor chambers with degassed phosphate buffer saline (pH 7.4) containing 20-30% v/v ethanol or isopropyl alcohol to maintain sink conditions, and maintain the entire assembly at 32±1°C using a circulating water jacket to mimic skin surface temperature [1]. Apply the DDEA patches to the center of the skin membranes in the donor compartments, then withdraw samples (300-500 μL) from the receptor compartment at predetermined time intervals (1, 2, 4, 6, 8, 12, 16, 20, and 24 hours), replacing with an equal volume of fresh pre-warmed receptor medium after each sampling. Analyze the samples using a validated HPLC method with UV detection (typically at 276 nm) employing a C18 column (250 × 4.6 mm, 5 μm) and mobile phase consisting of acetonitrile and phosphate buffer pH 3.5 (60:40 v/v) at a flow rate of 1.0 mL/min [1]. Calculate the cumulative amount of drug permeated per unit area and determine key permeation parameters including flux (Jss, μg/cm²/h), permeability coefficient (Kp, cm/h), and lag time (tL, h) to comprehensively evaluate formulation performance.

Physical Characterization and Stability Assessment

Comprehensive physical characterization ensures both the performance and stability of developed DDEA patch formulations. Evaluate adhesive properties including tack strength using the rolling ball tack test, where a smaller ball number indicates greater tack [1] [3]. Assess peel adhesion using a digital peel tester with a 180° peel configuration at 300 mm/min crosshead speed, reporting the average force required to peel the patch from a stainless steel substrate [1]. For drug release characterization, utilize USP Apparatus 5 (paddle over disk) with 500 mL of phosphate buffer pH 7.4 containing 20% alcohol as dissolution medium maintained at 32±0.5°C, rotating at 50 rpm, with sampling at predetermined time points for HPLC analysis [1].

Conduct physical stability studies by storing packaged patches in stability chambers at 25±2°C/60±5% RH and 40±2°C/75±5% RH for up to 3 months, with sampling at 0, 1, 2, and 3 months for evaluation of appearance, drug content, crystallization tendency (visual and microscopic examination), and adhesive properties [1]. Perform skin irritancy testing on albino rabbits (approximately 2.5-3 kg) by applying patches to shorn dorsal skin for 7 days, with daily scoring of erythema and edema using Draize scoring criteria [1]. Additionally, evaluate in vivo anti-inflammatory activity using a carrageenan-induced paw edema model in Wistar rats (150-200 g), measuring paw volume displacement at regular intervals after patch application and calculating percentage inhibition of edema compared to control groups [1]. These comprehensive evaluations provide critical data for formulation optimization and preclinical safety assessment.

Visual Workflows and Experimental Schematics

Formulation Development Workflow

The systematic development of DDEA transdermal patches with enhanced solubility follows a logical sequence from adhesive selection through to optimized formulation, as visualized in the following workflow:

G Start Start: DDEA Patch Development A1 Adhesive System Selection Start->A1 B1 Silicone Adhesives A1->B1 High Permeation B2 Acrylic Adhesives A1->B2 High Solubility B3 Hybrid Systems A1->B3 Balanced Approach A2 Solubility Screening A3 Enhancer Incorporation A2->A3 B4 Chemical Solubilizers A3->B4 PEG 400, PG B5 Permeation Enhancers A3->B5 Oleic Acid, IPM B6 Combined Approach A3->B6 Combined Systems A4 Patch Fabrication A5 In Vitro Evaluation A4->A5 A6 Optimization Cycle A5->A6 Suboptimal Results A7 Optimized Formulation A5->A7 Success Criteria Met A6->A1 B1->A2 B2->A2 B3->A2 B4->A4 B5->A4 B6->A4

Formulation Development Workflow for DDEA Patches

Solubility Enhancement Technique Selection

The strategic selection of appropriate solubility enhancement techniques follows a decision-tree approach based on adhesive composition and performance requirements:

G Start Solubility Enhancement Strategy Q1 Primary Adhesive Type? Start->Q1 S1 Silicone-Based System Q1->S1 Silicone S2 Acrylic-Based System Q1->S2 Acrylic S3 Hybrid System Q1->S3 Hybrid Q2 Critical Performance Limitation? C1 Low Solubility Q2->C1 Solubility C2 Low Permeation Q2->C2 Permeation C3 Crystallization Q2->C3 Stability C4 Adhesive Failure Q2->C4 Adhesion Q3 Maximum Target Drug Loading? L1 <5% w/w Q3->L1 Low Loading L2 5-15% w/w Q3->L2 Medium Loading L3 >15% w/w Q3->L3 High Loading S1->Q2 S2->Q2 S3->Q2 A1 Oil-Based Enhancers (Oleic Acid, IPM) 5-10% concentration A2 Polyol Solubilizers (PEG 400, PG) 10-15% concentration A3 Balanced Combination Oleic Acid + PEG 400 5% + 7% concentration A4 Adhesive Blending Silicone:Acrylic (1:1 to 3:1) A5 Chemical Solubilizers Pharmasolve, ISA 5-8% concentration C1->Q3 C2->A1 C3->Q3 C4->A5 L1->A1 L2->A3 L3->A4

Solubility Enhancement Technique Selection Guide

Conclusion and Future Perspectives

The development of effective transdermal delivery systems for this compound requires meticulous attention to solubility enhancement strategies balanced with permeation optimization and adhesive performance. The hybrid approach combining silicone and acrylic adhesives with carefully selected chemical enhancers represents the most promising strategy for achieving target product profiles with adequate drug loading, sustained release characteristics, and robust physical stability [1] [3]. The comprehensive protocols outlined in these application notes provide researchers with systematic methodologies for formulating, optimizing, and characterizing DDEA transdermal patches, potentially reducing development timelines and improving technical outcomes.

Future directions in DDEA transdermal delivery include the investigation of novel polymeric systems with enhanced solubilization capacity, the application of crystal inhibition agents to improve physical stability, and the integration of permeation enhancement technologies such as sustained acoustic medicine (SAM) devices that have demonstrated promising results in clinical trials [2]. Additionally, the continued refinement of in vitro-in vivo correlation (IVIVC) models for transdermal formulations will further accelerate development and reduce regulatory uncertainties. By implementing the systematic approaches detailed in these application notes, pharmaceutical scientists can overcome the technical challenges associated with DDEA formulation and develop effective transdermal therapies that maximize therapeutic benefits while minimizing systemic adverse effects.

References

Comprehensive Application Notes and Protocols: Sustained Acoustic Medicine (SAM) for Enhanced Diclofenac Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sustained Acoustic Medicine (SAM) and Diclofenac Delivery

Sustained Acoustic Medicine (SAM) represents an innovative approach to non-invasive drug delivery that combines long-duration low-intensity ultrasound with topical diclofenac formulations for enhanced therapeutic outcomes. This technology platform addresses a significant clinical challenge in musculoskeletal medicine: the limited penetration of topical agents through the skin barrier. SAM utilizes continuous ultrasound energy at 3 MHz frequency with an intensity of 0.132 W/cm², delivering approximately 18,720 Joules over a typical 4-hour treatment session. This extended exposure differentiates SAM from conventional therapeutic ultrasound, which typically employs shorter treatment times and higher intensities with pulsed waveforms.

The combination of SAM with diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), creates a synergistic approach for managing musculoskeletal pain and inflammation. Diclofenac exerts its effects primarily through cyclooxygenase (COX-1 and COX-2) inhibition, reducing prostaglandin synthesis and modulating pro-inflammatory cytokine expression. However, oral diclofenac administration is associated with significant gastrointestinal and cardiovascular side effects, while topical formulations suffer from limited skin permeability. SAM technology enhances diclofenac delivery through acoustic mechanotransduction and thermal effects that increase skin porosity and local circulation, thereby improving drug bioavailability at the target site while minimizing systemic exposure.

Table: SAM System Technical Specifications

Parameter Specification Clinical Significance
Frequency 3 MHz Optimal depth penetration for musculoskeletal tissues
Intensity 0.132 W/cm² Sub-thermal mechanical effects with continuous application
Treatment Duration 1-4 hours Sustained biological effects and enhanced drug permeation
Energy Delivery 18,720 J (4-hour session) Cumulative dose for therapeutic outcomes
Diclofenac Formulations 1.0% or 2.5% in coupling gel Optimized concentration for sonophoretic delivery

Mechanism of Action: Multimodal Therapeutic Effects

The therapeutic efficacy of SAM with diclofenac arises from multimodal mechanisms that target both physiological processes and drug delivery enhancement. The biomechanical acoustic energy generated by SAM induces multiple biological responses that synergize with diclofenac's pharmacological action.

Acoustic Mechanisms and Biological Effects

SAM delivers continuous acoustic waves that penetrate deep into tissues, generating both thermal and non-thermal effects. The mechanical pressure waves cause microscale oscillations in tissues, leading to:

  • Enhanced vasodilation through increased endothelial nitric oxide synthase (eNOS) activity, elevating local nitric oxide production and promoting smooth muscle relaxation
  • Increased blood flow and perfusion as demonstrated by Laser Doppler Flowmetry showing 19.2 PU increase with SAM compared to placebo [1] [2]
  • Tissue temperature elevation of Δ2.4°C at the surface level, contributing to local hyperemia and metabolic activity acceleration [1]
  • Cavitation effects that form microscopic bubbles in the skin layers, temporarily disrupting the stratum corneum structure and enhancing permeability

The sonophoresis effect of ultrasound significantly improves transdermal drug delivery by multiple mechanisms: increasing skin porosity through acoustic cavitation, enhancing convective transport through acoustic streaming, and elevating tissue temperature to improve diffusion rates. These effects collectively overcome the primary limitation of topical diclofenac therapy—poor skin permeability—while simultaneously creating an optimal physiological environment for tissue repair.

Diclofenac Pharmacology and Synergistic Action

Diclofenac exhibits a multimodal mechanism of action that extends beyond COX inhibition to include effects on arachidonic acid release and uptake, lipoxygenase enzyme inhibition, and activation of the nitric oxide-cGMP antinociceptive pathway [3]. Emerging research suggests additional mechanisms including inhibition of substance P, modulation of PPARγ activity, and blockage of acid-sensing ion channels. When combined with SAM, diclofenac benefits from enhanced delivery to the site of inflammation while SAM's anti-inflammatory and pro-healing effects create a complementary therapeutic approach.

The following diagram illustrates the key mechanistic pathways involved in SAM-enhanced diclofenac delivery:

G cluster_mechanisms SAM-Diclofenac Mechanism of Action SAM SAM Acoustic\nMechanisms Acoustic Mechanisms SAM->Acoustic\nMechanisms 3 MHz, 0.132 W/cm² Biological_Effects Biological_Effects Increased Blood Flow Increased Blood Flow Biological_Effects->Increased Blood Flow 19.2 PU increase Enhanced Drug\nPenetration Enhanced Drug Penetration Biological_Effects->Enhanced Drug\nPenetration Therapeutic_Outcomes Therapeutic_Outcomes Pain Reduction Pain Reduction Therapeutic_Outcomes->Pain Reduction 2.96-point NRS improvement Functional\nImprovement Functional Improvement Therapeutic_Outcomes->Functional\nImprovement 351-point WOMAC improvement Thermal Effects Thermal Effects Acoustic\nMechanisms->Thermal Effects Tissue heating Δ2.4°C Mechanical Effects Mechanical Effects Acoustic\nMechanisms->Mechanical Effects Cavitation & microstreaming Thermal Effects->Biological_Effects Vasodilation Mechanical Effects->Biological_Effects Sonophoresis Diclofenac Gel Diclofenac Gel Diclofenac Gel->Biological_Effects Enhanced delivery Increased Blood Flow->Therapeutic_Outcomes Enhanced Drug\nPenetration->Therapeutic_Outcomes COX Inhibition COX Inhibition COX Inhibition->Therapeutic_Outcomes

Preclinical Evaluation Protocols

Acoustic Characterization of Diclofenac Coupling Gel

Objective: To evaluate the effects of incorporating 2.5% diclofenac sodium into ultrasound coupling gel on acoustic properties and signal propagation.

Materials and Equipment:

  • SAM piezoelectric transducers (3 MHz, 0.132 W/cm²)
  • Tektronix function generator (model AFG3021B)
  • ONDA Hydrophone (model HNR-1000)
  • Tektronix oscilloscope (model TDS2014B)
  • Standard aqueous ultrasound coupling gel
  • 2.5% diclofenac ultrasound coupling gel
  • Fresh bovine muscle tissue (800 mg ± 200 mg)

Experimental Setup and Procedure:

  • Signal Generation and Measurement:

    • Generate a 3 MHz, 4-cycle sinusoidal signal using the function generator
    • Transmit the signal through a SAM piezoelectric transducer
    • Measure output signals using the hydrophone positioned at varying distances
    • Record intensity measurements on the oscilloscope
  • Tissue Penetration Analysis:

    • Prepare bovine tissue discs at thicknesses of 1 cm, 2 cm, 3 cm, 4 cm, and 5 cm (5 cm diameter, n=6 per measurement)
    • Place tissue between the active transducer and hydrophone
    • Couple both interfaces using redundant ultrasound gel (standard or diclofenac formulation)
    • Record signal intensity at each depth for both gel types
  • Acoustic Impedance Calculation:

    • Determine speed of sound using time delay measurements at fixed distances
    • Calculate density through mass and volume measurements
    • Compute acoustic impedance using the formula: Z = ρ × c, where ρ is density and c is speed of sound

Data Analysis:

  • Compare signal intensity profiles between standard and diclofenac gels across tissue depths
  • Statistical analysis using repeated measures ANOVA with post-hoc testing
  • Significance threshold set at p < 0.05
Diathermic Performance Assessment in Bovine Tissue

Objective: To quantify the thermal effects of SAM with diclofenac coupling gel at various tissue depths.

Materials and Equipment:

  • SAM transducer system (model sam-12, ZetrOZ Systems LLC)
  • OMEGA thermocouple probes (TJ36-ICSS-116G-6-GG)
  • DAQPRO Data logger (OM-DAQPRO-5300)
  • Bovine muscle tissue, normalized to room temperature
  • Standard and 2.5% diclofenac ultrasound coupling gels

Experimental Configuration:

  • Tissue Preparation and Probe Placement:

    • Secure bovine tissue samples with bandages to prevent gel leakage
    • Stereotactically insert thermocouple probes at 1 cm, 2 cm, and 5 cm depths directly under transducer center
    • Apply 3 ml of coupling gel (standard or diclofenac formulation) to tissue surface
    • Mount SAM transducer into sealed coupling ring secured with bandages
  • Temperature Monitoring Protocol:

    • Continuously monitor internal temperatures during 4-hour SAM treatment
    • Record thermocouple values every ten seconds using data logger
    • Maintain consistent environmental conditions (temperature, humidity)
    • Repeat experiments for both gel types (n=6 per group)

Data Collection Parameters:

  • Baseline temperature measurement (pre-stimulation)
  • Continuous temperature monitoring throughout 4-hour stimulation period
  • Post-stimulation cooling phase monitoring (30 minutes)
  • Calculation of temperature differentials (ΔT) from baseline at each depth

Clinical Application Protocols

Circulation and Temperature Response Assessment

Objective: To evaluate the acute effects of SAM on local blood circulation and temperature with and without diclofenac coupling gel in human subjects.

Study Design:

  • Randomized, placebo-controlled, single-site study
  • Registered with ClinicalTrials.gov (Identifier: NCT06510062)
  • Approved by Advarra Institutional Review Board (Protocol ID: Pro00080714)
  • 64 healthy participants (male and female, ages 18-50)

Participant Allocation: Participants were randomly assigned to four groups (n=32 per group):

  • Group A: Coupling gel + placebo SAM
  • Group B: Coupling gel + active SAM
  • Group C: 2.5% Diclofenac gel + placebo SAM
  • Group D: 2.5% Diclofenac gel + active SAM

Treatment Protocol:

  • Preparation:

    • Participants refrain from strenuous exercise for 24 hours prior to testing
    • Conduct study in controlled environment (20°C) during working hours (9 am-5 pm EST)
    • Seat participants comfortably in upright position for 15-minute acclimation period
  • Device Application:

    • Apply placebo or active SAM devices to both forearms using contralateral design
    • Position high-power Laser Doppler Flowmetry (LDF) probe 2.5 cm distal to elbow between transducers
    • Secure patches 5 cm equidistant from probe's laser location to minimize movement artifact
  • Monitoring and Data Collection:

    • Perform continuous data acquisition during 5-minute calibration, 10-minute baseline, and 60-minute stimulation periods
    • Record blood flux (perfusion units, PU) and temperature (°C) at 10-minute intervals
    • Check participant comfort every 15 minutes
    • Compensate participants upon study completion ($100)

Outcome Measures:

  • Primary: Change in blood flux (PU) from baseline
  • Secondary: Change in skin temperature (°C) from baseline
  • Safety: Adverse event monitoring throughout study period
Osteoarthritis Pain Management Protocol

Objective: To assess the efficacy of SAM combined with diclofenac gel for symptomatic relief of knee osteoarthritis.

Study Design:

  • Multi-site clinical study following CONSORT guidelines
  • Registered with ClinicalTrials.gov (NCT04391842)
  • 32 patients with moderate to severe knee pain and radiographically confirmed osteoarthritis (Kellgren-Lawrence grade II-III)

Treatment Regimen:

  • Device Configuration:

    • Apply SAM device with 1% diclofenac ultrasound gel patch to affected knee
    • Administer ultrasound at 3 MHz, 0.132 W/cm² intensity for 4 hours daily
    • Deliver 6 grams of 1% diclofenac per treatment session
    • Continue treatment for 7 consecutive days
  • Assessment Schedule:

    • Baseline assessment (Day 1): NRS pain score and WOMAC questionnaire
    • Daily pre- and post-treatment NRS pain scores
    • Final assessment (Day 7): NRS pain score and WOMAC questionnaire
    • Usability and experience questionnaires

Outcome Measures:

  • Primary: Change in NRS pain score (0-10 scale) from baseline to Day 7
  • Secondary: Change in WOMAC functional score from baseline to Day 7
  • Rapid responder analysis: Proportion showing >1-point NRS reduction after first treatment
  • Safety: Adverse event monitoring and device usability assessment

The following diagram illustrates the clinical study workflow for evaluating SAM with diclofenac in human subjects:

G cluster_study Clinical Evaluation Workflow Participant_Screening Participant_Screening Randomization Randomization Participant_Screening->Randomization Group A:\nGel + Placebo SAM Group A: Gel + Placebo SAM Randomization->Group A:\nGel + Placebo SAM Group B:\nGel + Active SAM Group B: Gel + Active SAM Randomization->Group B:\nGel + Active SAM Group C:\n2.5% Diclofenac + Placebo Group C: 2.5% Diclofenac + Placebo Randomization->Group C:\n2.5% Diclofenac + Placebo Group D:\n2.5% Diclofenac + Active SAM Group D: 2.5% Diclofenac + Active SAM Randomization->Group D:\n2.5% Diclofenac + Active SAM 60-min Treatment 60-min Treatment Group A:\nGel + Placebo SAM->60-min Treatment Group B:\nGel + Active SAM->60-min Treatment Group C:\n2.5% Diclofenac + Placebo->60-min Treatment Group D:\n2.5% Diclofenac + Active SAM->60-min Treatment Blood Flow Measurement\n(LDF at 10-min intervals) Blood Flow Measurement (LDF at 10-min intervals) 60-min Treatment->Blood Flow Measurement\n(LDF at 10-min intervals) Temperature Monitoring\n(10-min intervals) Temperature Monitoring (10-min intervals) 60-min Treatment->Temperature Monitoring\n(10-min intervals) Data Analysis Data Analysis Blood Flow Measurement\n(LDF at 10-min intervals)->Data Analysis Temperature Monitoring\n(10-min intervals)->Data Analysis Circulation Changes Circulation Changes Data Analysis->Circulation Changes Temperature Changes Temperature Changes Data Analysis->Temperature Changes Safety Assessment Safety Assessment Data Analysis->Safety Assessment Statistical Comparison\n(Active vs. Placebo) Statistical Comparison (Active vs. Placebo) Circulation Changes->Statistical Comparison\n(Active vs. Placebo) Temperature Changes->Statistical Comparison\n(Active vs. Placebo)

Data Analysis and Results Summary

Preclinical Performance Data

Table: Acoustic Properties of Standard vs. Diclofenac Ultrasound Gel

Parameter Standard Gel 2.5% Diclofenac Gel p-value
Signal Propagation Depth 4.5 cm 5.5 cm p < 0.0009
Acoustic Impedance Baseline Significantly Increased p < 0.0001
Gel Density Baseline Significantly Increased p < 0.0001
Therapeutic Intensity Sustainability Lower Longer sustained p < 0.0001

Table: Diathermic Profiles at Various Tissue Depths

Tissue Depth Standard Gel Temperature Δ 2.5% Diclofenac Gel Temperature Δ Significance
1 cm Baseline No significant difference p > 0.05
2 cm Baseline No significant difference p > 0.05
5 cm Baseline No significant difference p > 0.05
Clinical Outcomes

Table: Acute Circulation and Temperature Response to SAM (60-minute treatment)

Parameter Coupling Gel + SAM 2.5% Diclofenac Gel + SAM Placebo Groups Statistical Significance
Blood Flow Increase +19.2 PU +18.6 PU No significant change p < 0.0001
Temperature Increase Δ2.4°C Δ2.2°C No significant change p < 0.0001
Onset of Circulation Effects 10 minutes 10 minutes - -
Onset of Temperature Effects 20 minutes 20 minutes - -

Table: Osteoarthritis Clinical Outcomes (7-day treatment)

Outcome Measure All Subjects (n=32) Rapid Responders (n=24) Statistical Significance
NRS Pain Reduction 2.06 points (50%) 2.96 points (70%) p < 0.001
WOMAC Functional Improvement 351 points 510 points p < 0.001
Rapid Responder Rate - 75% -
Treatment Sessions 224 224 -
Adverse Events 0 0 -

Application Guidelines and Practical Considerations

Treatment Parameter Optimization

Based on comprehensive study results, the following treatment parameters are recommended for clinical application:

Device Settings:

  • Frequency: 3 MHz for optimal penetration in musculoskeletal tissues
  • Intensity: 0.132 W/cm² for continuous application without tissue damage
  • Treatment Duration: 1-4 hours daily, depending on condition severity
  • Diclofenac Concentration: 1.0% or 2.5% in ultrasound coupling gel
  • Treatment Course: 7-42 days based on condition chronicity and treatment response

Site-Specific Considerations:

  • Superficial Joints (knees, elbows, ankles): 3-4 hour treatment duration
  • Deep Tissue Applications: Consider extended treatment times (3-4 hours)
  • Acute Conditions: Shorter, more frequent sessions (1-2 hours, twice daily)
  • Chronic Conditions: Longer single daily sessions (3-4 hours)
Safety and Tolerability Profile

Across all cited studies, SAM with diclofenac demonstrated an excellent safety profile:

  • No adverse events reported across 224 treatment sessions in osteoarthritis study [4]
  • No significant differences in skin reactions between standard and diclofenac gels [5]
  • All participants completed studies with no dropout due to device-related issues [1]
  • High user satisfaction with over 95% of patients reporting device as safe, effective, and easy to use [4]
Implementation Considerations

Clinical Workflow Integration:

  • SAM with diclofenac is appropriate for home-use with proper patient training
  • Adhesive patches pre-loaded with diclofenac gel simplify application
  • Daily treatment logs should be maintained to track compliance and response
  • Follow-up assessment at 7-day intervals to evaluate treatment efficacy

Patient Selection Criteria:

  • Ideal candidates: Patients with localized musculoskeletal pain, particularly osteoarthritis
  • Contraindications: Known diclofenac or NSAID allergy, pregnancy/nursing
  • Precautions: History of cardiovascular disease, recent surgical interventions

Conclusion

Sustained Acoustic Medicine combined with diclofenac ultrasound coupling gel represents a significant advancement in non-invasive drug delivery for musculoskeletal conditions. The technology leverages multiple synergistic mechanisms including enhanced local circulation, tissue warming, and sonophoretic drug delivery to overcome the primary limitation of topical diclofenac therapy. The well-characterized protocol of 3 MHz ultrasound at 0.132 W/cm² intensity for 1-4 hours daily with 1.0-2.5% diclofenac gel has demonstrated significant clinical efficacy in reducing pain and improving function in osteoarthritis patients, with rapid onset of action and excellent safety profile.

The unique acoustic properties of diclofenac-containing gels, including increased impedance and enhanced signal propagation, provide additional benefits beyond drug delivery alone. Future research directions should include expansion to other therapeutic compounds, optimization of treatment parameters for specific conditions, and longer-term efficacy studies across diverse patient populations.

References

Diclofenac diethylamine drug-in-adhesive patch fabrication

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Composition & Preparation

This section details the materials, equipment, and step-by-step procedure for fabricating a drug-in-adhesive DDEA patch.

Materials
  • Active Pharmaceutical Ingredient (API): Diclofenac Diethylamine (DDEA) B.P. [1].
  • Pressure-Sensitive Adhesives (PSAs): Silicone adhesives (e.g., Dow Corning BIO-PSA S3, S6) and Acrylic adhesives (e.g., National Starch and Chemical Company DURO-TAK) [1].
  • Solubilizers & Enhancers: Oleic acid (OLA), Isostearic acid (ISA), Pharmaceuticsolve (PS), Isopropyl myristate (IPM), Polyethylene glycol-400 (PEG 400), Propylene glycol (PG) [1].
  • Patch Components: Fluoropolymer-coated polyester release liner (e.g., 3M Scotchpak) and Polyester backing laminate [1].
  • Solvents: Organic solvents like Ethyl Acetate or Heptane for viscosity adjustment (if required).
Equipment
  • Analytical balance, Magnetic stirrer/homogenizer, Manual/automated film coater, Oven, Franz diffusion cell apparatus, HPLC system, Texture Analyzer/Peel Tester, Rolling Ball Tack Tester.
Patch Fabrication Protocol

The patch is fabricated using a modified solvent evaporation method [1].

G start Start step1 1. Adhesive Solution Preparation - Dissolve adhesive in solvent - Add drug and solubilizers start->step1 step2 2. Mixing - Stir with magnetic stirrer for 4-5 hours - Ensure clear, homogeneous solution step1->step2 step3 3. Casting - Spread solution onto release liner - Use manual coater for even thickness step2->step3 step4 4. Drying - Dry in oven at 80°C for 10 minutes - Evaporate solvent completely step3->step4 step5 5. Laminating - Laminate dried film with backing membrane step4->step5 step6 6. Die-Cutting - Punch patches to required sizes (e.g., 3, 10, 50 cm²) step5->step6 step7 7. Packaging - Pack in aluminum foil - Store in desiccator step6->step7 end End step7->end

Critical Steps & Troubleshooting:

  • Solubility & Crystallization: Achieving and maintaining drug solubility in the adhesive matrix is critical [1]. If the final solution is turbid or crystals appear upon storage, consider:
    • Increasing the concentration of solubilizer (e.g., Oleic acid or PEG 400).
    • Reducing the drug loading percentage.
    • Changing the type of solubilizer used [1].
  • Drying: Ensure complete solvent evaporation to prevent patch tackiness and ensure stability.

Pre-Formulation & Solubility Studies

Before patch fabrication, determine the maximum drug solubility in your adhesive system.

  • Objective: To ensure the drug remains dissolved in the adhesive matrix to prevent crystallization and ensure consistent delivery [1].
  • Procedure:
    • Weigh a fixed amount of adhesive solution.
    • Incrementally add DDEA under constant stirring (e.g., with a magnetic stirrer for 4 hours).
    • Observe the solution visually after 24 hours for turbidity or precipitation.
    • The highest drug concentration that yields a clear solution is the saturation solubility.
  • Solubility Enhancement: If solubility is low, incorporate solubilizers (oils or plasticizers) in increasing concentrations (e.g., 5-15% w/w of formulation). Mix with the adhesive and drug, then monitor for clarity and absence of crystals for at least 10 days [1].

Performance & Characterization Protocols

Once patches are fabricated, they must be evaluated for critical quality attributes.

Ex Vivo Skin Permeation Study

This is the primary test to evaluate the patch's ability to deliver the drug through the skin [1].

  • Objective: To determine the rate and extent of drug permeation through the skin.
  • Skin Membrane: Use freshly dermatomed porcine ear skin (approximately 100 μm thickness). Rinse with hexane to remove surface lipids, then with water [1].
  • Apparatus: Franz diffusion cell.
  • Protocol:
    • Mount the skin between the donor and receptor compartments of the Franz cell.
    • Place the DDEA patch on the stratum corneum side in the donor compartment.
    • Fill the receptor chamber with a suitable buffer (e.g., PBS pH 7.4) maintained at 37±1°C with continuous stirring.
    • Withdraw samples from the receptor compartment at predetermined time intervals over 24 hours and analyze drug content using HPLC.
    • Replenish the receptor chamber with fresh buffer after each sampling.
Adhesive Property Testing

Peel Strength (180° Peel Test) [1]:

  • Objective: Measure the force required to remove the patch from a substrate.
  • Protocol:
    • Cut a patch strip (e.g., 10 mm wide, 25 mm long).
    • Apply it to a stainless steel plate and leave for 10 minutes.
    • Peel the free end back at a 180° angle in a peel testing machine at a speed of 300 mm/min.
    • Record the average force required from at least five replicates.

Tack (Rolling Ball Tack Test) [1]:

  • Objective: Assess the initial "stickiness" of the patch.
  • Protocol:
    • Affix a patch (e.g., 50 cm²) to a plate inclined at a 45° angle.
    • Release steel balls of different diameters from the top.
    • The tack value is the number of the largest ball that does not roll off the patch.

Evaluation of Key Formulation Strategies

The following table summarizes the performance of different formulation strategies based on the cited research.

Strategy Composition Key Findings Performance Outcome
Silicone + Enhancer Silicone Adhesive (S3/S6) + 5% Oleic Acid [1] Significantly enhanced drug permeation through pig ear skin [1]. High %CDP, effective for systemic delivery [2].
Adhesive Combination Blend of Silicone & Acrylic Adhesives [2] Balanced high permeation (Silicone) with high solubility (Acrylic) [2]. Robust system with sustained release and adequate drug load [2].
Salt Selection Diclofenac-Triethylamine (DA-TEtA) Salt [3] Showed better skin penetration than Diclofenac-Diethylamine (DDEA) salt [3]. Higher cumulative permeation; potential for improved bioavailability [3].
Advanced Carrier Diclofenac in Ultradeformable "Transfersome" Carriers [4] Achieved 10x higher muscle concentrations vs. commercial gel in rats [4]. Enhanced deep tissue penetration; allows lower dosage [4].

G cluster_highpermeation Goal: High Skin Permeation cluster_balanced Goal: Balanced & Robust Patch cluster_advanced Goal: Enhanced Tissue Penetration goal Formulation Goal A1 Use Silicone Adhesive (High %CDP) goal->A1 B1 Use Silicone & Acrylic Adhesive Blend goal->B1 C1 Use Advanced Carriers (e.g., Transfersomes) goal->C1 C2 Consider alternative salts (e.g., Triethylamine) goal->C2 A2 Add Permeation Enhancer (e.g., 5% Oleic Acid) A1->A2 A3 Result: High flux system for systemic delivery A2->A3 B2 Combine high permeation with high solubility B1->B2 B3 Result: Sustained release with good physical stability B2->B3 C3 Result: Deep tissue targeting with lower dose C1->C3 C2->C3

In-Vivo and Safety Studies
  • Skin Irritancy Test: Perform a 7-day study on albino rabbits. Apply patches to shorn skin and score erythema/oedema daily. The adhesives used in the cited study showed non-irritant nature [2].
  • In-Vivo Efficacy (Anti-inflammatory): Use the carrageenan-induced paw edema model in Wistar rats. Apply the DDEA patch prophylactically and measure paw volume periodically. The optimized patch (C4/OLA) showed 99.68% inhibition of edema, demonstrating a significant sustaining effect [2].

Conclusion and Future Perspectives

The fabrication of a robust and effective this compound drug-in-adhesive patch requires careful balancing of adhesive selection, drug solubility, and permeation enhancement. The combination of silicone and acrylic adhesives presents a particularly viable strategy, marrying the high permeation of silicone with the high drug-loading capacity of acrylics [2]. The use of chemical enhancers like Oleic Acid is crucial for achieving therapeutic flux [1].

Future development should explore innovative salts (e.g., triethylamine) [3] and advanced carrier systems like Transfersomes, which promise targeted deep-tissue delivery with lower doses [4]. As the transdermal patch market grows, driven by the demand for non-invasive drug delivery [5] [6], optimizing such fabrication protocols will be key to developing next-generation therapeutics for pain and inflammation.

References

Diclofenac Permeability Enhancement: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Enhancement Strategy Comparison Table

The table below summarizes key parameters for different permeability enhancement approaches:

Enhancement Method Key Parameters Effect on Permeation Experimental Evidence

| Rubbing Application [1] | - 45-second rubbing duration

  • 5 mg/cm² application dose
  • Moderate pressure | 5-fold higher flux at 8 hours vs. non-rubbed application | In vitro Franz cell, human skin, significant (p=0.04) | | Chemical Penetration Enhancers [2] | - 10% Propylene Glycol (PG)
  • 20% Diethylene Glycol Monoethyl Ether (DEGEE)
  • Isopropyl Myristate (IPM) | PG+DEGEE: 21.07% receptor fluid penetration at 24h vs 4.13% benchmark | IVPT on human skin, multiple donors (n=9) | | Novel Dosage Forms [2] | - Cream-gel (oil-in-water)
  • Gel-in-oil emulsion | Cream-gel: Higher epidermal retention Gel-in-oil: Reduced systemic diffusion | IVPT, 24h, 34°C, 10mg/cm² application | | Heat Enhancement [3] | - Combined with chemical enhancers
  • Temperature-controlled application | Enhanced permeation of diclofenac and piroxicam | Mechanistic study, open access | | Nanoemulsion Systems [4] | - Oleic acid (oil phase)
  • Tween 80-Span 80 (surfactant)
  • Ethanol (cosurfactant) | Optimal particle size: 108.8nm, PDI: 0.443 | Simplex lattice design optimization |

Experimental Protocols & Methodologies

In Vitro Skin Permeation Testing (Franz Diffusion Cell)

Application Note: This protocol is adapted from OECD Guideline 428 and validated research methods [1] [2].

G cluster_skin_prep Skin Preparation Details cluster_app_params Application Parameters Start Start Experiment SkinPrep Skin Preparation Start->SkinPrep IntegrityTest Skin Integrity Testing SkinPrep->IntegrityTest Application Formulation Application IntegrityTest->Application Sampling Receptor Fluid Sampling Application->Sampling Analysis Sample Analysis Sampling->Analysis TapeStrip Tape Stripping Analysis->TapeStrip After 24h DataCalc Data Calculation TapeStrip->DataCalc After 24h SP1 Thaw cryopreserved human skin SP2 Remove subcutaneous tissue SP1->SP2 SP3 Dermatome to 400-600 μm SP2->SP3 SP4 Mount in Franz cells SP3->SP4 AP1 Dose: 5-10 mg/cm² AP2 Temperature: 32-34°C AP1->AP2 AP3 Duration: 24 hours AP2->AP3 AP4 Rubbing: 45s when applicable AP3->AP4

Skin Preparation:

  • Use cryopreserved human abdominal skin (from surgical procedures or autopsy) [1]
  • Thaw skin and carefully remove subcutaneous tissue
  • Dermatome to 400-600 μm thickness [1] [2]
  • Mount horizontally on Franz cells with dermis facing receptor phase

Skin Integrity Testing:

  • Apply tritiated water (2.7 μCi/mL) to skin surface [1]
  • Remove after 30 minutes with cotton-wool tips
  • Measure permeated radiolabelled water in receptor phase using liquid scintillation counter
  • Exclusion criterion: >1% permeation of applied dose [1]

Experimental Parameters:

  • Diffusion area: 1.75 cm² [1]
  • Receptor phase: PBS pH 7.4, ~8 mL [1]
  • Temperature: 37°C water bath (yields skin surface temperature of 32-34°C) [1] [2]
  • Application dose: 5-10 mg/cm² [1] [2]
  • Sampling timepoints: 2h, 4h, 8h, 12h, 24h [1] [2]

Sample Analysis:

  • Use UPLC with C18 column, UV detection at 275nm [1]
  • Mobile phase: water with 1% acetic acid and acetonitrile (4.2:5.8 v:v) [1]
  • Flow rate: 0.5 mL/min, injection volume: 10 μL [1]
  • Retention time: ~3.2 minutes for diclofenac [1]
Skin Distribution Assessment (Tape Stripping)

G Start Start Tape Stripping Wash Wash skin surface (soapy water + cotton tips) Start->Wash FirstStrip First tape strip (Analyze separately) Wash->FirstStrip SecondStrip Second tape strip (Analyze separately) FirstStrip->SecondStrip PoolStrips Strips 3-7 (Pool for analysis) SecondStrip->PoolStrips MincedSkin Mince remaining skin (Extract in PBS pH 7.4) PoolStrips->MincedSkin Analysis Analyze diclofenac content (UPLC method) MincedSkin->Analysis Data Stratum corneum vs. deep skin distribution Analysis->Data

Protocol Details:

  • Perform 1 hour after application [1]
  • Use adhesive tape (3M Scotch No. 550) [1]
  • Process up to 12 consecutive strips [1]
  • Extract drug by stirring overnight in appropriate solvent [1]

Troubleshooting Common Experimental Issues

Frequently Encountered Problems & Solutions

Q1: Our diclofenac permeation results show high variability between skin donors. How can we improve reproducibility?

  • Solution: Use skin from multiple donors (minimum n=3, with 3 replicates each) [2] and pool data for statistical analysis. Ensure consistent dermatome thickness (400-600 μm) [1] [2] and rigorous integrity testing.

Q2: We're not achieving sufficient permeation enhancement with chemical enhancers alone. What combination approach should we try?

  • Solution: Implement combined mechanical and chemical enhancement. Apply formulation with 45-second rubbing [1] using rounded syringe piston, combined with 10% propylene glycol + 20% DEGEE [2]. This approach achieved 5-fold higher flux compared to non-rubbed application [1].

Q3: Our formulation shows good permeation but we're concerned about potential systemic exposure. How can we maximize local retention while minimizing transdermal delivery?

  • Solution: Utilize gel-in-oil emulsion dosage forms, which demonstrated significantly reduced diffusion into receptor fluid while maintaining good skin retention [2]. Cream-gel formulations without penetration enhancers also showed higher epidermal and dermal retention with minimal systemic exposure [2].

Q4: We need to optimize a nanoemulsion formulation but traditional trial-and-error is time-consuming. What systematic approach would you recommend?

  • Solution: Implement Simplex Lattice Design (SLD) methodology [4]. This statistical approach efficiently optimizes component ratios. The optimal nanoemulsion identified through SLD contained 15.28% water, 21.25% oil, and 63.47% emulsifier, achieving excellent characteristics (108.8 nm particle size, 0.443 PDI) [4].

Q5: How can we objectively measure the effect of rubbing on skin barrier function in our experiments?

  • Solution: Incorporate transepthelial electrical resistance (TEER) measurements [1]. Use EVOMX equipment with Transwell inserts. Rubbing for 45 seconds typically decreases electrical resistance by approximately 2-fold, indicating transient barrier alteration [1].

Advanced Formulation Strategies

Emerging Dosage Form Technologies

Cream-Gel (CG) Systems:

  • Oil-in-water system where lipophilic phase is stabilized by gel polymer network [2]
  • Requires no surfactant unlike conventional emulgels [2]
  • Demonstrated better skin penetration than emulgel benchmark even without added solvents [2]
  • Optimal composition: Combination of coco-caprylate/caprate with liquid paraffin as emollient [2]

Gel-in-Oil (GIO) Emulsions:

  • Characterized by large volume of internal aqueous gel phase within continuous lipophilic phase [2]
  • Suitable for massage application into skin [2]
  • Result in reduced diclofenac diffusion into receptor fluid, minimizing potential systemic exposure [2]

Electrospun Nanofibers:

  • Incorporate penetration enhancers like farnesol and nerolidol [5]
  • Transition diclofenac from crystalline to amorphous state, enhancing solubility [5]
  • Combination of EC and PVA polymers shows promise for transdermal patches [5]

Key Technical Parameters Table

The table below critical experimental parameters that significantly influence permeation outcomes:

Parameter Optimal Value Experimental Impact Reference
Application Dose 5-10 mg/cm² Standardized for comparison between studies [1] [2]
Skin Thickness 400-600 μm Represents viable epidermis + partial dermis [1] [2]
Experiment Duration 24 hours Captures both initial and steady-state flux [1] [2]
Temperature 32-34°C Maintains physiological skin surface temperature [1] [2]
Rubbing Duration 45 seconds Significant enhancement without tissue damage [1]
Receptor Fluid PBS pH 7.4 Maintains physiological pH and osmolarity [1]
Skin Integrity Test <1% tritiated water permeation Ensures valid barrier function [1]

References

Optimizing diclofenac diethylamine permeation enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Fundamentals & Enhancer Efficacy

The choice of formulation base and penetration enhancers are primary factors influencing skin permeation. The table below summarizes key findings from recent studies.

Enhancer/Formulation Experimental Model Key Findings/Performance Source/Reference
Hydrogel (vs. Emulsion Gel) Human skin (ex vivo) Cumulative permeation after 5h was ~10x that of a 1.16% emulsion gel and ~2x that of a 2.32% emulsion gel [1]. [1]
d-Limonene (5%) Horse skin (in vitro) Showed the highest enhancing effect among tested compounds at this concentration [2]. [2]
Oleic Acid (15-20%) Horse skin (in vitro) Induced a significant increase in diclofenac diethylamine permeation [2]. [2]
Urea (10%) Horse skin (in vitro) Induced a significant increase in this compound permeation [2]. [2]
Propylene Glycol & Turpentine Oil (4% v/v each) Rabbit skin (in vitro) Flux of 0.67 ± 0.02 μg·cm⁻²·min⁻¹; 4.8-fold enhancement ratio vs. control [3]. [3]
In Situ Nanoparticles (in Hydrogel) Human cadaver skin (in vitro) Flux enhancement ratio of 9.72 vs. hydrogel with microsized drug particles [4]. [4]
Heat (in combination with CPEs) Research model (in vitro) Application of heat can enhance permeation of diclofenac when used with Chemical Penetration Enhancers [5]. [5]

Detailed Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study (Franz Cell)

This is a standard method for evaluating transdermal permeation ex vivo [1] [2] [3].

  • 1. Skin Preparation: Use human or animal skin (e.g., horse, rabbit). Store frozen until use. Thaw and dermatomize to a consistent thickness (e.g., 500 ± 100 μm). Confirm skin barrier integrity using a marker like caffeine [1].
  • 2. Franz Cell Assembly: Place skin membrane between donor and receptor compartments with the stratum corneum facing the donor cell. The receptor compartment should contain a suitable medium like phosphate-buffered saline (PBS, pH 7.4) [1].
  • 3. Maintain Conditions: Keep the receptor phase at a constant temperature (e.g., 32 ± 1°C) and agitate with a magnetic stirrer (e.g., 400 rpm) to simulate blood flow and ensure uniform concentration [1].
  • 4. Apply Formulation: Apply a precise amount (e.g., ~200 mg) of the test formulation uniformly to the skin surface in the donor compartment [1].
  • 5. Sample Collection: Periodically withdraw samples from the receptor compartment (e.g., over 48 hours). Replace the sampled volume with fresh pre-warmed receptor medium to maintain sink conditions [1].
  • 6. Data Analysis: Determine the drug concentration in samples using a validated analytical method (e.g., HPLC). Calculate cumulative drug permeation and flux [1].
Protocol 2: Formulating Nanosize this compound Hydrogel

This protocol describes a simple in-situ method for creating a hydrogel with nanosized drug particles [4].

  • 1. Dissolve Drug: Dissolve this compound in a minimal volume of 95% ethanol [4].
  • 2. Prepare Polymer Solution: Prepare a solution of a polymer like Polyvinyl Alcohol (PVA, e.g., 12% w/v) in hot water. PVA acts as a stabilizer. Cool to room temperature [4].
  • 3. Mix and Homogenize: Slowly add the drug solution to the PVA solution. Homogenize the mixture (e.g., at 3000 rpm for 1 minute) to initiate the formation of nanosized drug clusters [4].
  • 4. Form the Gel: Disperse a gelling agent like Carbopol 71G in water. Combine this with the drug-polymer mixture. Adjust the pH to neutral (e.g., pH 7.0) with a mild base like sodium hydroxide to activate gel formation [4].
  • 5. Characterize: Use Field Emission Scanning Electron Microscopy (FESEM) to confirm the nano-size of the drug particles. Evaluate rheological properties like viscosity and swelling index [4].

Troubleshooting & Frequently Asked Questions (FAQs)

  • FAQ 1: Our formulation shows high drug deposition in the skin but low transdermal flux. How can we improve systemic delivery?

    • Answer: This indicates the drug is trapped in the skin layers. Consider modifying the formulation to improve partitioning into the deeper tissues and systemic circulation. Using a hydrogel base instead of an emulsion gel has been shown to significantly increase the rate and cumulative amount of drug transiting the skin [1]. Incorporating nanoparticles can also enhance deeper permeation and systemic availability [4].
  • FAQ 2: We are using a chemical penetration enhancer but see no reduction in lag time. Is this normal?

    • Answer: Yes, this is a documented phenomenon. Some enhancers, like oleic acid and d-limonene, primarily increase the permeation rate (flux) without significantly affecting the lag-time, which is the initial period required for the drug to establish a concentration gradient across the skin [2]. The mechanism may involve increasing diffusivity rather than disrupting the stratum corneum immediately.
  • FAQ 3: How can we simply and cost-effectively enhance the permeation of an existing hydrogel formulation?

    • Answer: A highly effective and simple approach is to incorporate a combination of propylene glycol and turpentine oil (e.g., at 4% v/v each). This combination has demonstrated a significant enhancement ratio (4.8-fold across rabbit skin) and is effective in stable lotion formulations [3]. Alternatively, exploring the in-situ nanoparticle formation method using PVA and carbopol is a scalable and cost-effective strategy [4].
  • FAQ 4: What are the critical quality attributes to test for a newly developed this compound hydrogel?

    • Answer: Beyond standard assays for drug content and pH, you should focus on:
      • Particle Size: Use FESEM to confirm drug particle size, especially if aiming for nano-formulations [4].
      • Rheology: Measure viscosity and spreadability (e.g., via texture analysis for hardness) as they affect application and patient compliance [4].
      • Skin Irritation: Perform preliminary tests on human skin or animal models to screen for irritation caused by the drug or enhancers [4].
      • In Vitro Release & Permeation: This is a critical test, using Franz cells, to benchmark your formulation against existing products [1] [4].

Experimental Workflow Diagrams

The following diagrams outline the core experimental pathways for formulation and evaluation.

formulation_workflow start Start: Define Formulation Objective strat1 Strategy 1: Chemical Enhancers start->strat1 strat2 Strategy 2: Nano-formulation start->strat2 step1a Select Enhancers: • d-Limonene • Oleic Acid • Propylene Glycol + Turpentine Oil strat1->step1a step1b In-situ Nanoparticle Formation: • Dissolve DDA in ethanol • Mix with PVA solution • Homogenize strat2->step1b step2a Incorporate into Base: • Hydrogel • Lotion step1a->step2a step2b Form Gel Matrix: • Add carbopol dispersion • Adjust pH step1b->step2b eval Evaluate Formulation step2a->eval step2b->eval char Physical Characterization: • Viscosity • Particle Size (FESEM) • pH eval->char permeation In Vitro Permeation Test: • Franz Cell Setup • HPLC Analysis char->permeation

franz_cell_protocol start Start Protocol prep Skin Membrane Preparation • Thaw & dermatomize • Integrity check start->prep assemble Assemble Franz Cell • Stratum corneum faces donor • Fill receptor with PBS (pH 7.4) prep->assemble condition Set Conditions • 32°C ± 1°C • Magnetic stirring (400 rpm) assemble->condition apply Apply Test Formulation (~200 mg to donor compartment) condition->apply sample Sample Receptor Phase • Withdraw aliquots periodically • Replace volume to maintain sink apply->sample analyze Analyze Samples • HPLC quantification • Calculate flux & cumulative permeation sample->analyze

References

Diclofenac diethylamine stability issues in hydrogel

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Technical Rationale
How can particle size impact hydrogel stability and performance? Forming in-situ nanoclusters (~10 nm) during gel preparation prevents aggregation, ensures uniform distribution, and enhances physical stability. This method also drastically improves skin permeation, with a 9.72x higher flux compared to microsized particles [1].
What excipients can prevent drug crystallization? Using a combination of co-solvents and emollients is critical. Patents show that systems containing isopropyl alcohol, propylene glycol, and isopropyl myristate work together to maintain the drug in solution, preventing supersaturation and subsequent crystallization [2] [3].
Does the application technique affect drug delivery? Yes. Rubbing the gel for 45 seconds during application can temporarily alter the skin barrier, reducing electrical resistance and resulting in a 5-fold higher drug flux at the 8-hour mark compared to simple application without rubbing [4].

Troubleshooting Guides

Problem: Poor Skin Permeation
  • Potential Cause: Low drug partitioning into the skin and large particle size.
  • Solution:
    • Reduce Particle Size: Implement an in-situ nanoparticle technique. Dissolve DDA in a minimal amount of 95% ethanol and homogenize with a PVA solution (acts as a stabilizer) before incorporating into the carbopol gel matrix [1].
    • Add Permeation Enhancers: Incorporate triethanolamine (1.9% w/w) or oleyl alcohol to improve partitioning into the skin [1] [5].
Problem: Drug Crystallization Upon Storage
  • Potential Cause: Supersaturation and unstable drug state within the gel matrix.
  • Solution:
    • Optimize Solvent System: Use a balanced mixture of solvents and penetration enhancers. A proven composition includes isopropyl alcohol (15-25%), propylene glycol (5-15%), and isopropyl myristate (1-5%) to maintain drug solubility [3].
    • Use Crystal Inhibitors: Excipients like polyvinylpyrrolidone (PVP) can inhibit crystal growth by adsorbing to crystal surfaces [2].
Problem: Formulation Instability (Syneresis or Texture Change)
  • Potential Cause: Unoptimized gelling agent concentration or unstable emulsion system.
  • Solution:
    • Adopt Nanoemulsion-Based Gel: Formulate an oil-in-water nanoemulsion first, then incorporate it into a Carbopol gel. This creates a stronger, more stable gel network that provides controlled drug release over 12 hours [6].
    • Ensure Proper Neutralization: When using carbopol, add few drops of 2% sodium hydroxide or diethylamine to neutralize the gel and allow it to stand overnight for the structure to fully develop [1] [5].

Quantitative Data for Formulation Comparison

The table below summarizes key data from different formulation strategies to aid in decision-making.

Formulation Type Key Characteristic Particle Size Viscosity (cps) Key Performance Finding Source / Reference
In-situ Nano-Hydrogel PVA & Carbopol gel, DDA in ethanol ~10 nm 171 - 173 Flux enhancement ratio of 9.72 vs. microsized [1]
Nanoemulsion-Based Gel Nanoemulsion incorporated in Carbopol Nanoemulsion N/A Controlled release over 12 hrs; stronger gel network [6]
Conventional Gel (Marketed) Emulgel formulation Micro-sized / Dissolved N/A Baseline for performance comparison [1] [4]

Detailed Experimental Protocols

Protocol 1: Preparing In-Situ Nanoparticulate Hydrogel

This method precipitates the drug into nanoparticles directly within the hydrogel for enhanced permeation and stability [1].

Workflow Diagram:

A Dissolve DDA in 95% Ethanol B Prepare 12% w/v PVA Solution A->B C Homogenize Drug + PVA (3000 rpm, 1 min) B->C E Mix Drug-PVA into Carbopol Dispersion C->E D Disperse Carbopol 71G in Water D->E F Add few drops 2% NaOH E->F G Let stand overnight, adjust pH to 7.0 F->G

Key Steps:

  • Drug Solution: Dissolve Diclofenac Diethylamine (DDA) in a minimal volume (~2-3 mL) of 95% ethanol.
  • Stabilizer Solution: Prepare a 12% w/v aqueous solution of Polyvinyl Alcohol (PVA) by stirring in hot water (60°C) and then cooling.
  • Nanoparticle Formation: Slowly add the drug solution to the PVA solution while homogenizing at 3000 rpm for 1 minute. PVA acts as a surface stabilizer.
  • Gel Formation: Disperse Carbopol 71G (1.5% w/w) in water. Add the drug-PVA mixture to the carbopol dispersion at a 1:1 volume ratio and mix well.
  • Neutralization & Curing: Add a few drops of 2% w/v sodium hydroxide to gel the system. Allow the preparation to stand overnight, then adjust the final pH to 7.0.
Protocol 2: Visualizing Skin Reservoir Formation via Raman Microscopy

This advanced technique confirms the formation of a drug reservoir in the epidermis, which is crucial for sustained action [5].

Workflow Diagram:

A Apply Gel on Human Skin (ex vivo) B Incubate for 24 hours A->B C Snap-freeze in Liquid N₂ B->C D Microtome Section (200 µm) C->D E Acquire Raman Images D->E F Analyze: Diclofenac (445 cm⁻¹) / Amide I Ratio E->F

Key Steps:

  • Skin Treatment: Apply the gel formulation to excised human skin (e.g., in a Franz diffusion cell) at a clinically relevant dose (e.g., 20-40 mg/cm²) and incubate for 24 hours at 32°C.
  • Sample Preparation: Isolate the exposed skin, snap-freeze it in liquid nitrogen, and section it transversely to a thickness of approximately 200 µm.
  • Raman Imaging: Use a confocal Raman microscope (785 nm excitation laser) with a 100x oil immersion objective to scan the skin sections.
  • Data Analysis: Calculate the relative diclofenac concentration in the skin by taking the integrated area ratio of the diclofenac-specific band (~445 cm⁻¹) to the skin Amide I band. Apply a customized masking algorithm to exclude false-positive signals.

References

Troubleshooting Guide: Improving Diclofenac Diethylamine Flux

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses frequent issues researchers encounter when studying the skin permeation of diclofenac diethylamine.

Q1: Why is the permeation flux of my diclofenac formulation lower than expected? The stratum corneum, the outermost skin layer, is the primary barrier to drug permeation. [1] Low flux can stem from several formulation and application factors:

  • Formulation Properties: The choice of salt form and vehicle is critical. One study found that a This compound (DEA) 1.16% emulsion demonstrated significantly higher 24-hour skin permeation than a diclofenac sodium 5% gel, despite the latter's higher drug concentration. The emulsion allowed 0.54% of the applied dose to permeate, a 7-fold increase over the gel (0.077%). The gel's higher viscosity (24.82 Pa.s vs. the emulsion's 10.29 Pa.s) is a key factor influencing this difference. [2]
  • Application Technique: Simply placing the formulation on the skin is less effective. Rubbing the formulation during application for as little as 45 seconds can significantly alter the stratum corneum. This was shown to reduce skin electrical resistance by 2-fold and result in a 5-fold higher diclofenac flux at the 8-hour mark compared to application without rubbing. [3]

Q2: How does the formulation's physical state affect drug permeation? The physical characteristics of your formulation directly impact drug release and skin contact.

  • Viscosity and Structure: As noted above, a less viscous emulsion typically promotes better permeation than a stiffer gel. [2] Microscopic analysis reveals that emulsions contain oily droplets in an aqueous phase, which can enhance drug solubility and diffusion, whereas monophasic gels lack these structures. [2]
  • Salt Form and Enhancers: Research into transdermal patches shows that forming organic amine salts of diclofenac, such as diclofenac-triethylamine (DA-TEtA), can enhance skin penetration compared to other salts. Furthermore, the inclusion of chemical permeation enhancers like 10% Azone was found to be optimal for maximizing flux in a compound patch. [4]

Q3: What experimental factors can lead to inconsistent flux measurements? Inconsistencies often arise from variations in skin models and integrity checks.

  • Skin Model Integrity: Always use skin samples that have passed integrity tests. A common method is the tritiated water permeation test, where skin with more than 1% permeation of the applied dose should be excluded. [3] Alternatively, the electrical resistance method is used, with samples exceeding a specific resistance threshold (e.g., >10.9 kΩ) considered intact. [2]
  • Standardized Rubbing: If your protocol includes rubbing, ensure the procedure (e.g., pressure, duration, instrument) is highly consistent across all samples. The seminal study on this effect used a standardized 45-second rubbing time with the rounded end of a syringe piston. [3]

Summary of Key Experimental Data

The table below consolidates quantitative data from research to aid in your experimental design and benchmark your results.

Table 1: Comparative Skin Permeation of Diclofenac Formulations

Formulation Characteristic Diclofenac DEA 1.16% Emulsion Diclofenac Sodium 5% Gel
Cumulative Absorption (24h) 554 ng/cm² 361 ng/cm²
Percentage of Applied Dose 0.54% 0.077%
Viscosity (@ 10 s⁻¹) 10.29 Pa.s 24.82 Pa.s
Key Finding 1.54x higher permeation than the sodium gel [2] Higher viscosity correlates with lower permeation [2]

Table 2: Impact of Rubbing on this compound 1.16% Gel Flux

Application Method Flux at 8 Hours (μg/cm²/h) Ratio (Rubbed/Not Rubbed) Skin Electrical Resistance
Without Rubbing 0.003 1.0 (Baseline) No significant change
With Rubbing (45s) 0.018 5.2 2-fold decrease [3]

Detailed Experimental Protocols

Here are standardized protocols for key experiments cited in this guide.

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells This is the gold-standard method for assessing transdermal flux. [3] [2]

  • 1. Skin Preparation: Use excised human skin (e.g., abdominal, dermatomed to ~400-600 μm). Thaw and prepare skin, carefully removing subcutaneous tissue. [3]
  • 2. Integrity Testing: Prior to the experiment, confirm skin barrier integrity. Apply tritiated water to the skin surface; after 30 minutes, measure permeation into the receptor fluid. Exclusion criteria: Permeation >1% of the applied dose. [3] Alternatively, use an electrical resistance meter; skins with resistance >10.9 kΩ are considered intact. [2]
  • 3. Franz Cell Setup: Mount the skin between the donor and receptor compartments of the Franz cell. The dermis should face the receptor chamber. Maintain the receptor phase (e.g., PBS pH 7.4) at 32±1°C with constant magnetic stirring. [3]
  • 4. Formulation Application: Apply a single, fixed dose (e.g., 5-10 mg/cm²) of the diclofenac formulation to the stratum corneum surface. [3] [2]
  • 5. Sample Collection: At predetermined intervals (e.g., 2, 4, 8, 16, 24 h), collect samples from the receptor chamber and replace with fresh medium to maintain sink conditions. [2]
  • 6. Sample Analysis: Quantify diclofenac concentration using a validated analytical method such as Ultra High Performance Liquid Chromatography (UPLC) with UV detection at 275 nm. [3]

Protocol 2: Evaluating the Effect of Rubbing on Permeation

  • 1. Standardized Rubbing: After applying the formulation to the skin surface in the Franz cell, rub for a set duration (e.g., 45 seconds). Use a standardized instrument, such as the rounded end of a syringe piston, applying consistent, gentle pressure. [3]
  • 2. Control Group: For the "without rubbing" control, apply the product to the skin surface for only about 5 seconds without active rubbing. [3]
  • 3. Concomitant Resistance Measurement: To mechanically assess the effect of rubbing on the skin barrier, you can mount skin discs in a separate Transwell system. Measure skin electrical resistance before and after the rubbing procedure using a device like an EVOMX meter. [3]

Experimental Setup and Mechanism Workflows

The following diagrams illustrate the core experimental setup and the mechanistic rationale for enhancing flux.

franz_cell Franz Diffusion Cell Setup Donor Donor Chamber (Diclofenac Formulation) Skin Excised Human Skin (Stratum Corneum facing up) Donor->Skin Application Receptor Receptor Chamber (Buffer, 32°C) Skin->Receptor Drug Permeation Samples Sample Port Receptor->Samples Collection Stirrer Magnetic Stirrer Stirrer->Receptor Homogenizes

mechanism Strategies to Enhance Transdermal Flux Start Low Diclofenac Flux StratA Alter Stratum Corneum Barrier Start->StratA StratB Optimize Formulation Properties Start->StratB Method1 Application with Rubbing StratA->Method1 Method2 Use Chemical Permeation Enhancers StratA->Method2 Method3 Select Diethylamine Salt Form StratB->Method3 Method4 Use Low-Viscosity Vehicle (e.g., Emulsion) StratB->Method4 Result1 ↓ Skin Electrical Resistance ↓ Barrier Integrity Method1->Result1 Result2 Disrupt Lipid Matrix Method2->Result2 Result3 ↑ Drug Solubility ↑ Skin Absorption Method3->Result3 Result4 ↑ Drug Release ↑ Skin Contact Method4->Result4 Outcome Enhanced Diclofenac Flux & Deep Tissue Penetration Result1->Outcome Result2->Outcome Result3->Outcome Result4->Outcome

References

Solving diclofenac diethylamine solubility in polymer adhesives

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: DDEA Solubility in Polymer Adhesives

The table below summarizes common issues, their likely causes, and recommended solutions based on experimental findings.

Problem Possible Causes Recommended Solutions
Low Drug Solubility in Silicone Adhesive High lipophilicity of adhesive; Poor compatibility between drug and polymer [1]. Incorporate solubilizers: 5-20% w/w Oleic Acid, Isostearic acid, or Pharmaceutically Acceptable Solvents [1]. Use a combination of adhesives (e.g., Silicone + Acrylic) [1] [2].
Drug Crystallization Over Time Supersaturated solution; Unstable amorphous dispersion [1]. Use solubilizers (e.g., PEG 400, Propylene Glycol) to stabilize the formulation [1]. Characterize the solid state (e.g., via XRPD) to ensure amorphicity [3].
Inadequate Skin Permeation Low drug release from adhesive; Strong drug-polymer interaction [1]. Add permeation enhancers like Oleic Acid [1] [3]. Optimize the adhesive blend ratio to balance solubility and release [1] [2].
Poor Adhesive Performance (Tack, Peel) Improper polymer selection; High drug/solubilizer loading affecting rheology [1]. Perform physical evaluation (ball tack test, peel strength) on placebo patches first [1]. Re-optimize polymer composition and plasticizer content.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility range of DDEA in different adhesive polymers? Experimental data shows a significant difference. DDEA has low solubility (about 1%) in silicone adhesives but much higher solubility (up to 20%) in acrylic adhesives. However, silicone adhesives often demonstrate higher percent drug permeation. A combination of both adhesives can balance good solubility with effective skin permeation [1] [2].

Q2: Which solubilizers and permeation enhancers have been experimentally proven effective for DDEA? Research has successfully used several agents [1]:

  • Solubilizers: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG).
  • Oils/Permeation Enhancers: Oleic Acid (OLA), Isostearic Acid (ISA), Isopropyl Myristate (IPM). One study found that a formulation with Oleic Acid (C4/OLA) achieved 99.68% inhibition of edema in an anti-inflammatory study, highlighting its effectiveness [1]. Another study confirmed the role of penetration enhancers like farnesol and nerolidol in improving skin permeation [3].

Q3: What is a standard method for preparing a drug-in-adhesive transdermal patch? A widely used method is the modified solvent evaporation method [1]:

  • Drug Loading: Dissolve the drug (DDEA) and solubilizers/enhancers in the adhesive polymer solution using a magnetic stirrer for several hours.
  • Casting: Spread the homogeneous drug-polymer solution uniformly over a fluoropolymer-coated polyester release liner using a manual coater.
  • Drying: Dry the coated liner in an oven (e.g., at 80°C for 10 minutes) to evaporate the solvents.
  • Laminating: Laminate the dried film with a flexible polyester backing membrane.
  • Packing: Punch the laminated sheet into required patch sizes and pack in aluminum foil for storage.

This workflow can be visualized as follows:

G Start Start Patch Fabrication A Dissolve DDEA and solubilizers in polymer solution Start->A B Cast solution onto release liner A->B C Dry in oven (e.g., 80°C for 10 min) B->C D Laminate with backing membrane C->D E Punch and pack in aluminum foil D->E End Finished Patch E->End

Q4: How can I test the performance of my developed DDEA patch? A comprehensive characterization includes several key tests [1]:

  • Adhesion Properties: Use a ball tack test and a peel strength test to evaluate the patch's stickiness and adhesion robustness.
  • In-Vitro Drug Release: Conduct dissolution studies using a apparatus like a Franz diffusion cell to profile the drug release rate.
  • Skin Permeation: Perform ex-vivo permeation studies using a biological membrane (e.g., pig ear skin) to assess the patch's ability to deliver the drug through the skin.
  • Stability: Store patches under controlled conditions and inspect them visually and microscopically for any drug crystallization over time (e.g., 10 days).
  • Safety and Efficacy: Conduct skin irritancy tests (e.g., on albino rabbits) and in-vivo efficacy studies (e.g., carrageenan-induced paw edema in rats).

The relationship between these tests and the patch's critical quality attributes is shown below:

G Patch Developed DDEA Patch Test1 Adhesion Tests (Peel Strength, Ball Tack) Patch->Test1 Test2 In-Vitro Release (Dissolution Study) Patch->Test2 Test3 Ex-Vivo Permeation (Franz Cell) Patch->Test3 Test4 Stability Study Patch->Test4 Attr1 Critical Quality Attribute: Product Application & Robustness Test1->Attr1 Attr2 Critical Quality Attribute: Controlled Drug Delivery Test2->Attr2 Attr3 Critical Quality Attribute: Adequate Skin Permeation Test3->Attr3 Attr4 Critical Quality Attribute: Physical Stability Test4->Attr4

Key Technical Conclusions

The search results indicate that solving DDEA solubility requires a multi-faceted approach:

  • Adhesive Combination is Key: No single adhesive is perfect. The most robust strategy is to use a combination of silicone and acrylic adhesives to leverage the high permeation of silicone and the high solubility of acrylic [1] [2].
  • Excipients are Critical: The use of solubilizers (PEG 400, PG) and permeation enhancers (Oleic Acid) is not optional but essential for creating a stable and effective formulation [1].
  • Characterization is Non-Negotiable: A thorough understanding of the formulation's performance can only be gained through a structured testing protocol that includes adhesion, release, permeation, and stability studies [1].

References

Diclofenac diethylamine patch adhesion problems solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Patch Adhesion Failure

Problem Phenomenon Potential Root Cause Recommended Solution Key Supporting Experiments & Evidence

| Patch peels off prematurely | Inadequate adhesive strength for application site (e.g., joints); Poor initial tack. | Combine silicone and acrylic adhesives [1]. Use tape (e.g., Micropore) or a non-occlusive transparent dressing (e.g., Tegaderm) to secure edges [2]. Avoid occlusive dressings, which can alter drug absorption [2]. | Experimental Evidence: A 2013 study demonstrated that a blend of silicone and acrylic adhesives achieved desirable adhesion properties for DDEA patches, combining the benefits of both materials [1]. | | Poor adhesion to skin | Incorrect application technique; Skin with high moisture or oil content. | Cleanse the application site with soap and water, then dry thoroughly before application [3]. Avoid moisturizers, lotions, or other skincare products at the site immediately before application [2] [3]. Ensure the selected skin area is intact and free of rash [4] [3]. | Technical Note: Proper skin preparation is a standard and critical step in clinical use to ensure reliable adhesion and drug delivery [3]. | | Skin irritation & redness upon removal | Adhesive is too aggressive; Allergic or irritant contact dermatitis from the adhesive or drug. | Implement a site rotation strategy to allow skin recovery [2]. If irritation persists, consider switching the adhesive type (e.g., from an acrylate to a non-acrylate adhesive) [2]. Apply moisturizers after patch removal, but not immediately before the next application [2]. | Experimental Evidence: Acute skin irritancy studies on albino rabbits demonstrated the non-irritant nature of optimized silicone and acrylic adhesive combinations used in DDEA patches [1]. | | Adhesive layer blocks drug release | Adhesive is incompatible with the drug or formulation; Adhesive layer is too thick. | Optimize the adhesive type and thickness. "Drug-in-adhesive" type patches can help maintain the correct seepage rate [5]. Use solubilizers (e.g., Oleic acid, IPM) or plasticizers to ensure uniform drug distribution within the adhesive matrix [1] [6]. | Experimental Evidence: Research shows that the incorporation of permeation enhancers like oleic acid not only improves drug permeation but can also lead to the formation of more uniform, bead-free nanofibers, which positively influence release rates [7]. |

Experimental Protocols for Adhesion & Formulation Optimization

For researchers developing novel patch formulations, here are detailed methodologies for key characterization tests cited in the troubleshooting guide.

Protocol: Evaluation of Adhesive Tack and Peel Strength

This protocol is critical for screening and optimizing adhesive combinations to prevent premature detachment [1].

  • Objective: To quantitatively measure the tack (initial stickiness) and peel strength (adhesive bond strength) of prepared transdermal patches.
  • Materials: Patch samples (e.g., 50 cm² for tack, 10 mm x 25 mm for peel), Rolling Ball Tack Tester, Digital Peel Tester, stainless steel plate.
  • Methodology:
    • Ball Tack Test:
      • Fix a 50 cm² patch sample on a plate inclined at a 45° angle.
      • Release steel balls of different diameters from the top of the incline.
      • Record the number of the largest ball that does not roll down the patch. This number is reported as the tack value [1].
    • Peel Strength 180° Test:
      • Apply a 10 mm wide, 25 mm long patch sample to a stainless steel plate.
      • After a dwell time of 10 minutes, bend the free end of the patch back at 180°.
      • Attach this end to a peel testing machine and peel it off at a speed of 300 mm/min.
      • Record the average force required to peel the patch from the plate. Test five patches from each batch and average the values [1].
Protocol: Preparation of a Combination Polymer Patch

This method outlines the fabrication of a patch using a blend of adhesives to balance adhesion and drug release [1].

  • Objective: To fabricate a drug-in-adhesive transdermal patch for DDEA using a combination of silicone and acrylic adhesives.
  • Materials: Silicone adhesive (e.g., Dow Corning Bio-PSA), Acrylic adhesive (e.g., Duro-Tak), Diclofenac Diethylamine (DDEA), solvent (Ethyl Acetate), release liner (e.g., 3M Scotchpak), backing membrane (e.g., polyester).
  • Methodology:
    • Solubilization: Ensure drug solubility in the adhesive blend. If the drug shows low solubility, incorporate solubilizers or penetration enhancers like Oleic acid (OLA) or Isopropyl myristate (IPM) under constant stirring [1].
    • Patch Casting: Use a modified solvent evaporation method.
      • Prepare the adhesive-drug-solvent mixture.
      • Spread the solution over a fluoropolymer-coated polyester release liner using a manual coater.
      • Dry the coated liner in an oven (e.g., 80°C for 10 minutes) to evaporate the solvent.
    • Lamination: Laminate the dried film with a polyester backing membrane.
    • Die-Cutting: Punch the final sheet into patches of the desired size (e.g., 3, 10, and 50 cm²) for testing [1].

Experimental Workflow for Adhesion Problem-Solving

The following diagram visualizes a systematic approach to diagnosing and resolving patch adhesion issues during development:

G Start Observed Adhesion Failure P1 Patch falls off prematurely Start->P1 P2 Poor adhesion to skin Start->P2 P3 Skin irritation upon removal Start->P3 P4 Suspected low drug release Start->P4 D1 Diagnosis: Insufficient adhesive strength or flexibility P1->D1 D2 Diagnosis: Skin surface contamination or unsuitable site P2->D2 D3 Diagnosis: Adhesive is too aggressive or causes allergy P3->D3 D4 Diagnosis: Adhesive layer blocks drug permeation P4->D4 S1 Solution: Optimize polymer blend (Silicone + Acrylic) D1->S1 S2 Solution: Define/prepare skin site (Clean & dry thoroughly) D2->S2 S3 Solution: Switch adhesive type (e.g., to non-acrylate) D3->S3 S4 Solution: Incorporate penetration enhancers & solubilizers D4->S4 Eval Evaluate Solution via: Tack & Peel Tests FTIR, DSC, XRD Ex-Vivo Permeation Studies S1->Eval S2->Eval S3->Eval S4->Eval

References

Overcoming stratum corneum barrier diclofenac diethylamine

Author: Smolecule Technical Support Team. Date: February 2026

Permeation Enhancement Strategies: Quantitative Data

The following table summarizes key experimental findings from research on enhancing the skin permeation of diclofenac.

Enhancement Method Key Finding Experimental Context Citation
Rubbing (45 seconds) 5.2-fold increase in flux at 8 hours; 2-fold decrease in skin electrical resistance In vitro permeation of 1.16% diclofenac-diethylamine gel using Franz diffusion cells and excised human skin. [1]
Combination of Heat & Chemical Enhancers Mechanistic insight into enhanced permeation; strategy identified as effective. Open-access study on heat combined with chemical penetration enhancers for diclofenac and piroxicam. [2]
Chemical Enhancers (General) Disrupts the lipid matrix of the stratum corneum; includes ethanol, fatty acids, and terpenes. Review of transdermal drug delivery systems and methods to enhance skin permeability. [3] [4]
Nanocarriers (e.g., Niosomes, Ethosomes) Niosomes with a chemical enhancer (Azone) showed an 8.10-fold increase in penetration for a model drug. Study on transdermal delivery of Cyclovirobuxine D; ethosomes described as softening the stratum corneum. [5] [6]

Detailed Experimental Protocol: Effect of Rubbing

This methodology is adapted from a study that specifically investigated the effect of rubbing on the in vitro permeation of diclofenac-diethylamine gel [1].

1. Skin Preparation:

  • Source: Use cryopreserved full-thickness human abdominal skin (e.g., from donors post-autopsy).
  • Preparation: Thaw the skin, carefully remove subcutaneous tissue, and dermatome to a split thickness of approximately 600 μm.
  • Integrity Test: Prior to experimentation, validate skin integrity by testing the permeation of tritiated water. Skin samples with permeation higher than 1% of the applied dose after 30 minutes should be excluded.

2. Franz Diffusion Cell Setup:

  • Apparatus: Use static Franz diffusion cells.
  • Mounting: Mount the prepared human skin samples horizontally on the Franz cells, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
  • Receptor Phase: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4). Maintain the system at 32°C using a circulating water bath to mimic skin surface temperature. Ensure continuous magnetic stirring of the receptor fluid.

3. Product Application & Rubbing:

  • Product: Diclofenac-diethylamine 1.16% gel.
  • Dosage: Apply a single dose of 5 mg/cm² to the skin surface in the donor compartment.
  • Test Groups:
    • Without Rubbing (Control): Apply the gel and spread gently over 5 seconds.
    • With Rubbing: Apply the gel and rub for 45 seconds using the rounded end of a syringe piston.

4. Sample Collection & Analysis:

  • Permeation Study: Collect samples from the receptor phase at predetermined intervals (e.g., 2, 4, 8, and 24 hours). Analyze the diclofenac concentration using a validated method like Ultra High Performance Liquid Chromatography (UHPLC) with UV detection at 275 nm.
  • Cutaneous Distribution (Tape Stripping): At the end of the experiment (e.g., 1 hour), wash the skin surface. Use adhesive tape to sequentially strip the stratum corneum (e.g., 12 times). Analyze the diclofenac content in the tape strips and the remaining stripped skin to determine the amount of drug accumulated in different skin layers.

5. Data Analysis:

  • Calculate the flux (μg/cm²/h) of diclofenac through the skin over time.
  • Compare the cumulative permeation and skin accumulation between the rubbed and non-rubbed groups using statistical analysis (e.g., unpaired Student's t-test), with a P-value of less than 0.05 considered significant.

Experimental Workflow: Assessing Permeation Enhancement

The diagram below outlines the logical workflow for planning and executing a skin permeation experiment.

Start Start: Plan Experiment Prep 1. Skin Preparation • Obtain & dermatome skin • Test integrity with tritiated water Start->Prep Setup 2. Franz Cell Setup • Mount skin • Add receptor phase (PBS, pH 7.4) • Maintain at 32°C Prep->Setup Application 3. Apply Formulation • Dose: 5 mg/cm² diclofenac gel Setup->Application Enhancement 4. Apply Enhancement • Control: No rubbing • Test: Rubbing for 45s Application->Enhancement Collection 5. Sample Collection • Receptor fluid: 2, 4, 8, 24h • Skin: Tape stripping at endpoint Enhancement->Collection Analysis 6. Sample Analysis • UHPLC analysis of diclofenac • Calculate flux & distribution Collection->Analysis Result 7. Data Interpretation • Compare flux (rubbed vs. control) • Assess statistical significance Analysis->Result

Troubleshooting Guide: Common Experimental Challenges

Based on the general principles of transdermal research, here are some potential issues and solutions you might encounter.

Problem Potential Cause Suggested Solution
Low or Variable Permeation Compromised skin integrity; high inter-donor variability. Rigorously test skin integrity before use [1]; use skin from a single donor for a given experiment series to minimize variability [3].
Poor Formulation Performance Drug properties (e.g., high molecular weight, low lipophilicity) prevent crossing the stratum corneum [3]. Incorporate chemical penetration enhancers (e.g., ethanol, fatty acids) [3] [4] or use advanced nanocarriers like niosomes/ethosomes [5] [6].
Lack of Expected Enhancement The enhancement method (e.g., rubbing, chemical) is not adequately disrupting the stratum corneum barrier. Quantify barrier disruption directly, e.g., by measuring a decrease in skin electrical resistance post-rubbing [1].
Analytical Challenges Low drug concentration in receptor fluid, leading to detection issues. Ensure analytical method (e.g., UHPLC) is highly sensitive and validated for low concentrations [1].

References

Clinical Efficacy Comparison of Diclofenac Diethylamine Formulations for Ankle Sprain

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides an objective comparison of the clinical performance of various diclofenac diethylamine formulations based on data from randomized controlled trials (RCTs), which are considered the gold standard for evaluating drug efficacy. The following section summarizes the quantitative findings in a structured table and details the methodologies used to generate this evidence.

Summary of Clinical Trial Data

The table below consolidates key efficacy and design data from clinical studies on different this compound (DDEA) formulations for acute ankle sprain.

This compound (DDEA) Formulation Study Design & Duration Key Efficacy Findings (vs. Baseline/Comparator) Patient Population Citation

| DDEA 2.32% gel (BID) | RCT, Double-blind, Placebo-controlled, 8 days [1] | Pain on Movement (VAS, 0-100 mm): Reduced by 49.1 mm by Day 5 (vs. 25.4 mm for placebo, P<0.0001) [1]. ≥50% Pain Reduction: >70% of patients (Days 1-5) [1]. Swelling (Ankle Volume): Reduced by 0.3 cm by Day 8 (vs. 0.9 cm for placebo) [1]. | Patients with acute ankle sprain [1]. | [1] | | DDEA 2.32% gel (BID) vs. DDEA 1.16% gel (QID) | RCT, Double-blind, Non-inferiority, 5 days [2] | Pain on Movement (VAS): Change of -42.8 mm (2.32% BID) vs. -43.1 mm (1.16% QID). Least squares mean difference: 1.11 mm (95% CI: -3.00, 5.22), meeting non-inferiority criteria [2]. | Patients with Grade I-II ankle sprain; pain on movement ≥50 mm on VAS [2]. | [2] | | DDEA 4.64% w/v Solution (QID) vs. DDEA 1.16% w/w Gel (QID) | RCT, Open-label, Parallel Group, 7 days [3] | Pain Intensity Difference (VAS) at Rest:

  • Day 3: 3.74 (Solution) vs. 2.42 (Gel), P<0.05 [3].
  • Day 7: 6.8 (Solution) vs. 5.54 (Gel), P<0.05 [3]. Rescue Medication Use: Significantly lower in 4.64% solution group (n=1 vs. n=16, P<0.05) [3]. | Patients with acute painful musculoskeletal conditions, including ankle sprain [3]. | [3] |

Detailed Experimental Protocols

To assess the validity and applicability of the data, it is crucial to understand the experimental designs. Below are the methodologies for the key studies cited.

Efficacy of DDEA 2.32% gel vs. Placebo
  • Objective: To evaluate the efficacy and safety of DDEA 2.32% gel applied twice daily (BID) and three times daily (TID) versus a placebo gel in patients with acute ankle sprain [1].
  • Design: A randomized, double-blind, placebo-controlled study [1].
  • Participants: Patients with acute ankle sprain [1].
  • Intervention: Treatment with DDEA 2.32% gel BID, TID, or a placebo gel for 8 days [1].
  • Primary Outcome Measure: Change from baseline in Pain on Movement (POM) assessed by a 100-mm Visual Analog Scale (VAS) at Day 5 [1].
  • Secondary Outcome Measures: Included ankle swelling (measured by ankle volume), joint function, patient-reported pain intensity and relief, and treatment satisfaction [1].
Non-inferiority of DDEA 2.32% gel BID vs. 1.16% gel QID
  • Objective: To determine if DDEA 2.32% gel applied BID is non-inferior to the standard DDEA 1.16% gel applied four times daily (QID) [2].
  • Design: A phase 3, randomized, double-blind, active-controlled, parallel-group, non-inferiority study [2].
  • Participants: Patients in China with grade I-II ankle sprain and a baseline POM VAS score of ≥50 mm who had not taken any pain medication [2].
  • Intervention: Treatment with either DDEA 2.32% gel BID or DDEA 1.16% gel QID for 5 days [2].
  • Primary Outcome Measure: Change in POM VAS score from baseline to Day 5. The pre-specified non-inferiority margin was 13 mm [2].
  • Secondary Outcome Measures: Included ankle tenderness, joint function, swelling, and patient-reported pain outcomes [2].
Comparison of DDEA 4.64% Solution vs. 1.16% Gel
  • Objective: To compare the efficacy and safety of a novel quick-penetrating DDEA 4.64% w/v topical solution against DDEA 1.16% w/w topical gel [3].
  • Design: A prospective, randomized, controlled, open-label, parallel-group clinical trial [3].
  • Participants: Patients with acute musculoskeletal pain, including ankle sprains [3].
  • Intervention: Application of the assigned formulation (4.64% solution or 1.16% gel) four times daily for 7 days. Both groups also received standard adjunctive care (rest, ice, compression, elevation) [3].
  • Primary Outcome Measure: Pain Intensity Difference (PID) from baseline on a VAS, measured at rest and during movement on Days 3 and 7 [3].
  • Secondary Outcome Measures: Requirement for oral rescue analgesics (Ibuprofen) and incidence of adverse events [3].

Mechanism of Action: Pharmacological Pathway

The therapeutic effect of this compound is rooted in its well-defined molecular mechanism of action, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.

Diagram Title: Mechanism of this compound in Ankle Sprain

This diagram outlines the core pharmacological pathway:

  • Tissue Injury: An ankle sprain causes cellular damage [4].
  • Arachidonic Acid Release: The injury triggers the release of arachidonic acid from cell membranes [5].
  • Prostaglandin Synthesis: The cyclooxygenase enzymes COX-1 and COX-2 convert arachidonic acid into prostaglandins [5]. The inducible COX-2 enzyme is particularly significant in driving inflammation [5].
  • Symptom Manifestation: Prostaglandins are key mediators that directly cause the classic symptoms of inflammation, pain, and swelling [5].
  • Drug Action: Topically applied This compound penetrates the skin and exerts its primary effect by competitively inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the production of prostaglandins, thereby reducing inflammation, alleviating pain, and decreasing swelling at the site of injury [5].

References

Quantitative Comparison of Diclofenac Transdermal Formulations

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key performance data from scientific studies on various diclofenac formulations. Note that the "transdermal patch" data is inferred from research on advanced patch prototypes, not a commercially available 1.3% diclofenac epolamine patch.

Formulation Type Diclofenac Salt / Type Drug Concentration Key Permeation Findings Study Type & Model
Hydrogel Diclofenac Sodium 1% Cumulative absorption after 5h was ~10x that of a 1.16% DDEA emulsion gel and ~2x that of a 2.32% DDEA emulsion gel [1]. Ex vivo, human skin [1]
Emulgel Diclofenac Sodium 1% Showed significantly greater extent of drug permeation and retention in human skin compared to other formulations (e.g., gel, ointment) [2]. Ex vivo, human skin [2]
Emulsion (DDEA) Diclofenac Diethylamine (DDEA) 1.16% Exhibited statistically significant higher permeation at 24h (554 ng/cm²) vs. a 5% diclofenac sodium gel (361 ng/cm²); 7-fold higher percentage of applied dose permeated [3]. Ex vivo, human skin [3]
Gel (High Concentration) Diclofenac Sodium 5% Lower cumulative absorption (361 ng/cm²) and percentage of applied dose permeated (0.077%) compared to a 1.16% DDEA emulsion, despite higher drug concentration [3]. Ex vivo, human skin [3]
Nanofiber Patch (Prototype) This compound N/S Demonstrated controlled release and enhanced skin permeation of DDEA when combined with penetration enhancers (farnesol, nerolidol) [4]. Ex vivo, rat skin [4]

Abbreviations: DDEA (this compound); N/S (Not Specified).

Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and findings from the key studies cited.

Human Skin Permeation: Hydrogel vs. Emulsion Gels
  • Objective: To compare the ex vivo transdermal flux of three topical diclofenac formulations [1].
  • Protocol:
    • Skin Model: Human abdominal skin, dermatomed to ~500 μm [1].
    • Method: Franz diffusion cells, receptor compartment maintained at 32°C [1].
    • Application: ~200 mg of test formulation applied to donor cell [1].
    • Analysis: Receptor medium sampled over 48 hours; diclofenac concentration determined by validated HPLC [1].
  • Key Findings:
    • The 1% diclofenac sodium hydrogel showed a faster onset and greater absorption rate than the emulsion gels (DDEA 1.16% and 2.32%) [1].
    • Raman spectroscopy indicated that the homogeneous mixture of the hydrogel may contribute to its superior performance compared to the non-homogeneous emulsion gels [1].
Human Skin Permeation: Emulsion (DDEA) vs. High-Concentration Gel
  • Objective: To compare the skin permeability of a 1.16% DDEA emulsion and a 5% diclofenac sodium gel [3].
  • Protocol:
    • Skin Model: Ex vivo human abdominal skin, dermatomed to ~400 μm; barrier integrity confirmed [3].
    • Method: Franz diffusion cells, static type, maintained at 32°C [3].
    • Application: Single, fixed dose of 10 mg/cm² applied to 0.64 cm² skin area [3].
    • Analysis: Receptor fluid sampled over 24h; diclofenac quantified by LC-MS/MS [3].
  • Key Findings:
    • The 1.16% DDEA emulsion had 54% higher cumulative absorption than the 5% diclofenac sodium gel, demonstrating that a higher drug concentration does not guarantee better absorption [3].
    • Formulation characteristics: The DDEA emulsion had lower viscosity (10.29 Pa.s) than the Na gel (24.82 Pa.s), which may influence spreadability and drug release [3].
Advanced Patch Development: Nanofiber Formulations
  • Objective: To formulate and evaluate nanofibers loaded with DDEA for use as a transdermal patch [4].
  • Protocol:
    • Formulation: this compound nanofibers prepared using electrospinning with EC and PVA polymers, with/without penetration enhancers (farnesol, nerolidol) [4].
    • Analysis:
      • Drug State: DSC and XRD analyses confirmed the transition of crystalline DDEA to an amorphous state within the nanofiber matrix, enhancing solubility and release [4].
      • Release & Permeation: Drug release and permeation rates were tested using Franz diffusion cells with cellophane membranes and rat skin [4].
  • Key Findings:
    • The incorporation of penetration enhancers produced uniform, bead-free nanofibers and positively influenced drug release and skin permeation [4].
    • The combination of EC and PVA polymers with a penetration enhancer is promising for creating effective DDEA transdermal patches [4].

Experimental Workflow for Formulation Comparison

The diagram below outlines a generalized experimental workflow for comparing transdermal formulations, based on the methodologies cited.

Start Formulation Selection Prep Skin Model Preparation Start->Prep Franz Franz Diffusion Cell Setup Prep->Franz Sample Sample Application Franz->Sample Collect Receptor Fluid Sampling Sample->Collect Analyze Analytical Quantification Collect->Analyze Data Data Analysis & Comparison Analyze->Data Char Formulation Characterization Char->Data Correlates with

Key Insights for Drug Development Professionals

  • Formulation Supersedes Concentration: A lower-concentration, well-designed emulsion (DDEA 1.16%) can outperform a higher-concentration gel (Na 5%) in terms of total skin permeation. This highlights that excipient composition, salt form, and microstructure (Q3) are critical factors beyond quantitative (Q1) and qualitative (Q2) sameness [2] [3].
  • Salt Form and Vehicle Matter: this compound in an emulsion vehicle demonstrated favorable permeation. Furthermore, research into patches shows that formulating DDEA into amorphous nanofibers can enhance release and permeation profiles [3] [4].
  • Systemic Exposure is Lower with Topicals: A clinical study found that systemic exposure with a 1% diclofenac sodium gel was 5- to 17-fold lower than with oral diclofenac, resulting in less pronounced systemic effects [5]. This is a key consideration for balancing efficacy and safety.

References

Diclofenac diethylamine versus other NSAIDs topical efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Topical Diclofenac Formulations

The table below summarizes key efficacy data from clinical studies for different topical diclofenac formulations, providing a clear comparison of their performance.

Formulation Clinical Context Comparison / Outcome Key Efficacy Data Source / Study Details

| Diclofenac Diethylamine 4.64% Solution | Acute painful musculoskeletal conditions [1] | Vs. This compound 1.16% Gel | • Pain Intensity Difference (PID) at rest (VAS): Day 3: 3.74 (Solution) vs. 2.42 (Gel); Day 7: 6.80 vs. 5.54 [1]. • PID on movement (VAS): Day 3: 4.05 vs. 2.65; Day 7: 7.34 vs. 6.00 [1]. • Rescue medication use: 1 patient (Solution) vs. 16 patients (Gel) [1]. | Design: Prospective, open-label, randomized, parallel-group study [1]. Patients: 140 with acute musculoskeletal pain [1]. Treatment: Applied 4 times daily for 7 days [1]. | | This compound 2.32% Gel | Uncomplicated ankle sprain [2] | N/A | Relieved pain, improved function, reduced symptomatic healing time; well-tolerated [2]. | Information from a reviewed study [2]. | | Various Topical Forms (Gel, Solution, Patch) | Knee Osteoarthritis (Meta-analysis) [3] | All vs. Placebo | • Patch: Most pronounced short-term pain relief at 1-2 weeks (SMD: -0.64) [3]. • Gel & Solution: Showed sustained efficacy over mid-term (3-6 weeks) and long-term (8-12 weeks) [3]. | Design: Meta-analysis of 12 Randomized Controlled Trials (RCTs) [3]. |

Experimental Protocols from Key Studies

For researchers to evaluate and replicate findings, here are the methodologies from the pivotal clinical trials cited.

  • Study Comparing Solution vs. Gel [1]

    • Population: 140 patients with acute musculoskeletal pain (e.g., knee contusion, ankle sprain).
    • Intervention: Randomized to receive either this compound 4.64% w/v topical solution (Group A) or this compound 1.16% w/w gel (Group B).
    • Application: Applied four times daily for 7 days.
    • Primary Outcome: Pain Intensity Difference (PID) from baseline measured on a Visual Analog Scale (VAS) at rest and during movement on days 3 and 7.
    • Secondary Outcomes: Use of rescue analgesics (Ibuprofen 400 mg) and recorded adverse events.
    • Design Note: The study was single-blind (patients blinded) and conducted in an outpatient setting, with all patients receiving standard adjuvant care (rest, ice, compression, elevation).
  • Meta-Analysis of Knee Osteoarthritis Studies [3]

    • Search Strategy: Comprehensive literature search up to September 2024 across PubMed, Embase, Cochrane Library, and Web of Science.
    • Inclusion Criteria: RCTs comparing topical diclofenac (gel, solution, patch) to placebo in patients with knee osteoarthritis.
    • Data Extraction: Pain and functional scores (e.g., WOMAC, VAS) were extracted at short-term (1-2 weeks), mid-term (3-6 weeks), and long-term (8-12 weeks) intervals.
    • Analysis: Used random-effects models to calculate standardized mean differences (SMD) for continuous outcomes and odds ratios (OR) for adverse events. Heterogeneity was assessed with the I² statistic.

Mechanisms of Action and Pathways

Topical diclofenac exerts its effects through several pharmacological pathways. The following diagram illustrates the primary and secondary mechanisms that contribute to its analgesic and anti-inflammatory action.

G Mechanism of Action of Topical Diclofenac TopicalDiclofenac Topical Diclofenac Application SubPlanel Subcutaneous Tissue TopicalDiclofenac->SubPlanel Penetrates Skin SynovialFluid Synovial Fluid TopicalDiclofenac->SynovialFluid Lower Concentration SecondaryMech Secondary Analgesic Mechanisms TopicalDiclofenac->SecondaryMech COX1 COX-1 Enzyme SubPlanel->COX1 Inhibits COX2 COX-2 Enzyme SubPlanel->COX2 Inhibits Prostanoids Decreased Synthesis of: • Prostaglandins (PGE2) • Prostacyclins (PGI2) • Thromboxanes COX1->Prostanoids COX2->Prostanoids AntiInflammatory Anti-inflammatory Effect Prostanoids->AntiInflammatory Analgesic Analgesic (Pain Relief) Effect Prostanoids->Analgesic SodiumChannel Blockade of Peripheral Sodium Channels SecondaryMech->SodiumChannel CalciumChannel Inhibition of L-type Calcium Channels SecondaryMech->CalciumChannel NMDA Peripheral NMDA Receptor Antagonism SecondaryMech->NMDA SodiumChannel->Analgesic CalciumChannel->Analgesic NMDA->Analgesic

The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, at the site of application. Diclofenac is considered a relatively balanced COX inhibitor, though some evidence suggests a slight preference for COX-2 [4]. This inhibition significantly reduces the synthesis of pro-inflammatory prostanoids, including prostaglandin-E2 (PGE2), which is a key mediator of pain and inflammation [4] [5].

Additionally, pre-clinical research suggests that at high local concentrations, diclofenac may engage secondary analgesic mechanisms. These include acting as a peripheral sodium channel blocker, inhibiting L-type calcium channels, and potentially acting as an antagonist to peripheral NMDA receptors, all of which can contribute to pain relief independently of COX inhibition [5].

Key Insights for Drug Development

  • Formulation Technology is Crucial: The superior performance of the 4.64% quick-penetrating solution highlights that efficacy is not solely about drug concentration but also depends on penetration-enhancing vehicle technology (e.g., non-aqueous solvents) [1]. This represents a significant opportunity for innovation in topical drug delivery systems.
  • Strategic Formulation Selection: The varying efficacy profiles (patch for short-term, gel/solution for sustained relief) indicate that the optimal formulation may depend on the target clinical scenario (e.g., acute injury vs. chronic disease) [3]. Development programs should be tailored accordingly.
  • Safety Profile as a Key Advantage: While this analysis focuses on efficacy, the extensive literature confirms that all topical diclofenac formulations offer a significantly improved systemic safety profile compared to oral NSAIDs, particularly for gastrointestinal events [4] [3] [5]. This remains a primary value proposition for topical formulations.

References

Diclofenac diethylamine carrageenan-induced paw edema model results

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Formulation Efficacy

Formulation Type Key Components Dose / Size Efficacy Results (Paw Edema Reduction) Source
Transdermal Gels [1] Carbopol-940/PVA, 10% DMSO Once-a-day application Produced better and sustained reduction of inflammation compared to marketed Voveran gel. [1]
Transdermal Patch (C4/OLA) [2] Silicone/Acrylic adhesive combo, Oleic acid N/S 99.68% inhibition of edema; showed a sustaining effect. [2]
Double-Layered Patch [3] Eudragit RL 100, PVP K-30, Duro-Tak adhesive 2 cm² patch Statistically significant (p < 0.01) and more effective in decreasing inflammation than marketed Volini gel. [3]
Oral Combination [4] Diclofenac + Andrographolide 3-100 mg/kg (each) Showed synergistic effects, especially at lower doses (Combination Index = 0.41). [4]

N/S: Not Specified in the source material.

Experimental Protocols Overview

The reliability of the data depends on standardized experimental methods. Here are the core protocols common to these studies:

  • Animal Model: The studies used male Wistar or Sprague-Dawley rats (weighing 150-300 g) [1] [5] [2].
  • Edema Induction: Inflammation was induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in normal saline into the right hind paw [5] [4] [6].
  • Edema Measurement: The primary endpoint was the increase in paw volume, measured using a plethysmometer (which measures water displacement) before and at intervals (1, 2, 3, 4, 6, and 24 hours) after carrageenan injection [5] [4].
  • Data Analysis: The percentage anti-inflammatory activity is calculated by comparing the edema in treated groups to the control group [5]. Statistical significance is typically determined using ANOVA followed by post-hoc tests [5].

Mechanism of Action in the Model

The carrageenan-induced inflammatory response is biphasic, and Diclofenac works by inhibiting cyclooxygenase (COX) enzymes. The following diagram illustrates the key signaling pathways involved.

G cluster_early Early Phase (1-2 hrs) cluster_late Late Phase (3-6 hrs) Carrageenan Carrageenan EarlyMediators Histamine, Serotonin, Bradykinin Carrageenan->EarlyMediators COX2 COX-2 Induction Carrageenan->COX2 iNOS iNOS Induction Carrageenan->iNOS Edema Paw Edema (Vascular Permeability, Pain) EarlyMediators->Edema PGs Prostaglandin (PGE2) Synthesis COX2->PGs PGs->Edema NO Nitric Oxide (NO) Production iNOS->NO Enhances NO->Edema Enhances Diclofenac Diclofenac Diethylamine (COX Inhibitor) Diclofenac->COX2 Diclofenac->PGs

The diagram shows that DDEA exerts its primary anti-inflammatory effect by inhibiting the COX-2 enzyme in the late phase, thereby reducing the production of prostaglandins that cause pain and swelling [7] [3]. This action counteracts the key inflammatory pathway activated by carrageenan.

Experimental Workflow

The standard workflow for evaluating a topical DDEA formulation in this model involves several key stages, from preparation to data analysis.

G A 1. Formulation Preparation (Transdermal Gel/Patch) B 2. Animal Pre-Treatment (Apply formulation to shaved skin) A->B C 3. Edema Induction (Sub-plantar carrageenan injection) B->C D 4. Paw Volume Measurement (Plethysmometer at set intervals) C->D E 5. Data Analysis (Calculate % inhibition vs. control) D->E

A critical step is the pre-treatment of animals with the formulation (e.g., 1-2 hours before carrageenan injection) to allow for initial skin permeation, which is critical for topical formulations [1] [3]. Paw volume is then tracked over time to generate a time-course profile of the anti-inflammatory effect.

Key Research Implications

  • Synergistic Combinations: Combining diclofenac with other agents like andrographolide allows for dose reduction, which could potentially minimize side effects while maintaining efficacy [4].
  • Superior Performance of Patches: Advanced adhesive patches provide a sustained release of the drug, leading to a more prolonged anti-inflammatory effect compared to conventional gels [2] [3].
  • Relevance of Penetration Enhancers: The inclusion of penetration enhancers like DMSO and Oleic Acid is a critical formulation strategy, as they significantly improve drug permeation through the skin and subsequent therapeutic outcomes [1] [2].

References

Diclofenac diethylamine tissue concentration vs plasma levels

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data: Tissue vs. Plasma Concentrations

The table below summarizes key findings from pharmacokinetic studies on diclofenac diethylamine gel in patients with osteoarthritis undergoing knee arthroplasty.

Study & Formulation Synovial Tissue Concentration Synovial Fluid Concentration Plasma Concentration Tissue-to-Plasma Ratio
This compound 2.32% gel (2020) [1] [2]\n(4g applied BID for 7 days; samples ≥12h post-last dose) 1.57 ng/g\n(95% CI: 1.12, 2.20) 2.27 ng/mL\n(95% CI: 1.87, 2.76) 4.94 ng/mL (Geometric Mean) Tissue: 0.32 (95% CI: 0.23, 0.45)\nFluid: 0.46 (95% CI: 0.40, 0.54)
Diclofenac Sodium Tape (2009) [3]\n(30 mg total, 12h pre-surgery) 4.99 ng/g (Avg) 1.86 ng/mL (Avg) 4.70 ng/mL (Avg) Not calculated in source

This data demonstrates that topical diclofenac effectively penetrates to the site of action in the joint. The tissue and fluid concentrations remain measurable even at the end of a 12-hour dosing cycle, supporting its sustained local activity [1]. The tissue-to-plasma ratios of less than 1 indicate higher systemic levels, which is consistent with the expected pharmacokinetic profile of a topical formulation designed to minimize systemic exposure [1] [4].

For context, a study comparing different application routes found that a 30 mg topical diclofenac sodium tape resulted in significantly higher muscle concentration (avg. 9.29 ng/g) compared to a 37.5 mg oral dose (avg. 0.66 ng/g), despite yielding comparable plasma levels [3]. This highlights the key advantage of topical application for targeting musculoskeletal tissues.

Experimental Protocol Details

The primary data in the first table comes from a robust, double-blind, placebo-controlled study. Here is a summary of its key methodological details [1]:

  • Study Population: Patients (≥50 years) with end-stage knee osteoarthritis scheduled for arthroplasty.
  • Formulation & Dosing: this compound 2.32% w/w gel or matching placebo gel. A trained applicator applied 4 g of gel (equivalent to 92.8 mg this compound) to the affected knee every 12 hours for 7 days before surgery.
  • Sample Collection: Synovial tissue, synovial fluid, and plasma samples were collected during the arthroplasty surgery, at least 12 hours after the final application.
  • Bioanalysis: Diclofenac concentrations in all samples were quantified using a validated method of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [1] [2].

Visual Workflow of the Pharmacokinetic Study

The diagram below illustrates the experimental workflow that generated the key data discussed above.

G cluster_0 Participant Group (Patients with Knee OA) cluster_1 Sample Collection & Analysis Title Pharmacokinetic Study Workflow: Topical Diclofenac A Application Phase Topical this compound 2.32% Gel (4g applied to knee, twice daily for 7 days) B Final Dose (≥12 hours before scheduled surgery) A->B C Sample Collection During Arthroplasty B->C D HPLC-MS/MS Analysis C->D F1 Synovial Tissue F2 Synovial Fluid F3 Plasma E Data Output: Diclofenac Concentration D->E

Key Interpretations for Drug Development

For researchers, the data underscores several critical points:

  • Local Targeting Efficacy: The detectable concentrations in synovial tissue and fluid at the end of the dosing interval provide a pharmacokinetic basis for the well-established clinical efficacy of topical diclofenac in osteoarthritis [1] [4].
  • Favorable Safety Profile: The low tissue-to-plasma ratio (below 0.5) aligns with the documented favorable systemic safety profile of topical diclofenac, as it indicates limited systemic circulation compared to oral formulations [1].
  • Influence of Formulation: Note that different formulations (gel vs. tape) and diclofenac salts (diethylamine vs. sodium) can lead to different concentration profiles, as seen in the tables. Direct comparisons should be made with caution.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

Crystals from ether-petroleum ether

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

368.1058333 Da

Monoisotopic Mass

368.1058333 Da

Heavy Atom Count

24

Appearance

White to slightly yellowish crystalline powder

Melting Point

283-285 °C
156-158 °C
283 - 285 °C

UNII

6TGQ35Z71K

Related CAS

15307-81-0 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.16%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Diclofenac is indicated for use in the treatment of pain and inflammation from varying sources including inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis, as well as injury-related inflammation due to surgery and physical trauma. It is often used in combination with [misoprostol] as a gastro-protective agent in patients with high risk of developing NSAID-induced ulcers.
FDA Label

Livertox Summary

Diclofenac is a commonly used nonsteroidal antiinflammatory drug (NSAID) used for the therapy of chronic forms of arthritis and mild-to-moderate acute pain. Therapy with diclofenac in full doses is frequently associated with mild serum aminotransferase elevations and, in rare instances, can lead to serious clinically apparent, acute or chronic liver disease.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors
Diclofenac sodium also is used topically as an ophthalmic solution for the treatment of postoperative ocular inflammation in patients undergoing cataract extraction. /Diclofenac sodium; Included in US product labeling/
Oral diclofenac sodium has been used for its antipyretic effect in the management of fever, usually associated with infection. In one study, the antipyretic effect of usual dosages of diclofenac sodium as delayed-release (enteric-coated) tablets was about equal to that of usual dosages of aspirin. The drug, however, should not be used routinely as an antipyretic because of its potential adverse effects. /Diclofenac sodium; NOT included in US product labeling/
Diclofenac sodium as delayed-release (enteric-coated) tablets also has been used for the symptomatic relief of dysmenorrhea. /Diclofenac sodium; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for DICLOFENAC (22 total), please visit the HSDB record page.

Mechanism of Action

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons.
Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.
As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

78213-16-8

Absorption Distribution and Excretion

Diclofenac is completely absorbed from the GI tract but likely undergoes significant first pass metabolism with only 60% of the drug reaching systemic circulation unchanged. Many topical formulations are absorbed percutaneous and produce clinically significant plasma concentrations. Absorption is dose proportional over the range of 25-150 mg. Tmax varies between formulations with the oral solution reaching peak plasma concentrations in 10-40min, the enteric coated tablet in 1.5-2h, and the sustained- and extended-release formulations prolonging Tmax even further. Administration with food has no significant effects on AUC but does delay Tmax to 2.5-12h.
Diclofenac is mainly eliminated via metabolism. Of the total dose, 60-70% is eliminated in the urine and 30% is eliminated in the feces. No significant enterohepatic recycling occurs.
Diclofenac has a total volume of distribution of 5-10 L or 0.1-0.2 L/kg. The volume of the central compartment is 0.04 L/kg. Diclofenac distributes to the synovial fluid reaching peak concentration 2-4h after administration. There is limited crossing of the blood brain barrier and cerebrospinal fluid concentrations only reach 8.22% of plasma concentrations. Doses of 50 mg delivered via intramuscular injection produced no detectable diclofenac concentrations in breast milk, however metabolite concentrations were not investigated. Diclofenac has been shown to cross the placenta in mice and rats but human data is unavailable.
Diclofenac has a plasma clearance 16 L/h.
Onset of absorption is delayed when diclofenac sodium is administered orally as delayed-release (enteric-coated) tablets, but the extent of absorption does not appear to be affected. /Diclofenac sodium/
Measurable plasma concentrations of diclofenac have been observed in some fasting individuals within 10 minutes of receiving diclofenac potassium conventional tablets. /Diclofenac potassium/
Diclofenac sodium and diclofenac potassium are almost completely absorbed from the GI tract; however, the drugs undergo extensive first-pass metabolism in the liver, with only about 50-60% of a dose of diclofenac sodium or diclofenac potassium reaching systemic circulation as unchanged drug. Diclofenac also is absorbed into systemic circulation following rectal administration and percutaneously following topical application to the skin as a gel or transdermal system.
Food decreases the rate of absorption of conventional tablets of diclofenac potassium and of delayed-release (enteric-coated) tablets of diclofenac sodium, resulting in delayed and decreased peak plasma concentrations; however, the extent of absorption is not affected substantially. When diclofenac potassium conventional tablets are administered with food, time to achieve peak plasma concentrations of the drug is increased and peak plasma concentrations of the drug are decreased by approximately 30%. When single doses of diclofenac sodium delayed-release (enteric-coated) tablets are taken with food, the onset of absorption usually is delayed by 1-4.5 hours but may be delayed up to 12 hours in some patients. These food-induced alterations in GI absorption of the drug result from delayed transit of the delayed-release (enteric-coated) tablets to the small intestine, the site of dissolution. When diclofenac sodium extended-release tablets are taken with food, onset of absorption is delayed 1-2 hours and peak plasma concentrations are increased two-fold; however, extent of absorption is not substantially affected. Absorption of diclofenac does not appear to be affected substantially by the presence of food following continuous dosing of the drug. Antacids also may decrease the rate but not the extent of absorption of diclofenac.
For more Absorption, Distribution and Excretion (Complete) data for DICLOFENAC (11 total), please visit the HSDB record page.

Metabolism Metabolites

Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine. The primary metabolite is 4'-hydroxy diclofenac which is generated by CYP2C9. This metabolite is very weakly active with one thirtieth the activity of diclofenac. Other metabolites include 3'-hydroxy diclofenac, 3'-hydroxy-4'methoxy diclofenac, 4',5-dihydroxy diclofenac, an acylglucuronide conjugate, and other conjugate metabolites.
The extent of metabolism of diclofenac sodium in excised viable human skin was investigated using combination HPLC and radioactivity assay. In an earlier diffusion experiment using an in vitro flow-through diffusion system, radiolabelled diclofenac sodium in either lotion (Pennsaid) or aqueous solution was applied to viable human skin, either as single dose or multiple dose (8 times over 2 days). In this study, the receptor fluid samples from the diffusion experiment were subjected to extraction and the aliquot was analysed using HPLC to separate diclofenac and authentic metabolites. Based on the radioactivity of each HPLC fraction, the collection time of the fractions was compared with the retention time of diclofenac and metabolites in standard solutions. The samples from a single or multiple dose application of lotion showed radioactivity in mainly one fraction, whose retention time corresponded with diclofenac. Other HPLC fractions showed none or only small amounts of radioactivity within the error range of the assay. The same results were obtained with the pooled samples from the application of the lotion or of aqueous solution. The results suggest that diclofenac sodium does not undergo metabolism in viable human epidermis during percutaneous absorption in vitro. Hence, with topical application to human skin in vivo, diclofenac will be delivered with minimal, if any, metabolism. /Diclofenac sodium/
In humans, metabolism of the commonly used nonsteroidal antiinflammatory drug diclofenac /compound/ 1 yields principally the 4'-hydroxy /compound/ 2, 5-hydroxy /compound/ 3, and acyl glucuronide /compound/ 4 metabolites. All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug. Therefore, for mechanistic toxicological studies of /compound/ 1, substantial quantities of 2-4 are required and their syntheses and characterization are described here. Key steps were a convenient two-step preparation of aniline /compound/ 5 from phenol, efficient and selective 6-iodination of amide /compound/ 18, and high-yielding Ullmann couplings to generate diarylamines /compound/ 11 and /compound/ 21. The acyl glucuronide /compound/ 4 was obtained by Mitsunobu reaction of /compound/ 1 (free acid) with allyl glucuronate /compound/ 23 followed by Pd(0) deprotection, using a modification of a published procedure. /Investigators/ report full characterization of /compound/ 4 ... /Investigators/ report also the metabolic fates of the synthetic metabolites: /compound/ 2 and /compound/ 3 were glucuronidated in rats, but only /compound/ 3 formed glutathione adducts in vivo and by enzymatic synthesis via a quinoneimine intermediate. A previously undescribed glutathione adduct of /compound/ 3 was obtained by enzymatic synthesis. Compound /compound/ 4 formed an imine-linked protein conjugate as evinced by sodium cyanoborohydride trapping.
Diclofenac is eliminated predominantly (approximately 50%) as its 4'-hydroxylated metabolite in humans, whereas the acyl glucuronide (AG) pathway appears more important in rats (approximately 50%) and dogs (>80-90%). However, previous studies of diclofenac oxidative metabolism in human liver microsomes (HLMs) have yielded pronounced underprediction of human in vivo clearance. We determined the relative quantitative importance of 4'-hydroxy and AG pathways of diclofenac metabolism in rat, dog, and human liver microsomes. Microsomal intrinsic clearance values (CL(int) = V(max)/K(m)) were determined and used to extrapolate the in vivo blood clearance of diclofenac in these species. Clearance of diclofenac was accurately predicted from microsomal data only when both the AG and the 4'-hydroxy pathways were considered. However, the fact that the AG pathway in HLMs accounted for ~75% of the estimated hepatic CL(int) of diclofenac is apparently inconsistent with the 4'-hydroxy diclofenac excretion data in humans. Interestingly, upon incubation with HLMs, significant oxidative metabolism of diclofenac AG, directly to 4'-hydroxy diclofenac AG, was observed. The estimated hepatic CL(int) of this pathway suggested that a significant fraction of the intrahepatically formed diclofenac AG may be converted to its 4'-hydroxy derivative in vivo. Further experiments indicated that this novel oxidative reaction was catalyzed by CYP2C8, as opposed to CYP2C9-catalyzed 4'-hydroxylation of diclofenac. These findings may have general implications in the use of total (free + conjugated) oxidative metabolite excretion for determining primary routes of drug clearance and may question the utility of diclofenac as a probe for phenotyping human CYP2C9 activity in vivo via measurement of its pharmacokinetics and total 4'-hydroxy diclofenac urinary excretion.
The metabolism of (14)C-diclofenac in mice was investigated following a single oral dose of 10 mg/kg. The majority of the drug-related material was excreted in the urine within 24 hr of administration (49.7%). Liquid chromatographic analysis of urine and fecal extracts revealed extensive metabolism to at least 37 components, with little unchanged diclofenac excreted. Metabolites were identified using a hybrid linear ion-trap mass spectrometer via exact mass determinations of molecular ions and subsequent multi-stage fragmentation. The major routes of metabolism identified included: 1) conjugation with taurine; and 2) hydroxylation (probably at the 4'-and 5-arene positions) followed by conjugation to taurine, glucuronic acid or glucose. Ether, rather than acyl glucuronidation, predominated. There was no evidence for p-benzoquinone-imine formation (i.e. no glutathione or mercapturic acid conjugates were detected). A myriad of novel minor drug-related metabolites were also detected, including ribose, glucose, sulfate and glucuronide ether-linked conjugates of hydroxylated diclofenac derivatives. Combinations of these hydroxylated derivatives with acyl conjugates (glucose, glucuronide and taurine) or N-linked sulfation or glucosidation were also observed. Acyl- or amide-linked-conjugates of benzoic acid metabolites and several indolinone derivatives with further hydroxylated and conjugated moieties were also evident. The mechanisms involved in the generation of benzoic acid and indolinone products indicate the formation reactive intermediates in vivo that may possibly contribute to hepatotoxicity.
For more Metabolism/Metabolites (Complete) data for DICLOFENAC (7 total), please visit the HSDB record page.
Diclofenac has known human metabolites that include 5-hydroxydiclofenac, 4'-hydroxydiclofenac, and (2S,3S,4S,5R)-6-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.
Diclofenac is a known human metabolite of aceclofenac.
Hepatic. Route of Elimination: Diclofenac is eliminated through metabolism and subsequent urinary and biliary excretion of the glucuronide and the sulfate conjugates of the metabolites. Little or no free unchanged diclofenac is excreted in the urine. Approximately 65% of the dose is excreted in the urine and approximately 35% in the bile as conjugates of unchanged diclofenac plus metabolites. Half Life: 2 hours

Associated Chemicals

Diclofenac sodium; 15307-79-6
Diclofenac potassium; 15307-81-0
Diclofenac epolamine; 119623-66-4

Wikipedia

Diclofenac
Vardenafil

FDA Medication Guides

Solaraze
Diclofenac Sodium
GEL;TOPICAL
FOUGERA PHARMS
11/14/2022
04/28/2021
Zorvolex
Diclofenac
CAPSULE;ORAL
ZYLA
04/28/2021
Voltaren-XR
Diclofenac Sodium
TABLET, EXTENDED RELEASE;ORAL
NOVARTIS

Drug Warnings

Pregnancy risk category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
Not recommended for patients with blood dyscrasias (or history of) or bone marrow depression.
Diclofenac sodium in fixed combination with misoprostol is contraindicated in women who are pregnant because misoprostol exhibits abortifacient activity and can cause serious fetal harm. In addition, it is recommended that diclofenac in fixed combination with misoprostol be used in women of childbearing potential only if they require nonsteroidal anti-inflammatory agent (NSAIA) therapy and are considered at high risk of complications resulting from NSAIA-induced gastric or duodenal ulceration or at high risk of developing gastric or duodenal ulceration. /Diclofenac sodium/
Caution with diclofenac sodium-containing dosage forms in patients who must restrict their sodium intake.
For more Drug Warnings (Complete) data for DICLOFENAC (24 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of diclofenac is approximately 2 h, however the apparent half-life including all metabolites is 25.8-33 h.
Following application of diclofenac epolamine transdermal system, the elimination half-life of diclofenac is approximately 12 hours. /Diclofenac epolamine/
Following IV administration of diclofenac sodium in healthy adults, the half-life of diclofenac reportedly averages about 3 minutes in the initial distribution phase, about 16 minutes in the intermediate (redistribution) phase, and about 1-2 hours in the terminal (elimination) phase. /Diclofenac sodium/
Elimination: Up to 6 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Musculo-skeletal system -> Antiinflammatory and antirheumatic products -> Antiinflammatory and antirheumatic products, non-steroids -> Acetic acid derivatives and related substances

Methods of Manufacturing

Oxalyl chloride and 2,6-dichlorodiphenylamine are condensed to form the N,N-diphenyloxanilyl chloride that cyclizes under Friedel-Crafts conditions to yield 1-(2,6-diphenyl)isatin. Wolff-Kishner reduction of the 3-oxo group gives the lactam, which on hydrolysis affords the free acid. Neutralization with NaOH produces the salt. /Diclofenac sodium/
Preparation: NL 6604752; A. Sallmann, R. Pfister, US 3558690 (1966, 1971 both to Geigy)

General Manufacturing Information

Synthesis: acylation of N-phenyl-2,6-dichloroaniline with chloroacetyl chloride gives the corresponding chloroacetanilide, which is fused with aluminum chloride to give 1-(2,6-dichlorophenyl)-2-indolinone. Hydrolysis of the indolinone with dilute aqueous-alcoholic sodium hydroxide affords the desired sodium salt directly. /Diclofenac Sodium/
Preparation: NL 6604752; A Sallmann, R Pfister, US 3558690 (1966, 1971 both to Geigy)

Clinical Laboratory Methods

HPLC determination in plasma and urine.

Storage Conditions

Diclofenac sodium 1% gel and diclofenac epolamine transdermal system should be stored at 25 °C but may be exposed to temperatures ranging from 15-30 °C. Diclofenac gel should not be frozen.
Diclofenac sodium delayed-release (enteric-coated) tablets, diclofenac sodium extended-release tablets, and diclofenac potassium tablets should be protected from moisture and stored in tight containers at a temperature not exceeding 30 °C. Commercially available diclofenac sodium and misoprostol tablets should be stored in a dry area at a temperature not exceeding 25 °C.

Interactions

Concomitant use of aspirin and a nonsteroidal anti-inflammatory agent (NSAIA) increases the risk for serious GI events. Because of the potential for increased adverse effects, patients receiving diclofenac should be advised not to take aspirin. There is no consistent evidence that use of low-dose aspirin mitigates the increased risk of serious cardiovascular events associated with NSAIAs.
Concurrent use /of alcohol or glucocorticoid corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with an nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/
Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/
These medications /cefamandole or cefoperazone or cefotetan or plicamycin or valproic acid/ may cause hypoprothrombinemia; in addition, plicamycin or valproic acid may inhibit platelet aggregation; concurrent use with an nonsteroidal anti-inflammatory drug may increase the risk of bleeding because of additive interferences with platelet function and/or the potential occurrence of nonsteroidal anti-inflammatory drug-induced gastrointestinal ulceration or hemorrhage. /Nonsteroidal anti-inflammatory drugs/
For more Interactions (Complete) data for DICLOFENAC (16 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

Explore Compound Types